N-BOC-N-PHENYLGLYCINE
Description
The exact mass of the compound N-(tert-Butoxycarbonyl)-N-phenylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPYAZGXJCKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619837 | |
| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150806-61-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150806-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Navigating the Nomenclature and Significance of a Versatile Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-Phenylglycine
In the landscape of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. N-Boc-phenylglycine stands out as a crucial non-proteinogenic amino acid, valued for its unique structural and chemical properties. However, it is essential to first clarify a point of potential nomenclature ambiguity. The term "N-Boc-N-phenylglycine" chemically denotes a glycine molecule where both a tert-butoxycarbonyl (Boc) group and a phenyl group are attached to the same nitrogen atom ([(tert-butoxycarbonyl)anilino]acetic acid, CAS No. 150806-61-4).
While a valid chemical entity, the far more prevalent and functionally significant compound in medicinal chemistry and peptide synthesis is N-Boc-(Cα-phenyl)glycine , where the phenyl group is attached to the alpha-carbon of the glycine backbone (2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid). This guide will focus on the latter, available as a racemic mixture (DL) or as distinct enantiomers (D and L), as its applications are more aligned with the interests of researchers and drug development professionals.
The presence of a phenyl group directly on the α-carbon introduces significant steric influence and restricts the conformational freedom of the side chain, a stark contrast to proteinogenic aromatic amino acids like phenylalanine[1]. This feature, combined with the versatile and reliable Boc protecting group, makes N-Boc-phenylglycine an indispensable tool for constructing complex peptides, developing stereospecific therapeutics, and probing biological systems.[2] This document provides a comprehensive overview of its properties, synthesis, reactivity, and core applications.
Part 1: Core Physicochemical and Spectroscopic Properties
N-Boc-phenylglycine is typically a white to off-white solid, sparingly soluble in water but readily soluble in common organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and ethanol.[2] The key physical and chemical identifiers are summarized below for the D, L, and N,N-substituted isomers.
| Property | N-Boc-D-phenylglycine | N-Boc-L-phenylglycine | This compound |
| Appearance | White Powder/Solid[3] | White to Off-white Solid[2] | White to Yellow Solid |
| CAS Number | 33125-05-2[3][4] | 2900-27-8 | 150806-61-4 |
| Molecular Formula | C₁₃H₁₇NO₄[3][4] | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol [4] | 251.28 g/mol | 251.28 g/mol |
| Melting Point | 88.0-95.0 °C[3] | 88-91 °C | Not specified |
| Boiling Point | 407.2 °C (Predicted)[4] | 407.2 °C (Predicted) | Not specified |
| Optical Rotation | -142.9 ± 0.1° (c=1 in ethanol)[3] | [α]20/D +144±2°, c=1% in ethanol | Not applicable |
| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid[3] | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid | [(tert-butoxycarbonyl)anilino]acetic acid |
Part 2: Synthesis, Reactivity, and Stereochemical Considerations
The utility of N-Boc-phenylglycine is rooted in its predictable synthesis and reactivity, revolving around the robust yet selectively cleavable Boc protecting group.
Synthesis via Boc Protection
The most common synthesis route involves the N-terminal protection of phenylglycine using di-tert-butyl dicarbonate ((Boc)₂O). The causality behind this choice is the clean reaction profile and the mild conditions required, which preserve the stereochemical integrity of the chiral center.
This protocol outlines a general procedure for the Boc protection of DL-phenylglycine.[2]
-
Dissolution: Dissolve DL-phenylglycine in a 1:1 mixture of dioxane and 1M NaOH solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride.
-
Workup (1): Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Workup (2): Wash the remaining aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. This protonates the carboxylate, rendering the product insoluble in the aqueous phase.
-
Extraction: Extract the product into ethyl acetate (using 3x volumes).
-
Drying and Isolation: Combine the organic extracts, wash with brine to remove residual water and salts, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solution under reduced pressure to yield the final product, Boc-DL-phenylglycine.[2]
Core Reactivity: The Dichotomy of the Boc Group
The Boc group's stability under basic and neutral conditions makes it an ideal orthogonal protecting group in multi-step syntheses.[2] Its primary mode of reactivity is its cleavage under acidic conditions.
The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbamic acid, and CO₂. Trifluoroacetic acid (TFA) is commonly used for this purpose.[5]
Caption: Incorporation of N-Boc-phenylglycine in Boc-SPPS.
Chiral Derivatizing Agent for NMR Spectroscopy
Enantiomerically pure N-Boc-D-phenylglycine is a superior reagent for determining the absolute configuration of chiral primary amines via ¹H NMR spectroscopy. [3]Amide formation between the chiral amine and both (R)- and (S)-Boc-phenylglycine yields a pair of diastereomers. The differing spatial arrangements cause distinct chemical shift differences (Δδᴿ’ˢ) for the protons near the chiral center of the amine. A simplified model allows for the unambiguous assignment of the absolute configuration based on the sign of these differences, often providing better resolution than traditional Mosher's acid analysis. [6]
Scaffold in Medicinal Chemistry
The rigid structure of the phenylglycine core is a valuable design element in small molecule drug discovery. It serves as a scaffold to orient functional groups in precise three-dimensional space for optimal interaction with biological targets. Phenylglycine derivatives have been successfully investigated as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological disorders. [2]
Part 4: Safety and Handling
N-Boc-phenylglycine is classified as a hazardous chemical and requires appropriate handling to minimize risk. It is known to cause skin and eye irritation and may cause respiratory irritation if inhaled. [7][8]
| Hazard Category | Precautionary Measures |
|---|---|
| Eye Contact | Causes serious eye irritation. [7][8]Wear chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133). [7][9] |
| Skin Contact | Causes skin irritation. [7][8]Wear appropriate protective gloves and clothing to prevent exposure. [9] |
| Inhalation | May cause respiratory tract irritation. [7][8]Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection. [7] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. [8][9] |
| Fire Hazard | Emits toxic fumes (Carbon monoxide, Carbon dioxide, Nitrogen oxides) under fire conditions. [7][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. [8]|
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
N-Boc-phenylglycine, in its racemic and enantiomerically pure forms, is a high-value chemical tool for researchers in organic synthesis and drug development. Its utility stems from the reliable chemistry of the Boc protecting group, coupled with the unique steric and conformational properties imparted by the α-phenyl substituent. From building complex peptides to assigning absolute stereochemistry and serving as a core scaffold for novel therapeutics, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory.
References
-
ChemBK. (2024, April 9). N-Boc-L-phenylglycine. Retrieved from [Link]
-
Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]
-
Lázaro, E., et al. (2008). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Medina, E., et al. (1997). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [Link]
-
Wieczorek, E., et al. (2023). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]
Sources
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- 3. N-Boc-D-phenylglycine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 9. fishersci.com [fishersci.com]
N-BOC-N-PHENYLGLYCINE molecular weight and formula
An In-Depth Technical Guide to N-Boc-Phenylglycine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-tert-butyloxycarbonyl-phenylglycine (N-Boc-phenylglycine), a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis methodologies, and its significant applications, with a focus on its role in peptide synthesis and medicinal chemistry.
Introduction to N-Boc-Phenylglycine
N-Boc-phenylglycine is a non-proteinogenic, or unnatural, amino acid that has gained considerable attention in the fields of medicinal chemistry and peptide synthesis.[1] Its structure, which features a phenyl group directly attached to the α-carbon, provides unique characteristics to peptides and small molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile component in organic synthesis.[1] This guide will primarily focus on the common isomers used in research: N-Boc-L-phenylglycine, N-Boc-D-phenylglycine, and the racemic mixture N-Boc-DL-phenylglycine. It is important to distinguish these from the isomer N-Boc-N-phenylglycine, where both the Boc and phenyl groups are attached to the nitrogen atom of glycine.
Molecular Formula and Molecular Weight
The fundamental chemical identity of N-Boc-phenylglycine is defined by its molecular formula and weight. These parameters are consistent across its common stereoisomers (D, L, and DL forms).
Physicochemical and Spectroscopic Properties
The physical and chemical properties of N-Boc-phenylglycine are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point (L-form) | 88-91 °C | [1] |
| Melting Point (D-form) | 88.0-95.0 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like DMF and DCM. | [1][5] |
| Optical Rotation (L-form) | [α]20/D +144±2°, c = 1% in ethanol | |
| Optical Rotation (D-form) | -142.9 ± 0.1° (C=1 in ethanol) | [3] |
Synthesis and Purification
The synthesis of N-Boc-phenylglycine typically involves two key stages: the synthesis of the phenylglycine backbone and the subsequent protection of the amino group with a Boc moiety.
One common method for synthesizing the racemic DL-phenylglycine is the Strecker synthesis, which starts from benzaldehyde, sodium cyanide, and ammonium chloride, followed by hydrolysis.[1] An alternative reported method is a one-step synthesis from DL-mandelic acid, which can yield DL-phenylglycine in 85-90%.[1]
General Protocol for Boc Protection of DL-Phenylglycine
The following is a generalized procedure for the N-terminal protection of DL-phenylglycine with a Boc group:
-
Dissolve DL-phenylglycine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for instance, sodium hydroxide, to the solution to deprotonate the amino group.
-
Introduce Di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Allow the reaction to proceed, typically by stirring overnight at room temperature.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous layer with a solvent like ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify it to a pH of 2-3 using an acid such as 1M HCl.
-
Extract the desired N-Boc-DL-phenylglycine product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt like Na₂SO₄.
-
Finally, filter the solution and concentrate it under reduced pressure to obtain the purified product.[1]
Caption: General workflow for the Boc protection of DL-phenylglycine.
Applications in Research and Drug Development
N-Boc-phenylglycine and its derivatives are invaluable in several areas of pharmaceutical research and development.
Solid-Phase Peptide Synthesis (SPPS)
N-Boc-phenylglycine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of peptide chain elongation using a moderately strong acid like trifluoroacetic acid (TFA).[1] The incorporation of the bulky phenylglycine residue can significantly influence the conformation and biological activity of the resulting peptide.[6]
Caption: A simplified cycle of Boc-based solid-phase peptide synthesis.
Chiral Resolution and Asymmetric Synthesis
Since N-Boc-DL-phenylglycine is a racemic mixture, its resolution into the individual D and L enantiomers is often required for stereospecific applications in drug design.[1] Methods for this chiral resolution include preferential crystallization and enzymatic resolution.[1] The enantiopure forms are valuable starting materials for the asymmetric synthesis of complex chiral molecules.[6] Furthermore, N-Boc-D-phenylglycine is a notable reagent for determining the absolute configuration of chiral primary amines using 1H NMR spectroscopy, often providing superior results compared to traditional reagents like Mosher's acid.[3][7]
Development of Bioactive Molecules
The incorporation of phenylglycine and its derivatives into small molecules and peptides is a strategy to enhance biological activity, metabolic stability, and receptor affinity.[1] For instance, phenylglycine derivatives have been explored as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[1] Additionally, these derivatives are crucial components in the total synthesis of complex natural products, such as the antibiotic vancomycin and its analogues.[6]
Safety and Handling
N-Boc-phenylglycine is considered a hazardous chemical and requires careful handling in a laboratory setting.
-
Hazards: It can cause skin irritation and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or fume hood and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[8][10] Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
N-Boc-phenylglycine is a versatile and indispensable non-proteinogenic amino acid in the realms of peptide chemistry and drug discovery. Its unique structural characteristics, coupled with the utility of the Boc protecting group, make it a fundamental building block for constructing complex peptides and other biologically active molecules. The ability to separate the racemic mixture into its distinct enantiomers further broadens its applicability in the creation of stereospecific therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this compound in their work.
References
-
Advent Chembio. N-Boc-L-phenylglycine, 99%. [Link]
-
Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]
- Medina, E., et al. (1997). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Tetrahedron-asymmetry, 8, 1581-1586.
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
-
Wikipedia. N-Phenylglycine. [Link]
-
The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. [Link]
-
Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. ACS Publications. [Link]
Sources
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- 2. | Advent [adventchembio.com]
- 3. N-Boc-D-phenylglycine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. N-Boc-DL-phenylglycine, 98% | Fisher Scientific [fishersci.ca]
- 5. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]
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- 10. fishersci.com [fishersci.com]
The Solubility of N-BOC-DL-Phenylglycine in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-DL-phenylglycine (N-BOC-DL-phenylglycine), a critical building block in contemporary peptide synthesis and drug discovery. The unique structural attributes of N-BOC-DL-phenylglycine, particularly the lipophilic BOC protecting group, significantly influence its solubility profile, dictating solvent selection for synthesis, purification, and various applications. This document offers a detailed exploration of its qualitative solubility in a range of common organic solvents, the underlying physicochemical principles governing its dissolution, and a robust experimental protocol for the precise quantitative determination of its solubility. This guide is intended to be an essential resource for researchers, chemists, and pharmaceutical scientists, enabling them to make informed decisions on solvent systems to optimize their experimental outcomes.
Introduction: The Pivotal Role of N-BOC-DL-Phenylglycine in Synthetic Chemistry
N-BOC-DL-phenylglycine is a non-proteinogenic amino acid that has become indispensable in the fields of medicinal chemistry and peptide science.[1] Its structure, featuring a phenyl group directly attached to the α-carbon, offers unique conformational constraints and opportunities for designing novel peptides and peptidomimetics with enhanced biological activity and stability. The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of its utility, rendering the amino group unreactive during peptide coupling reactions while concurrently enhancing its solubility in organic solvents, a crucial property for its application in both solid-phase and solution-phase synthesis.[1][2] The strategic use of N-BOC-DL-phenylglycine has been instrumental in the synthesis of complex natural products and their analogues, including the glycopeptide antibiotic vancomycin.[2]
The choice of solvent is a critical parameter in any chemical process involving N-BOC-DL-phenylglycine. A suitable solvent must not only dissolve the protected amino acid to a sufficient concentration but also be compatible with the reaction conditions and downstream processing. Understanding the solubility profile of N-BOC-DL-phenylglycine is therefore not merely a matter of practicality but a fundamental aspect of rational process design and optimization.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. In the case of N-BOC-DL-phenylglycine, its molecular structure dictates its solubility behavior.
-
The BOC Group: The bulky and nonpolar tert-butoxycarbonyl group is the primary driver of its solubility in organic solvents.[1] This lipophilic moiety effectively shields the polar amino group, reducing its ability to form strong hydrogen bonds with polar solvents like water and promoting favorable van der Waals interactions with nonpolar organic solvents.
-
The Phenyl Ring: The phenyl group is another significant nonpolar feature that contributes to its affinity for aromatic and other nonpolar organic solvents.
-
The Carboxylic Acid: The carboxylic acid group is a polar, hydrogen-bond-donating and -accepting group. While it can interact with polar solvents, its influence is somewhat mitigated by the presence of the large nonpolar moieties.
This combination of a polar carboxylic acid and significant nonpolar functionalities results in a molecule with a nuanced solubility profile, generally favoring polar aprotic and some less polar organic solvents over highly polar or nonpolar extremes.
Qualitative Solubility Profile of N-BOC-DL-Phenylglycine
| Solvent Class | Solvent | Abbreviation | Polarity Index | Expected Solubility | Rationale and Field Insights |
| Polar Aprotic | Dimethylformamide | DMF | 6.4 | Soluble | A common solvent for peptide synthesis, DMF's high polarity and hydrogen bond accepting character effectively solvates the carboxylic acid group, while its organic nature accommodates the nonpolar regions of the molecule.[1][2] |
| Dichloromethane | DCM | 3.1 | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Its moderate polarity is well-suited to the mixed polar/nonpolar character of N-BOC-DL-phenylglycine.[1] | |
| Tetrahydrofuran | THF | 4.0 | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the carboxylic acid group. | |
| Acetone | 5.1 | Moderately Soluble | While polar, acetone is less effective at solvating the carboxylic acid group compared to DMF, which may result in lower solubility. | ||
| Polar Protic | Methanol | MeOH | 5.1 | Sparingly Soluble | The hydroxyl group of methanol can compete for hydrogen bonding with the carboxylic acid, and the overall polarity may not be optimal for the large nonpolar part of the molecule. |
| Ethanol | EtOH | 4.3 | Sparingly Soluble | Similar to methanol, but its slightly lower polarity might offer marginally better solubility. | |
| Nonpolar | Ethyl Acetate | EtOAc | 4.4 | Sparingly Soluble | The ester group provides some polarity, but the overall nonpolar character may not be sufficient to fully dissolve the compound. Often used as an extraction solvent after synthesis.[1] |
| Toluene | 2.4 | Insoluble | The low polarity of toluene is insufficient to overcome the crystal lattice energy of the solid N-BOC-DL-phenylglycine. | ||
| Hexane | 0.1 | Insoluble | A highly nonpolar solvent with very weak intermolecular forces that cannot effectively solvate the polar carboxylic acid group. | ||
| Aqueous | Water | 10.2 | Insoluble | The large nonpolar surface area of the BOC and phenyl groups leads to a hydrophobic effect, making it insoluble in water.[1] |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the scarcity of publicly available quantitative data, a reliable experimental protocol is essential for researchers to determine the solubility of N-BOC-DL-phenylglycine in their specific solvent systems. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method.
Principle
The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
N-BOC-DL-phenylglycine (high purity)
-
Organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of N-BOC-DL-phenylglycine into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 50-100 mg.
-
Add a precise volume of the desired organic solvent to each vial (e.g., 2 mL).
-
Prepare at least three replicate samples for each solvent and temperature to be tested.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined time to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) and analyzing the concentration until it plateaus.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period.
-
To separate the saturated solution from the solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This method is effective at removing fine particulates. Ensure the filter material is compatible with the solvent to avoid leaching of contaminants.
-
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is often suitable for N-BOC-protected amino acids. Detection can be performed using a UV detector at a wavelength where N-BOC-DL-phenylglycine has strong absorbance (e.g., around 220 nm).
-
Prepare a calibration curve using standard solutions of N-BOC-DL-phenylglycine of known concentrations.
-
Calculate the concentration of N-BOC-DL-phenylglycine in the original saturated solution based on the dilution factor and the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Report the temperature at which the solubility was determined.
-
Calculate the mean and standard deviation for the replicate samples.
-
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of N-BOC-DL-phenylglycine solubility.
Practical Implications and Solvent Selection Strategies
The solubility of N-BOC-DL-phenylglycine has direct consequences for its use in various chemical transformations.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), high solubility in the coupling solvent (typically DMF) is crucial to ensure efficient delivery of the activated amino acid to the growing peptide chain on the solid support.[2] Poor solubility can lead to incomplete coupling reactions and the formation of deletion sequences.
-
Purification: The differential solubility of N-BOC-DL-phenylglycine in various solvents is exploited during purification. For instance, after a reaction, the product might be precipitated by adding a non-solvent (an "anti-solvent") in which it is insoluble, while impurities remain in solution.
-
Crystallization: The choice of solvent system is critical for obtaining crystalline material with high purity and a desirable morphology. This often involves dissolving the compound in a good solvent and then slowly adding a poor solvent to induce crystallization.
The relationship between solvent choice and reaction outcome can be visualized as follows:
Caption: Impact of solvent selection on experimental outcomes.
Conclusion
N-BOC-DL-phenylglycine is a cornerstone of modern synthetic chemistry, and a thorough understanding of its solubility is paramount for its effective utilization. This guide has provided a comprehensive overview of the physicochemical factors governing its solubility, a qualitative profile in common organic solvents, and a detailed, practical protocol for its quantitative determination. By applying the principles and methodologies outlined herein, researchers can make informed decisions regarding solvent selection, thereby enhancing the efficiency, reproducibility, and success of their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry.
- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 136-139.
Sources
A Senior Application Scientist's Guide to the Physical Properties and Handling of Boc-Phg-OH
Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis
N-(tert-butoxycarbonyl)-L-phenylglycine, commonly abbreviated as Boc-Phg-OH, is a non-proteinogenic amino acid derivative indispensable for modern pharmaceutical research and peptide synthesis.[1][][3] Its utility as a chiral building block and a component in the synthesis of bioactive peptides, enzyme inhibitors, and complex natural products like vancomycin analogues is well-documented.[3] The Boc (tert-butyloxycarbonyl) protecting group provides crucial stability under various coupling conditions while allowing for facile removal under mild acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[][]
However, the successful incorporation of Boc-Phg-OH into a synthetic workflow is fundamentally dependent on the integrity of the starting material. Physical and chemical degradation of this reagent can lead to failed couplings, impure products, and significant delays in research timelines. This guide provides an in-depth analysis of the physical appearance and optimal storage conditions for Boc-Phg-OH, moving beyond catalog data to offer field-proven insights that ensure the long-term stability and reliability of this critical reagent.
Section 1: Physicochemical Identity
A precise understanding of a reagent begins with its fundamental properties. The following table summarizes the key identifiers for Boc-Phg-OH, ensuring accurate tracking and documentation in a laboratory setting.
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid | [] |
| Common Synonyms | Boc-L-phenylglycine, Boc-L-α-phenylglycine, N-Boc-L-phenylglycine | [5][6] |
| CAS Number | 2900-27-8 | [5][7][8] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][8] |
| Molecular Weight | 251.28 g/mol | [7][8] |
Section 2: Physical Appearance: From Crystalline Solid to Amorphous States
While often described simply as a white powder, the physical state of Boc-Phg-OH can be more nuanced. Understanding these variations is key to assessing quality and handling the compound effectively.
The Ideal and Observed States
In its purest, most stable form, Boc-Phg-OH is a white to off-white crystalline solid or powder.[1][5][9][10] This state is preferred for its ease of handling, weighing, and dissolution. However, researchers may encounter batches that are amorphous, waxy, or even oily, particularly if the compound has been exposed to suboptimal conditions or is of lower purity.[11] A notable patent has highlighted that some Boc-amino acids, including N-Boc-L-phenylglycine, can be challenging to store long-term as they may solidify from an oily state, complicating their use in industrial production.[11]
The melting point is a key indicator of purity. While slight variations exist across suppliers, a commonly cited range is 88-91 °C .[][6][7][8][9][10] A broader melting range or a melting point significantly below this can indicate the presence of impurities or residual solvents.
Data Summary: Physical Properties
The following table provides a consolidated view of the key physical properties of Boc-Phg-OH.
| Property | Description | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [1][5][9][10] |
| Melting Point | 88-91 °C (typical range) | [][6][7][8][9] |
| Water Solubility | Insoluble | [8] |
| Organic Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [12] |
Section 3: Optimal Storage and Handling Protocols
The chemical stability of Boc-Phg-OH hinges on mitigating two primary risks: hydrolysis of the Boc group and absorption of atmospheric moisture, which can alter its physical state. The following conditions are mandated to preserve its integrity.
Core Principles of Stability
The central goal of any storage protocol is to maintain the compound in a dry, cool, and inert environment. The tert-butoxycarbonyl group is stable to many conditions but is inherently labile to acid.[] While this is advantageous for its removal during synthesis, prolonged exposure to even trace amounts of moisture can facilitate slow hydrolysis, compromising the reagent's purity.
Recommended Storage Conditions
There is a consensus in technical data sheets that Boc-Phg-OH requires controlled storage, though the specific temperature may vary. For maximal long-term stability, refrigeration at 2-8°C under dry conditions is the authoritative recommendation .[5][8] While some sources indicate room temperature storage is acceptable, this should be considered for short-term use only and in environments with controlled low humidity.[1][][9]
The directive to keep the compound "sealed in dry" is critical.[5][8][13] This necessitates the use of high-quality, airtight containers and storage within a desiccator containing an active desiccant (e.g., silica gel). For ultimate protection, especially for a primary reference stock, flushing the container with an inert gas like argon or nitrogen before sealing will displace moisture and oxygen, providing the most secure storage environment.
Caption: Factors influencing the stability of Boc-Phg-OH and corresponding protective measures.
Section 4: Self-Validating Protocol for Handling and Aliquoting
To prevent the degradation of the main reagent stock, a systematic handling protocol is essential. Following these steps ensures that the integrity of the compound is validated with each use.
Objective: To access and weigh Boc-Phg-OH for experimental use without compromising the entire stock.
Methodology:
-
Equilibration: Before opening, remove the sealed container from the refrigerator (or freezer) and allow it to warm to ambient room temperature for at least 30-60 minutes. This is a critical, non-negotiable step to prevent atmospheric moisture from condensing onto the cold powder upon opening.
-
Controlled Environment: If available, perform all manipulations in a glove box with a dry, inert atmosphere. If not, work quickly in a well-ventilated fume hood with low ambient humidity.
-
Dispensing: Use only clean, dry spatulas and weighing instruments. Never return unused material to the stock container. This prevents cross-contamination.
-
Aliquoting Strategy: For frequently used reagents, it is best practice to create smaller, single-use aliquots from the main stock. This minimizes the number of times the primary container is opened, drastically reducing the cumulative exposure to moisture and air.
-
Resealing: After dispensing the required amount, securely reseal the primary container. If the container seal is compromised, use high-quality paraffin film to create an airtight seal before returning it to storage.
-
Documentation: Log the date the container was opened on the label. This provides a clear history of the reagent's handling.
By adhering to this protocol, a researcher ensures that the Boc-Phg-OH used in any given experiment is of the highest possible quality, thereby making the experimental outcome a true reflection of the scientific hypothesis rather than a result of reagent artifact.
Conclusion
Boc-Phg-OH is a robust and highly valuable reagent in drug discovery and peptide chemistry. Its physical form as a white crystalline solid is indicative of high purity, though researchers should be aware of potential amorphous or oily states. The long-term chemical and physical integrity of Boc-Phg-OH is unequivocally dependent on stringent storage protocols. By implementing a storage strategy centered on cold (2-8°C), dry, and, ideally, inert conditions, and by adhering to meticulous handling procedures, scientists can ensure the reliability and consistency of this compound, safeguarding the validity and success of their synthetic endeavors.
References
- Boc-Phg-OH = 99.0 T 2900-27-8 - Sigma-Aldrich. Sigma-Aldrich.
- Boc-Phg-OH = 99.0 T 2900-27-8 - Sigma-Aldrich. Sigma-Aldrich.
- Boc-Phg-OH - Advanced ChemTech. Advanced ChemTech.
- N-Boc-L-phenylglycine - ChemBK. ChemBK.
- Boc-L-Phg-OH - ChemBK. ChemBK.
- 2900-27-8, BOC-D-PHG-OH Formula - ECHEMI. ECHEMI.
- boc-L-alpha-phenylglycine CAS# 2900-27-8 - ChemNet Mall. ChemNet.
- Boc-L-phenylglycine - Chem-Impex.
- BOC-D-PHG-OH | 2900-27-8 - ChemicalBook. ChemicalBook.
- Boc-L-phenylglycine - (CAS 2900-27-8) - Amino Acids. BOC Sciences.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- BOC-D-PHG-OH - Safety D
- N-Boc-D-phenylglycine | 33125-05-2 | FB39266 - Biosynth. Biosynth.
- Boc-D-Phg-OH Novabiochem 33125-05-2 - Sigma-Aldrich. Sigma-Aldrich.
- Boc-DL-Phg-OH | 3601-66-9 - Sigma-Aldrich. Sigma-Aldrich.
- 2900-27-8|Boc-Phg-OH|BLD Pharm. BLD Pharm.
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
- BOC-amino acids (tert-butyloxycarbonyl-protected) - BOC Sciences. BOC Sciences.
- Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry - Benchchem. BenchChem.
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- 7. Boc-Phg-OH = 99.0 T 2900-27-8 [sigmaaldrich.com]
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- 13. 2900-27-8|Boc-Phg-OH|BLD Pharm [bldpharm.com]
N-Boc-L-Phenylglycine (CAS: 2900-27-8): A Comprehensive Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of N-Boc-L-phenylglycine (CAS No. 2900-27-8), a non-proteinogenic amino acid derivative of critical importance in modern pharmaceutical and peptide chemistry. As a chiral building block, its unique structural feature—a phenyl group directly attached to the α-carbon—offers chemists a powerful tool to modulate the conformational properties, biological activity, and metabolic stability of peptides and peptidomimetics. This document delves into the core physicochemical properties, robust synthesis and purification protocols, key applications in drug discovery, and rigorous analytical methodologies for the quality control of N-Boc-L-phenylglycine, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Physicochemical Properties
N-Boc-L-phenylglycine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid, is a cornerstone reagent for introducing the L-phenylglycyl moiety in a protected form, amenable to standard peptide synthesis strategies.[1][]
| Property | Value | Reference(s) |
| CAS Number | 2900-27-8 | [3][4] |
| Molecular Formula | C₁₃H₁₇NO₄ | [5][6] |
| Molecular Weight | 251.28 g/mol | [][5] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 88-91 °C | [7] |
| Optical Rotation ([α]²⁰/D) | +144±2° (c=1, ethanol) | [5][7] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, Ethanol); Insoluble in water | [1] |
| Synonyms | Boc-Phg-OH, N-(tert-Butoxycarbonyl)-L-phenylglycine, (S)-Boc-2-aminophenylacetic acid | [][8] |
Synthesis and Purification: A Protocol for High-Purity Material
The most reliable and widely adopted method for preparing N-Boc-L-phenylglycine is the reaction of L-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction proceeds via a nucleophilic attack of the amino group on the Boc anhydride, forming a stable carbamate. The causality behind this choice of reagent lies in its high reactivity under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂), which simplifies purification.
Caption: General synthesis workflow for N-Boc-L-phenylglycine.
Experimental Protocol: Synthesis of N-Boc-L-phenylglycine
This self-validating protocol is designed to yield high-purity N-Boc-L-phenylglycine.
-
Dissolution: Dissolve L-phenylglycine (1 equivalent) in a 1:1 (v/v) mixture of dioxane and 1M aqueous sodium hydroxide (NaOH). Ensure complete dissolution by stirring.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent the hydrolysis of the Boc anhydride.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the cooled solution while maintaining vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the complete consumption of the starting amino acid.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Purification - Wash: Wash the remaining aqueous residue with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and the t-butanol byproduct.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). The product will precipitate as a white solid. Extract the product into ethyl acetate (3 x volume).
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid.
Purification Protocol: Recrystallization
For applications requiring the highest purity, recrystallization is recommended.
-
Dissolve the crude N-Boc-L-phenylglycine in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum.
Applications in Drug Discovery and Development
N-Boc-L-phenylglycine is not merely a protected amino acid; it is a strategic component in the design of novel therapeutics. Its rigid phenyl side chain imparts conformational constraints on peptide backbones, a feature expertly exploited to enhance receptor affinity, improve enzymatic stability, and fine-tune pharmacological profiles.
Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Boc-L-phenylglycine is in Boc-chemistry SPPS. The Boc group provides robust protection of the α-amino group, which is stable to the basic conditions used for coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) for the next coupling cycle.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Chiral Auxiliary and Medicinal Chemistry Building Block
Beyond peptides, the stereochemically defined structure of N-Boc-L-phenylglycine makes it an invaluable chiral building block in asymmetric synthesis.[9] It is a key component in the total synthesis of complex natural products and their analogues, such as the glycopeptide antibiotic vancomycin. Its incorporation is a strategy to introduce specific stereochemistry and aromatic interactions crucial for biological activity.
Analytical Quality Control
Ensuring the purity and identity of N-Boc-L-phenylglycine is paramount for reproducible and reliable downstream applications. A multi-technique approach provides a self-validating system of quality control.
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of N-Boc-L-phenylglycine. A reverse-phase method is typically employed.
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Standard reverse-phase solvents; TFA acts as an ion-pairing agent to improve peak shape. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of the main compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | 220 nm for the peptide bond and 254 nm for the aromatic phenyl ring. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep | 1 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the system. |
Purity is calculated based on the area percentage of the main peak. A purity of >98% is typically required for synthesis applications.[5]
Structural and Identity Verification
¹H NMR confirms the chemical structure of the molecule. A certificate of analysis for a commercial batch confirms the spectrum is consistent with the structure.[5] The expected signals are:
-
~7.3-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
~5.3 ppm (d, 1H): The α-proton (CH).
-
~5.1 ppm (d, 1H): The N-H proton of the carbamate.
-
~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
~12.5 ppm (br s, 1H): The acidic proton of the carboxylic acid (may be broad or exchange with solvent).
FT-IR is used to identify the key functional groups present in the molecule.
-
~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
-
~2980-2850 cm⁻¹: C-H stretches of the alkyl groups (tert-butyl).
-
~1715 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹ (strong, sharp): C=O stretch of the Boc-carbamate group.
-
~1500-1400 cm⁻¹: C=C stretches of the aromatic ring.
-
~1160 cm⁻¹ (strong): C-O stretch associated with the Boc group.
Mass spectrometry confirms the molecular weight of the compound. For N-Boc-L-phenylglycine (C₁₃H₁₇NO₄), the expected monoisotopic mass is 251.12 Da. Electrospray ionization (ESI) in negative mode would typically show a prominent ion at m/z 250.11 [M-H]⁻.
Conclusion
N-Boc-L-phenylglycine (CAS: 2900-27-8) is an indispensable tool in the arsenal of the modern medicinal and peptide chemist. Its well-defined stereochemistry, coupled with the robust and versatile Boc protecting group, provides a reliable and strategic entry point for incorporating phenylglycine residues into complex molecular architectures. The detailed protocols and analytical methodologies outlined in this guide serve as a validated framework for the synthesis, purification, and quality assessment of this crucial building block, empowering researchers to advance the frontiers of drug discovery and development with confidence and precision.
References
-
PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. National Center for Biotechnology Information. [Link]
-
Aapptec Peptides. Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. [Link]
-
Journal of Organic Chemistry. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]
-
PubMed. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. [Link]
-
Acmec Biochemical. 2900-27-8[Boc-Phg-OH]. [Link]
-
ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]
-
University of California, Los Angeles. IR Absorption Table. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]
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- 7. Boc-Phg-OH = 99.0 T 2900-27-8 [sigmaaldrich.com]
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- 9. pubs.acs.org [pubs.acs.org]
The Sentinel of Synthesis: A Technical Guide to N-Terminal Boc Protection
For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, particularly in the realm of peptide chemistry, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands as a venerable and widely employed sentinel for the N-terminal amine. Its robustness under a variety of conditions, coupled with its facile and selective removal, has cemented its role as a cornerstone of modern synthetic strategies. This guide provides an in-depth exploration of the core principles of N-terminal Boc protection, moving beyond simple protocols to elucidate the underlying chemical logic and empower chemists to make informed, field-proven decisions.
The Strategic Imperative for Amine Protection: Why Boc?
In the multi-step construction of complex molecules like peptides, the amine functional group presents a significant challenge. Its inherent nucleophilicity and basicity can lead to a host of undesired side reactions, compromising yield and purity. The ideal protecting group must act as a temporary shield, rendering the amine unreactive to specific reagents and conditions, yet be readily and cleanly removable without affecting other sensitive functionalities within the molecule.
The Boc group, a carbamate derivative, excels in this role due to a key set of characteristics:
-
Stability: Boc-protected amines are stable to most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation used to cleave other protecting groups like the benzyloxycarbonyl (Cbz) group.[1][2]
-
Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under moderately acidic conditions, a property that forms the basis of its widespread use.[3][4]
-
Orthogonality: This stability profile allows for an "orthogonal" protection strategy, where different classes of protecting groups can be selectively removed in any order.[5][6] For instance, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group can be removed without affecting an acid-labile Boc group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[6][7]
The Chemistry of Installation: Securing the N-Terminus
The introduction of the Boc group is most commonly achieved through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[7][8]
The Reaction Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[1] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[1][9]
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An In-depth Technical Guide to the Structural and Conformational Analysis of N-BOC-N-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-BOC-N-Phenylglycine in Modern Chemistry
This compound is a non-proteinogenic amino acid derivative that has become an invaluable tool in the realms of medicinal chemistry, peptide synthesis, and drug discovery.[1] Its structure, which marries a phenyl group directly to the alpha-carbon with a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen, imparts unique steric and electronic properties.[1][2] This guide provides a comprehensive analysis of the structural and conformational characteristics of this compound, offering insights into the experimental and computational methodologies used to elucidate its three-dimensional nature. Understanding these features is paramount for its effective application as a chiral building block and in the design of novel therapeutics.[1]
Part 1: Molecular Structure and Synthesis
The foundational aspect of this compound's utility lies in its molecular architecture. The BOC group provides a stable, yet readily cleavable, protection for the amino functionality, a critical feature in controlled, stepwise peptide synthesis.[1] The phenyl group, in turn, introduces aromaticity and steric bulk, which can influence the conformational preferences of peptides and peptidomimetics into which it is incorporated.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of N-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This straightforward procedure allows for the efficient protection of the secondary amine.[1]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve N-phenylglycine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (THF), containing a base like sodium hydroxide or triethylamine.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Reaction: Allow the reaction to proceed for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically concentrated to remove the organic solvent. The aqueous residue is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.
-
Acidification and Extraction: The aqueous layer is cooled and acidified to a pH of 2-3 with a suitable acid, such as 1M HCl. This protonates the carboxylic acid, causing the this compound to precipitate or become extractable into an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Diagram of the Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Part 2: Structural Analysis
A definitive understanding of a molecule's bioactivity and chemical reactivity begins with a precise knowledge of its three-dimensional structure. While X-ray crystallography is the gold standard for determining solid-state structure, a publicly available crystal structure for this compound was not identified in the performed searches. However, based on known values for similar molecules, we can predict the key structural parameters.
Table 1: Predicted Structural Parameters for this compound
| Feature | Bond/Angle | Predicted Value | Justification |
| Carbamate Group | C=O (carbamate) | ~1.22 Å | Typical double bond length for a carbonyl in a carbamate. |
| C-N (amide) | ~1.35 Å | Partial double bond character due to resonance. | |
| O-C (ester) | ~1.34 Å | Standard bond length for an ester oxygen attached to a carbonyl. | |
| N-Cα | ~1.47 Å | Standard single bond length between nitrogen and an sp³-hybridized carbon. | |
| Carboxylic Acid | C=O (acid) | ~1.21 Å | Typical double bond length for a carboxylic acid carbonyl. |
| C-O (hydroxyl) | ~1.36 Å | Standard single bond length for the hydroxyl group in a carboxylic acid. | |
| Cα-C (acid) | ~1.53 Å | Standard single bond length between two sp³-hybridized carbons. | |
| Torsional Angles | ω (Cα-N-C=O) | ~180° or ~0° | The amide bond can exist in trans or cis conformations, with trans generally being more stable. |
| φ (C-N-Cα-C) | Variable | Defines the rotation around the N-Cα bond. | |
| ψ (N-Cα-C-O) | Variable | Defines the rotation around the Cα-C bond. |
Part 3: Conformational Analysis
The biological activity of a molecule is often dictated by its preferred three-dimensional shape, or conformation, in solution. For this compound, rotation around several single bonds allows it to adopt a multitude of conformations. The key rotatable bonds include the N-Cα, Cα-C, and the bonds within the BOC group and between the nitrogen and the phenyl ring.
Factors Influencing Conformation
-
Steric Hindrance: The bulky tert-butyl group of the BOC moiety and the phenyl ring create significant steric hindrance, which restricts the rotational freedom around adjacent bonds and disfavors conformations where these groups are in close proximity.
-
Electronic Effects: The delocalized π-system of the phenyl ring and the amide resonance of the carbamate group influence the electron distribution and can affect conformational preferences.
-
Intramolecular Hydrogen Bonding: Although less likely in this compound itself due to the N-substitution, in derivatives or under certain conditions, hydrogen bonding can play a role in stabilizing specific conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[3] For this compound, both 1D and 2D NMR experiments can provide valuable insights.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| tert-butyl | ~1.4 - 1.6 | ~28 (CH₃), ~80 (quaternary C) | A characteristic singlet in the ¹H spectrum integrating to 9 protons. |
| Cα-H | ~5.0 - 5.5 | ~55 - 60 | The chemical shift is influenced by the adjacent N and C=O groups. |
| Phenyl-H | ~7.2 - 7.5 | ~125 - 140 | A complex multiplet in the aromatic region of the ¹H spectrum. |
| Carboxylic Acid-OH | Variable (broad singlet) | ~170 - 175 | The proton signal is often broad and its chemical shift is concentration and solvent dependent. |
| Carbamate C=O | - | ~155 - 160 | The carbonyl carbon of the BOC group. |
Advanced NMR Techniques for Conformation Elucidation:
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence of cross-peaks between the tert-butyl protons and specific protons on the phenyl ring or the Cα-H would provide direct evidence for their spatial proximity and help to define the preferred conformation.
-
Coupling Constants (J-coupling): The magnitude of the coupling constant between vicinal protons (³J) is related to the dihedral angle between them, as described by the Karplus equation. While this compound lacks many such couplings, this technique is crucial for analyzing peptide derivatives.
Computational Modeling
In the absence of extensive experimental data, computational modeling provides a powerful means to explore the conformational landscape of this compound.
Workflow for Computational Conformational Analysis:
-
Structure Building: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (φ, ψ, and others).
-
Energy Minimization: Each generated conformer is subjected to geometry optimization and energy minimization using methods like Density Functional Theory (DFT) to find the nearest local energy minimum.
-
Analysis of Low-Energy Conformers: The energies of the optimized conformers are compared to identify the most stable structures. The geometric parameters of these low-energy conformers can then be analyzed.
Diagram of Computational Conformational Analysis Workflow
Caption: A typical workflow for the computational analysis of molecular conformation.
Part 4: Applications in Chiral Analysis
A notable application of BOC-phenylglycine is as a chiral derivatizing agent for determining the absolute configuration of primary amines using ¹H NMR spectroscopy.[4][5] The principle involves reacting the chiral amine with both (R)- and (S)-BOC-phenylglycine to form a pair of diastereomeric amides. The different spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts for the protons near the chiral center. By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration of the amine can be assigned based on empirical models that correlate the observed chemical shift differences (Δδ) with the spatial orientation of the substituents.[4][5]
Diagram of Chiral Amine Resolution using BOC-Phenylglycine
Caption: Workflow for using BOC-phenylglycine as a chiral derivatizing agent.
Conclusion
This compound is a molecule of significant interest due to its widespread use in synthetic and medicinal chemistry. While a definitive crystal structure remains to be publicly reported, a comprehensive understanding of its structural and conformational properties can be achieved through a combination of spectroscopic techniques, particularly advanced NMR methods, and computational modeling. The insights gained from such analyses are crucial for rationally designing its incorporation into peptides and peptidomimetics to achieve desired biological activities and for its application in stereochemical analysis.
References
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Riego, J. et al. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
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ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]
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ChemBK. N-Boc-L-phenylglycine. [Link]
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Aapptec Peptides. Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. [Link]
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Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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Semantic Scholar. ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. [Link]
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Automated Topology Builder. n-boc-glycine. [Link]
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PubMed. Conformational analysis of carboxyphenylglycine (CPG) derivatives: insight into bioactive and bioselective conformations of group-I mGluRs antagonists. [Link]
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MDPI. Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers. [Link]
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PubMed. Conformational study of jet-cooled L-phenylglycine. [Link]
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PubMed Central. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. [Link]
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National Institutes of Health. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. [Link]
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Nowick, J. S. Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]
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Biological significance of phenylglycine-type amino acids
An In-Depth Technical Guide to the Biological Significance of Phenylglycine-Type Amino Acids
Abstract
Phenylglycine and its hydroxylated analogues represent a unique class of non-proteinogenic α-amino acids, distinguished by the direct attachment of an aromatic ring to the α-carbon. This structural feature imparts significant conformational constraints and properties that have been exploited by both nature and science. Found within the core structures of potent glycopeptide and streptogramin antibiotics, these amino acids are crucial for the bioactivity of numerous natural products. Their biosynthesis proceeds through specialized enzymatic pathways, distinct from those of their proteinogenic counterparts. In synthetic chemistry, phenylglycine derivatives have become indispensable as chiral auxiliaries, enabling highly stereoselective transformations, most notably in the asymmetric Strecker synthesis of other α-amino acids and the construction of β-lactam rings. Furthermore, phenylglycine serves as a critical precursor for blockbuster semi-synthetic antibiotics like ampicillin and is a key component in modern therapeutics, including the anti-cancer agent Taxol. This guide provides a comprehensive overview of the structural, biological, and synthetic significance of phenylglycine-type amino acids for researchers, scientists, and professionals in drug development.
The Unique Structural Identity of Phenylglycine
Unlike the 20 common proteinogenic amino acids, phenylglycine (Phg) and its derivatives, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are classified as non-proteinogenic amino acids.[1][2] Their defining structural characteristic is the direct covalent bond between the aromatic side chain and the α-carbon of the amino acid backbone.[2] This is in stark contrast to proteinogenic aromatic amino acids like phenylalanine and tyrosine, which possess a flexible β-methylene (-CH2-) spacer.[2]
This seemingly subtle difference has profound stereochemical consequences. The absence of the methylene spacer significantly restricts the rotational freedom (the chi (χ) angle) of the bulky phenyl group.[2] This inherent rigidity influences the local peptide conformation, pre-organizing the backbone and impacting intermolecular interactions, a feature that is critical to the biological activity of the natural products in which they are found.[2]
Phenylglycine in Nature's Arsenal: A Survey of Natural Products
Phenylglycine-type amino acids are integral components of a wide array of biologically active peptide natural products, particularly those produced by actinomycetes.[1][2] Their incorporation is not incidental; it is often essential for the specific three-dimensional structure required for bioactivity.
Key Examples:
-
Glycopeptide Antibiotics (GPAs): This class, which includes the "last-resort" antibiotic vancomycin, relies heavily on Hpg and Dpg residues.[2][3] The heptapeptide backbone of these antibiotics is cross-linked through the aromatic side chains of these amino acids, forming a rigid, cup-shaped structure.[2] This pre-organized cavity is crucial for binding to the Lys-D-Ala-D-Ala terminus of bacterial cell wall precursors, thereby inhibiting peptidoglycan synthesis.
-
Streptogramin Antibiotics: Phenylglycine is a constituent of antibiotics like pristinamycin I and virginiamycin S.[2][4] These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
-
β-Lactam Antibiotics: The nocardicin family of monocyclic β-lactam antibiotics contains Hpg residues.[2]
The importance of these residues is highlighted by alanine scanning experiments, where replacing a phenylglycine-type amino acid with alanine leads to a dramatic decrease in antimicrobial activity, demonstrating their direct contribution to the molecule's function.[2]
| Natural Product Class | Phenylglycine-Type Residue | Example(s) | Biological Activity |
| Glycopeptide Antibiotics | Hpg, Dpg | Vancomycin, Balhimycin | Inhibition of bacterial cell wall synthesis[2][3] |
| Streptogramins | Phg | Pristinamycin I, Virginiamycin S | Inhibition of bacterial protein synthesis[2][4] |
| β-Lactams | Hpg | Nocardicin A | Inhibition of bacterial cell wall synthesis[2] |
| Cyclic Peptides | D-Hpg, D-Dpg | Feglymycin | Antiviral, Antibacterial[2] |
The Biosynthetic Blueprint: How Organisms Forge Phenylglycine
Organisms that produce phenylglycine-containing natural products possess dedicated biosynthetic gene clusters to synthesize these unusual building blocks. The pathways typically start from precursors derived from primary metabolism, such as phenylpyruvate.[5] Two distinct and well-characterized pathways for L-phenylglycine biosynthesis have been identified in different Streptomyces species.
-
The Pgl Pathway (Streptomyces pristinaespiralis): This pathway begins with the conversion of phenylpyruvate to phenylacetyl-CoA. This intermediate is then oxidized to benzoylformyl-CoA, followed by the removal of the CoA group by a thioesterase to yield phenylglyoxylate. In the final step, an aminotransferase (PglE) transfers an amino group, typically from L-phenylalanine, to phenylglyoxylate to produce L-phenylglycine.[4][6]
-
The HmaS/Hmo Pathway (Streptomyces coelicolor): This pathway utilizes a 4-hydroxymandelate synthase (HmaS) to convert phenylpyruvate into L-mandelate. A subsequent oxidation by 4-hydroxymandelate oxidase (Hmo) yields phenylglyoxylate. Finally, an aminotransferase completes the synthesis of L- or D-phenylglycine.[6]
These pathways have been successfully engineered and expressed in heterologous hosts like E. coli to enable the fermentative production of phenylglycine, offering a more sustainable alternative to chemical synthesis.[6][7]
Phenylglycine as a Master Tool in Asymmetric Synthesis
Beyond its natural roles, the unique structure of phenylglycine makes it an exceptionally valuable tool in synthetic organic chemistry, particularly in controlling stereochemistry.
The Chiral Auxiliary Paradigm
Phenylglycine derivatives are widely employed as "chiral auxiliaries"—chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to form one enantiomer or diastereomer in preference to the other.[3] The steric bulk of the phenyl group effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered face, thus achieving high stereocontrol.[3]
Application 1: Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classical method for producing α-amino acids from aldehydes, cyanide, and ammonia.[8] By using a chiral amine, such as (R)-phenylglycine amide, the reaction can be made highly diastereoselective.[9][10] A remarkable feature of this process is the phenomenon of crystallization-induced asymmetric transformation .[9][10] In this process, the two diastereomeric products can interconvert in solution, but one diastereomer is less soluble and selectively crystallizes out. This precipitation shifts the equilibrium, ultimately converting the entire mixture into the single, desired solid diastereomer with exceptional purity (>99:1 dr).[9][10]
| Aldehyde | Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | (R)-Phenylglycine amide | 93 | >99:1 |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | 76 | >99:1 |
| Data sourced from BenchChem Technical Guide.[3] |
This protocol describes the synthesis of the amino nitrile precursor to (S)-tert-leucine using (R)-phenylglycine amide as the chiral auxiliary.
-
Materials: (R)-phenylglycine amide, pivaldehyde, 30% aqueous sodium cyanide, glacial acetic acid, water.
-
Procedure:
-
To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.[3]
-
Simultaneously, add 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over a period of 30 minutes. The temperature may rise slightly.[3]
-
Stir the resulting mixture for 2 hours at 30°C, then increase the temperature and stir for 20 hours at 70°C to facilitate the crystallization-induced asymmetric transformation.[3]
-
Cool the mixture to 30°C. The solid amino nitrile product will precipitate.[3]
-
Isolate the solid product by filtration and wash thoroughly with water to remove any soluble impurities.[3]
-
The isolated, diastereomerically pure α-amino nitrile can then be converted in subsequent steps (e.g., hydrolysis) to the final (S)-tert-leucine product.[9]
-
Sources
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A-Z Guide to N-BOC-N-Phenylglycine Stability: An In-depth Technical Guide for Drug Development Professionals
Abstract
N-BOC-N-phenylglycine is a cornerstone building block in modern medicinal chemistry, valued for its unique structural contributions to novel therapeutics. The tert-butyloxycarbonyl (BOC) protecting group is instrumental in multi-step syntheses, yet its stability is a critical parameter that dictates reaction conditions, purification strategies, and ultimately, the shelf-life of intermediates. This guide provides a comprehensive analysis of the chemical stability of this compound under both acidic and basic conditions. We will delve into the mechanisms of degradation, present detailed, self-validating analytical protocols for stability assessment, and offer field-proven insights to mitigate risks and optimize the use of this vital reagent in drug development workflows.
Introduction: Why Stability Dictates Synthetic Success
N-phenylglycine derivatives are integral components in a range of pharmaceuticals, from anticonvulsants to antiviral agents. The introduction of an N-BOC group facilitates its manipulation in synthesis by rendering the otherwise reactive secondary amine inert.[1] However, the BOC group is, by design, a temporary shield. Its lability is its primary feature, but this same characteristic presents a stability challenge that must be rigorously understood and controlled.[1][]
For drug development professionals, a comprehensive understanding of a building block's stability profile is not merely academic; it is a crucial element of risk management and process optimization. Unanticipated degradation can lead to:
-
Reduced Yields: Loss of the starting material to undesired side products.
-
Complex Purification: Generation of closely-related impurities that are difficult to separate from the target molecule.
-
Compromised Purity: Introduction of degradants that can affect the safety and efficacy profile of the final Active Pharmaceutical Ingredient (API).
-
Inaccurate Process Control: Failure to account for degradation can lead to erroneous kinetic data and flawed process models.
This guide serves as a practical, in-depth resource for researchers navigating the complexities of using this compound, ensuring its robust and reliable application in the synthesis of next-generation therapeutics.
Stability Under Acidic Conditions: The Controlled Lability of the BOC Group
The defining characteristic of the BOC protecting group is its susceptibility to cleavage under acidic conditions.[][3] This "controlled lability" is the cornerstone of its utility in orthogonal protection strategies.[4] However, this reactivity also defines its primary degradation pathway.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the BOC group is not a simple hydrolysis but a specific, acid-catalyzed elimination reaction. The generally accepted mechanism proceeds via an E1 elimination pathway:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate. This is the rate-determining step and its kinetics can show a second-order dependence on the acid concentration.[5]
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid.
-
Decarboxylation & Gas Evolution: The carbamic acid rapidly decomposes into the free secondary amine (N-phenylglycine) and carbon dioxide gas.[1] The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene gas.[6]
This mechanism highlights a critical consideration: the generation of the highly reactive tert-butyl cation.[6] This electrophile can potentially alkylate other nucleophilic sites on the molecule or in the reaction mixture, leading to by-product formation.[6][7] Therefore, in synthetic applications, "scavengers" like anisole or thioanisole are often added to trap this cation and prevent unwanted side reactions.[7]
Visualization of Acidic Degradation
Caption: Acid-catalyzed E1 mechanism for BOC deprotection.
Factors Influencing Acidic Stability
-
Acid Strength: The rate of cleavage is directly proportional to the strength of the acid. Strong acids like trifluoroacetic acid (TFA) can effect complete deprotection in minutes at room temperature, whereas weaker acids may require elevated temperatures or prolonged reaction times.[7][8]
-
Solvent: The choice of solvent can influence the reaction rate. Deprotection is commonly performed in anhydrous chlorinated solvents like dichloromethane (DCM).[8]
-
Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of degradation.
Quantitative Analysis of Acidic Degradation
Forced degradation studies are essential to quantify stability and establish a degradation profile.[9][10][11]
| Condition | Time (hours) | This compound Remaining (%) | N-Phenylglycine Formed (%) |
| 0.1 M HCl in Methanol | 1 | 85.2 | 14.1 |
| 4 | 55.7 | 43.5 | |
| 24 | < 1.0 | > 98.0 | |
| 1 M HCl in Methanol | 0.5 | 48.1 | 51.2 |
| 2 | < 1.0 | > 98.0 | |
| 25% TFA in DCM | 0.25 | 15.6 | 83.9 |
| 1 | < 0.5 | > 99.0 | |
| Table represents illustrative data for comparison purposes. |
Experimental Protocol: Acidic Forced Degradation Study
This protocol provides a self-validating framework for assessing stability.
-
Preparation of Stock Solution: Accurately weigh ~25 mg of this compound and dissolve in 25.0 mL of acetonitrile to create a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into three separate 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 1.0 M HCl.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
-
Time Point Sampling: Store the flasks at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from one flask.
-
Quenching and Analysis: Immediately neutralize the aliquot with an equivalent volume of a suitable base (e.g., 0.1 M NaOH) to halt the degradation. Analyze the sample promptly by a validated stability-indicating HPLC method.
-
Controls and Blanks:
-
Time Zero (T0) Control: Prepare a sample as above but neutralize it immediately without incubation.
-
Unstressed Control: Prepare a sample by diluting the stock solution with the diluent (acetonitrile/water) without acid.
-
Blank: Prepare a sample containing only the acid and diluent.
-
-
Data Analysis: Use the HPLC data to calculate the percentage of this compound remaining relative to the T0 control, and quantify the formation of the N-phenylglycine peak.
Stability Under Basic Conditions: Robustness and Potential Pitfalls
A key advantage of the BOC group is its general stability under basic and nucleophilic conditions, which allows for orthogonal protection schemes with base-labile groups like Fmoc.[][4][12] However, "stable" is a relative term, and certain liabilities exist, particularly for the parent amino acid structure.
Mechanisms of Degradation under Basic Conditions
While the carbamate linkage of the BOC group is resistant to basic hydrolysis, other potential degradation pathways for this compound include:
-
Hydrolysis (Saponification): This is not a primary concern for the BOC group itself, which is a carbamate, not a simple ester. Carbamates are significantly less electrophilic than esters due to the resonance contribution from the nitrogen lone pair, making them more resistant to nucleophilic attack by hydroxide ions.[13]
-
Racemization: This is the most significant stability concern for N-protected phenylglycine derivatives under basic conditions.[14] The α-proton (the hydrogen on the carbon atom bearing the phenyl and carboxyl groups) is benzylic and adjacent to a carbonyl, making it unusually acidic. A strong base can deprotonate this position, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical integrity (racemization). The rate of racemization is influenced by the strength of the base, temperature, and solvent.[14][15]
Visualization of Base-Induced Racemization
Caption: Base-catalyzed racemization via a planar enolate.
Quantitative Analysis of Basic Degradation
Forced degradation studies under basic conditions should focus on both chemical purity (hydrolysis) and chiral purity (racemization).
| Condition | Time (hours) | This compound Remaining (%) | Enantiomeric Excess (e.e. %) |
| 0.1 M NaOH in Methanol | 24 | 99.5 | 99.8 (Initial) |
| 72 | 99.1 | 98.5 | |
| 1.0 M NaOH in Methanol | 4 | 98.8 | 95.2 |
| (40°C) | 24 | 97.2 | 85.4 |
| Table represents illustrative data for comparison purposes. Enantiomeric excess would be determined by a separate chiral HPLC method. |
Experimental Protocol: Basic Forced Degradation Study
This protocol is designed to detect both hydrolysis and racemization.
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of enantiomerically pure N-BOC-L-N-phenylglycine in acetonitrile as described in section 2.5.
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into three separate 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 1.0 M NaOH.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
-
Time Point Sampling: Store the flasks at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 4, 24, 72 hours), withdraw an aliquot from one flask.
-
Quenching and Analysis: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Analysis:
-
Purity: Analyze a portion of the sample using a validated reverse-phase HPLC method to quantify any hydrolytic degradants.
-
Chiral Integrity: Analyze a separate portion of the sample using a validated chiral HPLC method to determine the enantiomeric excess (e.e.%) and detect the formation of the D-enantiomer.
-
-
Controls and Blanks: Prepare T0, unstressed, and blank samples as described in the acidic protocol, substituting base for acid.
Summary and Formulation Considerations
The stability profile of this compound is a tale of two distinct reactivities.
-
Under Acidic Conditions: The compound is inherently unstable. The BOC group is designed to be cleaved by acid, and this is its primary degradation pathway. The key considerations for researchers are the rate of this degradation, which is dependent on acid strength and temperature, and the potential for side reactions caused by the tert-butyl cation intermediate.
-
Under Basic Conditions: The compound is chemically robust with respect to the BOC protecting group. The primary risk is not chemical degradation but a loss of stereochemical purity through racemization at the α-carbon. This is a critical consideration when using basic conditions in reactions or workups, especially with elevated temperatures or prolonged exposure times.
Practical Recommendations for Drug Development Professionals:
-
Storage: Store this compound in a cool, dry place, tightly sealed to protect from atmospheric moisture and acidic vapors.
-
Reaction Planning: Avoid prolonged exposure to strong acids unless deprotection is the intended outcome. When using basic conditions, favor milder bases (e.g., organic amines like diisopropylethylamine over inorganic hydroxides) and lower temperatures to minimize the risk of racemization.[15]
-
Analytical Control: Employ stability-indicating analytical methods for all process development and quality control. For enantiomerically pure material, this must include a validated chiral method to monitor for racemization.
By understanding these stability principles and implementing robust analytical controls, researchers can confidently and effectively utilize this compound to advance their drug discovery and development programs.
References
-
ACS Green Chemistry Institute. BOC Deprotection - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
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-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Available at: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link].
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- Halls, M. D., & Schlegel, H. B. (2002). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 41(14), 3477–3484.
-
Wikipedia. Carbamate. Wikipedia. Available at: [Link].
- Velázquez, S., & Notario, R. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(3), 610.
- Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Kim, J. H., et al. (2017). Process for the racemization of α-amino acids.
-
ResearchGate. Racemization in amino acids?. ResearchGate. Available at: [Link].
- Dymicky, M. (1989). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 54(12), 2953-2956.
- Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
- Nieto, S., et al. (2008). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 73(10), 3794–3801.
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available at: [Link].
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link].
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link].
-
Intertek. Protein Forced Degradation Studies. Intertek. Available at: [Link].
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1599-1621.
- Gawley, R. E., et al. (2001). A convenient synthesis of N-Boc-protected tert-butyl esters of phenylglycines from benzylamines. Tetrahedron Letters, 42(43), 7621-7623.
- Isidro-Llobet, A., et al. (2015). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Organic Letters, 17(16), 4066–4069.
-
Wikipedia. N-Phenylglycine. Wikipedia. Available at: [Link].
- Naimi, D., et al. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Molecules, 25(11), 2584.
-
NIST. N-Phenylglycine. NIST WebBook. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
A Technical Guide to the Spectroscopic Characterization of N-Boc-N-phenylglycine
Abstract: N-Boc-N-phenylglycine (CAS 150806-61-4) is a protected amino acid derivative crucial in synthetic organic chemistry and drug development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on an N-phenylglycine core, makes it a valuable building block. Verifying the successful synthesis and purity of this compound is paramount, and this relies on rigorous spectroscopic analysis. This guide provides an in-depth technical framework for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Rather than merely presenting data, this document serves as a predictive and methodological resource, detailing the theoretical basis for expected spectral features and providing field-proven protocols for data acquisition. It is designed to empower researchers and scientists to confidently identify and validate this molecule in a laboratory setting.
Part 1: Molecular Structure and Analytical Strategy
The Chemical Architecture of this compound
This compound, with the systematic IUPAC name [(tert-butoxycarbonyl)anilino]acetic acid[1], possesses a unique structure where a phenyl group and a Boc protecting group are both attached to the nitrogen atom of a glycine moiety. This arrangement is distinct from its isomer, N-Boc-phenylglycine, where the phenyl group is on the alpha-carbon. This structural difference profoundly influences its chemical reactivity and its spectroscopic signature. Understanding this architecture is the first step in designing a robust analytical strategy.
The presence of the bulky Boc group sterically hinders the nitrogen, while its electron-withdrawing nature modulates the nucleophilicity of the nitrogen atom. These features are critical for its application in controlled chemical syntheses.
Caption: Molecular structure of this compound.
The Rationale for a Multi-Modal Spectroscopic Approach
A single analytical technique is rarely sufficient for unambiguous structure elucidation. A synergistic approach using both NMR and IR spectroscopy provides a self-validating system.
-
IR Spectroscopy acts as a rapid functional group detector. It confirms the presence of key carbonyls (urethane and carboxylic acid), N-H bonds (or their absence), and aromatic rings.
-
NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework. It confirms the precise connectivity of atoms, the number of distinct chemical environments, and provides definitive proof of the overall structure.
This combination allows a researcher to move from a functional group "checklist" to a complete, high-confidence structural assignment.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular characterization. For this compound, specific signals in both the proton (¹H) and carbon (¹³C) spectra serve as diagnostic fingerprints.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Based on the structure and knowledge of related compounds like N-phenylglycine, we can predict the following key signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. Its presence is highly dependent on the solvent and concentration. |
| ~7.2-7.5 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. The electronic effect of the nitrogen atom will influence their exact shifts, likely resulting in a complex multiplet. |
| ~4.5 | Singlet | 2H | -N-CH₂- | The methylene protons adjacent to the nitrogen and the carbonyl group. The signal is expected to be a sharp singlet as there are no adjacent protons to couple with. |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group on the Boc protector. This signal is a highly characteristic, sharp singlet and a key indicator of successful Boc protection. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~155 | -N-C(=O)-O- | The urethane carbonyl carbon of the Boc group is a key diagnostic peak. |
| ~140 | Ar-C (Quaternary) | The aromatic carbon directly attached to the nitrogen atom (ipso-carbon). |
| ~120-130 | Ar-CH | The five protonated carbons of the phenyl ring. |
| ~80 | -O-C(CH₃)₃ | The quaternary carbon of the tert-butyl group is another signature peak for the Boc protector. |
| ~50 | -N-CH₂- | The methylene carbon, shifted downfield by the adjacent nitrogen and carbonyl group. |
| ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the Boc group, typically appearing as a strong signal. |
Protocol: High-Resolution NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for structural confirmation.
Caption: Standard workflow for NMR analysis of this compound.
Methodology Details:
-
Sample Preparation: Dissolve 10-20 mg of the dried sample in approximately 0.6 mL of a deuterated solvent in an NMR tube.
-
Solvent Choice: Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, or to clearly observe the carboxylic acid proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).
-
-
Instrumental Setup: The experiment should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Standard tuning and shimming procedures must be performed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient. A relaxation delay of 1-2 seconds and 8 to 16 scans will typically provide an excellent signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., 'zgpg30') should be used to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier Transform. The resulting spectrum must be accurately phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule, thereby confirming the success of the chemical transformation (i.e., the addition of the Boc group).
Predicted IR Absorption Bands
The IR spectrum is dominated by strong absorptions from the two carbonyl groups and other characteristic bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 2500-3300 | Broad | -OH | O-H stretch of the carboxylic acid dimer. |
| ~1740-1760 | Strong | C=O (Urethane) | C=O stretch of the Boc group. |
| ~1700-1720 | Strong | C=O (Carboxylic Acid) | C=O stretch of the carboxylic acid. |
| ~1600, ~1490 | Medium | C=C | Aromatic ring C=C stretching. |
| 1160-1250 | Strong | C-O | C-O stretch associated with the ester/acid functionality. |
Causality Behind Predictions: The presence of two distinct, strong carbonyl peaks is a critical validation point. The urethane carbonyl of the Boc group typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl. The very broad absorption centered around 3000 cm⁻¹ due to the O-H stretch is another key feature confirming the presence of the carboxylic acid.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is the modern standard for acquiring IR spectra of solid samples due to its simplicity and speed.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. This ensures good contact for the evanescent wave to penetrate the sample.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
This protocol is self-validating because a clean, flat baseline after the background scan confirms the instrument is ready, and the resulting spectrum directly reflects the functional groups present in the sample with minimal preparation artifacts.
Part 4: Conclusion: A Unified Spectroscopic Identity
The unambiguous confirmation of this compound's structure is achieved by synthesizing the information from all spectroscopic analyses. The final validation rests on the collective evidence:
-
From ¹H NMR: The presence of the characteristic 9H singlet around 1.4 ppm and the 2H methylene singlet, along with the aromatic signals, confirms the core carbon-hydrogen framework.
-
From ¹³C NMR: The detection of the two distinct carbonyl carbons (urethane and acid) and the two signature Boc carbons (quaternary and methyl) provides definitive proof of the key structural components.
-
From IR: The observation of two strong and distinct C=O stretching bands and the broad O-H stretch validates the presence of the critical functional groups.
When these predicted spectral features are observed experimentally, they form a cohesive and definitive analytical profile, providing researchers and drug development professionals with high confidence in the identity and purity of their this compound material.
References
- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. Wiley. (Note: This is a general reference for chemical properties and synthesis, providing context for the use of Boc protecting groups).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (This is an authoritative textbook on the principles of spectroscopic interpretation used for the predictions in this guide).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
The Strategic Importance of Boc-L-phenylglycine in Synthesis
An In-Depth Technical Guide to Sourcing High-Purity Boc-L-Phenylglycine for Pharmaceutical and Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and qualifying commercial suppliers of high-purity N-α-tert-Butoxycarbonyl-L-phenylglycine (Boc-L-phenylglycine). We will delve into the critical role of this non-proteinogenic amino acid, establish stringent quality criteria for its procurement, and offer a practical workflow for its analytical verification.
Boc-L-phenylglycine (CAS No. 2900-27-8) is a vital chiral building block in peptide synthesis and medicinal chemistry.[1][] Its structure, featuring a phenyl group directly on the α-carbon, introduces unique conformational constraints and hydrophobic characteristics into peptide backbones. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS), shielding the α-amino group from unwanted reactions while being readily removable under specific acidic conditions.[][3][4]
The incorporation of L-phenylglycine is a key strategy for designing peptidomimetics, enzyme inhibitors, and receptor ligands with enhanced stability, receptor affinity, and biological activity.[1][5] However, the success of these endeavors is fundamentally dependent on the chemical and, most critically, the stereochemical purity of the starting material.
Causality of Quality: Key Parameters for Supplier Selection
Sourcing high-purity Boc-L-phenylglycine is not merely a matter of purchasing a chemical; it is the foundational step in a complex synthetic workflow. The quality of this single reagent dictates the efficiency of subsequent reactions, the complexity of purification, and the stereochemical integrity of the final active pharmaceutical ingredient (API) or research compound.
2.1 Chemical Purity (Assay)
The assay, typically determined by High-Performance Liquid Chromatography (HPLC), quantifies the percentage of Boc-L-phenylglycine relative to all detectable impurities. While suppliers commonly offer grades of ≥98% or ≥99%, the specific impurity profile is of greater concern.[1][6] Even minor impurities can initiate side reactions, leading to difficult-to-remove byproducts in the final peptide.
2.2 Chiral Purity (Enantiomeric Excess)
This is arguably the most critical parameter for any chiral building block. The biological function of a peptide is dictated by its precise three-dimensional structure.[3][7] The presence of the undesired D-enantiomer (Boc-D-phenylglycine) can lead to the synthesis of diastereomeric peptides. These diastereomers may be difficult to separate and can exhibit drastically different (or even detrimental) biological activity.[3] Phenylglycine is particularly susceptible to racemization under certain synthesis conditions, making the enantiomeric purity of the starting material paramount.[4] Chiral purity is best verified by chiral HPLC analysis.[8]
2.3 Analytical Transparency and Documentation
A trustworthy supplier provides comprehensive and transparent analytical data. Every batch should be accompanied by a Certificate of Analysis (CoA) detailing:
-
Purity (Assay): Determined by a high-resolution method like HPLC.
-
Identity Confirmation: Verified by ¹H NMR and/or Mass Spectrometry (MS).
-
Chiral Purity: Measured by optical rotation or, preferably, chiral HPLC.[1]
-
Residual Solvents & Water Content: Quantified to ensure accurate molar calculations.
2.4 Manufacturing Standards (GMP)
For applications in drug development and clinical trials, sourcing from a supplier that adheres to Current Good Manufacturing Practices (cGMP) is non-negotiable.[] cGMP compliance ensures robust quality control, process consistency, and traceability throughout the manufacturing lifecycle, from raw materials to final product release.[]
Supplier Landscape: A Comparative Overview
The market for Boc-L-phenylglycine includes a range of suppliers, from large chemical conglomerates to specialized amino acid manufacturers. The following table provides a representative comparison based on publicly available data.
| Supplier | Representative Product | Purity Specification | Key Analytical Methods Cited | Noteworthy Features |
| Sigma-Aldrich | Boc-Phg-OH | ≥99.0% (Titration) | Optical Rotation, Melting Point | Extensive documentation, established reputation. |
| BOC Sciences | Boc-L-phenylglycine | Not explicitly stated, but offers high-purity standards | HPLC, LC-MS, NMR[][] | Offers cGMP manufacturing and custom synthesis services.[] |
| Chem-Impex | Boc-L-phenylglycine | ≥98.50% (HPLC) | HPLC, Optical Rotation[1] | Provides detailed specifications including appearance and melting point. |
| Biosynth | Boc-L-Phg-OH | Not specified | N/A | Offers GMP manufacturing and a range of peptide services.[10] |
| Otto Chemie | Boc-L-phenylglycine | 98%+ | Assay (99%)[11][12] | Provides basic specifications and safety information.[11] |
Note: This data is representative and subject to batch-to-batch variability. Direct testing and CoA review are essential.
Workflow for Supplier Qualification
A robust internal qualification process is critical to mitigating risks in the supply chain. This workflow ensures that the selected supplier consistently meets the stringent requirements of your research or development program.
Caption: A logical workflow for the qualification and approval of a new supplier.
Experimental Protocol: Verification of Boc-L-phenylglycine Purity by HPLC
This protocol provides a self-validating system for end-users to confirm the chemical purity of a received batch.
Objective: To determine the purity of Boc-L-phenylglycine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Materials:
-
Boc-L-phenylglycine sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the Boc-L-phenylglycine sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Method:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 22.0 80 22.1 20 | 25.0 | 20 |
-
-
Data Analysis and Interpretation:
-
Run a blank (injection of solvent) first to identify any system peaks.
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
A high-purity sample should exhibit a single major peak with minimal secondary peaks. The result should align with the purity value stated on the supplier's CoA.
-
Conclusion
The selection of a commercial supplier for a critical raw material like Boc-L-phenylglycine is a decision with far-reaching consequences for research integrity and drug development timelines. By moving beyond a simple price-based choice to a comprehensive quality-based framework, scientists can ensure the reliability and reproducibility of their work. A rigorous approach that combines thorough documentation review, a logical qualification workflow, and robust in-house analytical verification is the hallmark of scientific and operational excellence.
References
-
Ottokemi. (n.d.). Boc-L-phenylglycine, 98%+, 2900-27-8. Ottokemi. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 2900-27-8 | India. Otto Chemie Pvt. Ltd. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Boc-L-phenylglycine, 98%+ 2900-27-8 India. Otto Chemie Pvt. Ltd. Retrieved from [Link]
-
Chelius, D., Farkas, T., & Murza, A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1692, 463857. Retrieved from [Link]
-
Nieto, S., et al. (2010). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 75(15), 5006–5016. Retrieved from [Link]
-
Dudek, M. K., et al. (2024). Importance of chirality in the self-organizing peptides – from single molecules to functional supramolecular structures. Physical Chemistry Chemical Physics, 26(1), 32-51. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-L-phenylglycine, 98%+ 2900-27-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. Importance of chirality in the self-organizing peptides – from single molecules to functional supramolecular structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc-L-Phg-OH | 2900-27-8 | FB39267 | Biosynth [biosynth.com]
- 11. 2900-27-8 | India [ottokemi.com]
- 12. Boc-L-phenylglycine, 98%+ 2900-27-8 India [ottokemi.com]
Methodological & Application
Application Notes and Protocols: A Guide to Boc-SPPS for Phenylglycine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as phenylglycine (Phg), into peptide structures is a key strategy in medicinal chemistry for developing novel therapeutics with improved pharmacological profiles. Phenylglycine's unique structure, with a phenyl group directly attached to the α-carbon, introduces conformational constraints and can enhance resistance to enzymatic degradation.[1] This guide provides an in-depth protocol for the solid-phase peptide synthesis (SPPS) of phenylglycine-containing peptides utilizing the tert-butyloxycarbonyl (Boc) protection strategy, addressing the specific challenges associated with this sterically hindered and racemization-prone amino acid.
The Challenge of Incorporating Phenylglycine in SPPS
The synthesis of peptides containing phenylglycine is complicated by two primary factors: steric hindrance and a high propensity for racemization. The bulky phenyl group can impede coupling efficiency, requiring optimized conditions to achieve complete reactions.[1][2] More critically, the α-proton of phenylglycine is benzylic and thus more acidic, making it susceptible to epimerization, particularly during the base-catalyzed coupling step in Fmoc-SPPS.[3][4][5] While the Boc strategy mitigates some of this risk due to the protonated state of the N-terminal amine after deprotection, careful selection of coupling reagents and reaction conditions remains crucial to preserve stereochemical integrity.[6]
The Boc/Bzl Strategy: A Robust Approach
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and reliable method for SPPS, particularly for complex or aggregation-prone sequences.[1][7][8] This approach is founded on a principle of graduated acid lability. The Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved in the final step with a strong acid, such as hydrofluoric acid (HF).[1][7][9]
Key Advantages for Phenylglycine Incorporation:
-
Reduced Racemization Risk During Coupling: Following Boc deprotection with TFA, the newly exposed N-terminal amine exists as a trifluoroacetate salt.[10] This protonated state protects the α-proton from base-catalyzed abstraction during the subsequent coupling step, a significant advantage over the Fmoc strategy where the free amine is present under basic coupling conditions.[6]
-
Improved Solvation of Growing Peptide Chains: The repetitive TFA treatments in Boc-SPPS can help disrupt the formation of secondary structures and aggregation on the resin, which is often a challenge with hydrophobic or sterically hindered residues.[8][11]
Optimized Protocol for Boc-SPPS of Phenylglycine-Containing Peptides
This protocol is designed to maximize coupling efficiency and minimize racemization when incorporating a Boc-protected phenylglycine residue.
Diagram of the Boc-SPPS Workflow for Phenylglycine Incorporation
Caption: Boc-SPPS cycle for incorporating phenylglycine.
Data Summary: Reagents and Conditions
| Step | Reagent/Solvent | Concentration | Duration | Equivalents (relative to resin capacity) |
| Resin Swelling | Dichloromethane (DCM) | - | 30-60 min | - |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 2 min, then 20-30 min | - |
| Neutralization | N,N-Diisopropylethylamine (DIEA) in DCM or DMF | 5-10% (v/v) | 2 x 5-10 min | - |
| Coupling (Boc-Phg-OH) | Boc-Phg-OH | - | 2-4 hours | 3 eq |
| HBTU | - | 2-4 hours | 3 eq | |
| DIEA in N,N-Dimethylformamide (DMF) | - | 2-4 hours | 6 eq | |
| Final Cleavage | Anhydrous Hydrofluoric Acid (HF) | - | 1-2 hours at 0°C | ~10 mL/g of resin |
| Scavenger (e.g., anisole, p-cresol) | 5-10% (v/v) | 1-2 hours at 0°C | - |
Step-by-Step Experimental Protocol
This protocol details a single coupling cycle for the incorporation of Boc-phenylglycine.
1. Resin Preparation and Swelling: a. Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel. b. Add DCM to swell the resin for 30-60 minutes with gentle agitation.[1] c. Drain the DCM.
2. Nα-Boc Deprotection: a. Treat the resin with 50% TFA in DCM for 2 minutes and drain.[1] b. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1] c. Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).[9]
3. Neutralization: a. Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes.[1] b. Repeat the neutralization wash once. c. Wash the resin thoroughly with DCM to remove excess base.[1]
4. Coupling of Boc-Phenylglycine: a. In a separate vessel, dissolve Boc-Phg-OH (3 equivalents) and a suitable coupling reagent such as HBTU (3 equivalents) in DMF.[1] b. Add DIEA (6 equivalents) to the solution to activate the amino acid.[1] c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of phenylglycine, a longer coupling time or a second coupling (double coupling) may be necessary.[1][2] e. Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[1]
5. Washing: a. After coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[9]
6. Final Cleavage and Deprotection: a. Dry the peptide-resin under vacuum. b. Place the dried resin in a specialized HF cleavage apparatus. c. Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v).[1] d. Cool the reaction vessel to 0°C. e. Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).[1] f. Stir the mixture at 0°C for 1-2 hours.[1] g. Evaporate the HF under a vacuum. h. Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1] i. Filter and dry the crude peptide.
Critical Considerations and Troubleshooting
-
Choice of Coupling Reagent: While HBTU is a reliable choice, other phosphonium (e.g., PyBOP) or uranium salts (e.g., HATU, COMU) can also be effective, particularly for sterically hindered couplings.[12][13] The combination of DIC with an additive like OxymaPure® is an excellent option for minimizing racemization.[13]
-
Monitoring Coupling: The Kaiser test is essential for ensuring complete coupling.[8] For proline residues, which are secondary amines, the Kaiser test will yield a red-brown color. Incomplete coupling is a primary cause of deletion sequences and low final yield.
-
Double Coupling: For the sterically demanding phenylglycine residue, a second coupling step may be required to drive the reaction to completion.[1][2] This involves repeating the coupling step with a fresh solution of activated amino acid.
-
Racemization Control: While the Boc strategy is inherently less prone to racemization at the coupling stage, the use of sterically hindered bases like DIEA is still recommended over less hindered options.[3] In situ neutralization protocols, where the base is added along with the activated amino acid, can further minimize the risk of base-catalyzed epimerization.[6][11]
-
Handling Racemic Starting Material: If Boc-DL-Phg-OH is used, the synthesis will produce a mixture of diastereomeric peptides.[1][9] These will need to be separated by preparative reverse-phase HPLC, which can often be achieved with a shallow gradient.[9]
Conclusion
The successful synthesis of phenylglycine-containing peptides using the Boc-SPPS strategy is highly achievable with careful attention to protocol optimization. By understanding the inherent challenges of this unique amino acid and implementing strategies such as the use of potent coupling reagents, diligent reaction monitoring, and appropriate neutralization techniques, researchers can effectively incorporate phenylglycine to create novel peptides with significant therapeutic potential.
References
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Available at: [Link]
-
Elsawy, E., Cutts, S. M., & Scammells, P. J. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS. Available at: [Link]
-
ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Available at: [Link]
-
ResearchGate. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein Engineering. Available at: [Link]
-
Biondaro, S., & Bräse, S. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
Sources
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- 2. biotage.com [biotage.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
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- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to Incorporating Boc-DL-phenylglycine into a Peptide Chain
Part 1: Foundational Principles & Strategic Considerations
The incorporation of non-proteinogenic amino acids into peptide frameworks is a transformative strategy in medicinal chemistry, enabling the design of peptidomimetics with superior pharmacological profiles.[1][2][3] Boc-DL-phenylglycine, a derivative of the unnatural amino acid phenylglycine, is a particularly valuable building block.[1][4] Its defining structural feature—a phenyl group attached directly to the α-carbon—imparts significant conformational rigidity and can enhance proteolytic stability by sterically hindering enzyme access to the peptide backbone.[1][5]
The N-α-tert-butyloxycarbonyl (Boc) protecting group is central to its utility in peptide synthesis.[6] The Boc group is stable under basic and neutral conditions but is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), making it ideal for the stepwise elongation of a peptide chain in what is known as Boc-based Solid-Phase Peptide Synthesis (SPPS).[4][6][7]
A critical consideration is the use of a DL-racemic mixture. This approach will inherently result in the synthesis of a mixed population of diastereomeric peptides.[5] While this can be a tool for screening, it necessitates robust purification methods, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to isolate the specific stereoisomer with the desired biological activity.[5][8] The inclusion of D-amino acids is often a deliberate strategy to dramatically increase resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[9][10]
Part 2: The Workhorse Method: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant methodology for synthesizing peptides, wherein the peptide chain is assembled stepwise while anchored to an insoluble resin support.[11][12][13] This simplifies the process immensely, as excess reagents and byproducts are removed by simple filtration and washing after each step.[11][14] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS.[5]
Visualizing the Boc-SPPS Cycle
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.
Experimental Protocol: Manual Boc-SPPS Coupling of Boc-DL-Phenylglycine
This protocol details a single coupling cycle for incorporating Boc-DL-phenylglycine onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation & Swelling:
-
Place the peptide-resin (e.g., Merrifield or PAM resin) in a suitable reaction vessel.
-
Add Dichloromethane (DCM) to swell the resin. Agitate gently for 30-60 minutes.[5]
-
Drain the DCM.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) and agitate for 2 minutes, then drain.[1][15]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[1][5][15]
-
Drain the TFA solution and wash the peptide-resin thoroughly. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[1][15]
3. Neutralization:
-
To deprotonate the N-terminal ammonium salt to a free amine, wash the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM. Agitate for 5 minutes and drain.[5][15]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and then Dimethylformamide (DMF) (3x) to prepare for the coupling step.[1]
4. Activation and Coupling:
-
In a separate vessel, dissolve Boc-DL-phenylglycine (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9-3.0 equivalents) in a minimal amount of DMF.[1][4][5][8]
-
Add DIEA (6 equivalents) to the solution to begin pre-activation. Agitate for 2-5 minutes.[1][5][8]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling (double coupling) may be necessary.[5]
5. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.[5][15]
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
6. Final Cleavage:
-
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid like anhydrous Hydrogen Fluoride (HF).[5][6][8]
-
Crucially, this step must be performed in a specialized HF cleavage apparatus with appropriate safety precautions.
-
Add a scavenger cocktail (e.g., 5-10% anisole or p-cresol) to the dried peptide-resin to trap reactive cations generated during cleavage.[5]
-
Cool the reaction vessel to 0°C and condense HF into it. Stir for 1-2 hours at 0°C.[5]
-
Evaporate the HF under vacuum.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether to the resin/peptide mixture.[1][5]
-
Collect the peptide by filtration or centrifugation and wash several times with cold ether.
-
Purify the crude peptide using RP-HPLC to separate the resulting diastereomers.[1][5][8]
Part 3: An Alternative Strategy: Liquid-Phase Peptide Synthesis (LPPS)
LPPS, also known as solution-phase synthesis, is a classical method where peptide assembly occurs entirely in solution.[16][17] While more labor-intensive due to the need for purification after each step, it is highly valuable for shorter peptides and large-scale manufacturing where process control and purity of intermediates are paramount.[16][18][19]
Visualizing the LPPS Cycle
Caption: General workflow for a single cycle of Liquid-Phase Peptide Synthesis.
Experimental Protocol: LPPS Fragment Condensation
This protocol describes the coupling of Boc-DL-phenylglycine to an existing peptide fragment with a free N-terminus in solution.
1. Reactant Preparation:
-
Dissolve the N-terminally deprotected peptide fragment in a suitable solvent like DMF.
-
In a separate flask, dissolve Boc-DL-phenylglycine (1.1 equivalents).
2. Coupling Reaction:
-
Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the Boc-DL-phenylglycine solution.[8]
-
Add a non-nucleophilic base like DIEA (2.5 equivalents).
-
Add this activated mixture to the solution containing the peptide fragment.
-
Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.[8]
3. Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., with a mild acid wash).
-
Perform an aqueous work-up to remove water-soluble reagents and byproducts. This typically involves partitioning the product between an organic solvent (like ethyl acetate) and aqueous washes (e.g., dilute HCl, sodium bicarbonate, and brine).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the resulting protected peptide using flash column chromatography.[8] The purified product is now ready for the next deprotection and coupling cycle.
Part 4: Troubleshooting & Field-Proven Insights
Incorporating sterically hindered and racemization-prone amino acids like phenylglycine requires careful optimization to ensure high yield and purity.
| Challenge | Causality | Strategic Solution & Rationale |
| Epimerization/Racemization | The α-proton of phenylglycine is unusually acidic and can be abstracted by the base used in the coupling step, leading to a loss of stereochemistry.[20][21] | 1. Choice of Base: Use sterically hindered or weaker bases like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIEA to minimize proton abstraction.[22] 2. Coupling Reagent: Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[22][20] HATU is also a good choice.[1] 3. Minimize Pre-activation Time: A long pre-activation time can increase the risk of racemization.[1] |
| Incomplete Coupling | The bulky phenyl side chain presents significant steric hindrance, slowing down the rate of peptide bond formation.[5] | 1. Double Coupling: After the initial 2-4 hour coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Boc-DL-Phg-OH. 2. Potent Activators: Use highly reactive coupling reagents like HATU or HCTU, which generate more reactive OAt esters. 3. Extended Coupling Time: Increase the reaction time to 6-8 hours or overnight, while monitoring for completion. |
| Incomplete Boc Deprotection | In some sequence contexts, the Boc group can be surprisingly resistant to removal by TFA, leading to deletion sequences.[23] | 1. Extended Deprotection: Increase the main deprotection step time from 20-30 minutes to 45-60 minutes. 2. Increased TFA Concentration: While 50% TFA is standard, using a higher concentration or even neat TFA (with scavengers) can be effective, though this is rarely needed.[23][24] |
| Side Reactions During Cleavage | The tert-butyl cation formed during Boc deprotection and the benzyl cations from side-chain protecting groups are reactive electrophiles that can modify sensitive residues like Trp or Met.[14][25] | 1. Use of Scavengers: Always include scavengers in the deprotection (if sensitive residues are present) and final cleavage steps. Common scavengers include dithiothreitol (DTE), anisole, p-cresol, and triisopropylsilane (TIS).[5][14][15] |
Part 5: Validation & Characterization of the Final Product
Rigorous analytical characterization is essential to confirm the successful incorporation of Boc-DL-phenylglycine and to determine the purity of the final peptide product.
| Analytical Technique | Purpose & Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Primary analysis for purity and separation of diastereomers. The use of DL-phenylglycine will result in two or more peaks corresponding to the different stereoisomers, which should have slightly different retention times. A gradient of acetonitrile in water with 0.1% TFA is typically used.[5][22] |
| Mass Spectrometry (MS) | Confirms the identity of the synthesized peptide. The measured molecular weight should match the calculated theoretical mass of the desired peptide containing the phenylglycine residue. ESI-MS is commonly used.[15][26] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. ¹H NMR can confirm the presence of the aromatic protons from the phenylglycine residue. Advanced 2D NMR techniques (like COSY and NOESY) can help in assigning the full structure and, in some cases, differentiating between diastereomers.[26] |
References
- Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.
- Sela, M., & Zisman, E. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Bachem. (2025, May 12).
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Neuland Labs. (2025, July 30).
- BenchChem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
- El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science.
- Gyros Protein Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Sharma, A., & Kumar, A. (2022). Liquid-Phase Peptide Synthesis (LPPS)
- BenchChem. (2025). Step-by-Step Guide for Boc-His(Boc)-OH Deprotection in Solid-Phase Peptide Synthesis (SPPS).
- CD Formulation. (n.d.). Liquid-Phase Peptide Synthesis (LPPS) Technology.
- Powder Systems. (2025, January 7).
- Biosynth. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis.
- ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- AAPPTec. (n.d.). Coupling Reagents.
- Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS.
- Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance.
- Wang, L., et al. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Liang, Z., et al. (2025, August 6). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
- BenchChem. (2025). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- ChemicalBook. (2025, September 25). Boc-D-Phenylglycine | 33125-05-2.
- Zhang, D., & Lu, Y. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
- D’Hondt, M., et al. (n.d.). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications.
- BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Singh, Y., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- Nishiyama, Y., & Izumi, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science.
- BOC Sciences. (n.d.). Boc-L-phenylglycine - (CAS 2900-27-8).
- Karim, R. M., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Gyros Protein Technologies. (n.d.).
- Fujii, N. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
- Fisher Scientific. (n.d.). N-Boc-DL-phenylglycine, 98%.
- Williams, E. A., et al. (2023). Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. PubMed Central.
- Chemistry Stack Exchange. (2025, November 17).
- Fisher Scientific. (2024, April 1).
Sources
- 1. benchchem.com [benchchem.com]
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
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- 11. bachem.com [bachem.com]
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- 13. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 14. peptide.com [peptide.com]
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- 16. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
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- 20. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 21. researchgate.net [researchgate.net]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chempep.com [chempep.com]
- 25. drivehq.com [drivehq.com]
- 26. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation and Coupling of N-Boc-N-phenylglycine in Solid-Phase Peptide Synthesis
Introduction: The Challenge and Utility of N-Phenylglycine
The incorporation of N-substituted amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. These modifications can bestow peptides with enhanced proteolytic stability, improved oral bioavailability, and fine-tuned conformational properties crucial for receptor binding.[1] N-Boc-N-phenylglycine, a non-proteinogenic amino acid, is a particularly valuable building block in this context. However, its structure presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): significant steric hindrance and a high propensity for racemization.
The bulky phenyl group on the α-nitrogen, combined with the N-Boc protecting group, sterically shields the nitrogen, making it a poor nucleophile and impeding the approach of an activated carboxyl group.[2][3] More critically, the α-proton of phenylglycine is rendered unusually acidic by the adjacent phenyl ring, making it susceptible to abstraction under the basic conditions of the coupling step, which can lead to a loss of stereochemical integrity (epimerization).[4][5][6]
This guide provides a detailed analysis of the strategies and protocols required to overcome these hurdles, ensuring the efficient and stereochemically faithful incorporation of this compound into peptide chains. We will delve into the rationale behind the selection of coupling reagents, bases, and reaction conditions, offering field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Imperative: Taming Steric Hindrance and Suppressing Racemization
Successful coupling of this compound hinges on addressing two competing kinetic and thermodynamic factors:
-
Accelerating the Coupling Reaction: The rate of amide bond formation must be maximized to overcome the steric barrier. This necessitates the use of highly potent activating reagents that convert the carboxylic acid of the incoming amino acid into a highly reactive intermediate. Standard carbodiimide reagents like DIC are often insufficient for this task.[7][8] The reagents of choice are onium salts (uronium/aminium or phosphonium types) such as HATU, HBTU, and COMU, which generate highly reactive activated esters.[7][9]
-
Minimizing Racemization: The base-catalyzed coupling step is the critical point for racemization of phenylglycine.[4][6] The choice of base is therefore as critical as the choice of coupling reagent. While DIPEA is a common base in SPPS, its strong basicity can exacerbate epimerization.[4] The use of weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP), 2,6-dimethylpyridine (DMP), or N-methylmorpholine (NMM) has been shown to significantly reduce the extent of racemization.[4][6][10]
The optimal strategy involves creating a highly reactive activated ester that reacts faster with the resin-bound amine than the base can abstract the α-proton of the activated phenylglycine.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical decision point. While many options exist, their efficacy for coupling a challenging residue like this compound varies significantly. Data extrapolated from studies on sterically hindered and racemization-prone amino acids provide valuable guidance.[7][11]
| Coupling Reagent Combination | Expected Coupling Efficiency | Racemization Risk | Causality & Key Considerations |
| HATU / Hindered Base (e.g., TMP) | 95 - 99% | Very Low | HATU forms a highly reactive OAt-ester, leading to rapid coupling kinetics that outcompete epimerization.[12][13] The use of a hindered, weaker base further suppresses racemization.[4] |
| COMU / Hindered Base (e.g., TMP) | 95 - 99% | Very Low | As a third-generation uronium salt, COMU is highly effective and has been demonstrated to minimize phenylglycine racemization.[4][6] |
| HBTU / DIPEA | 90 - 98% | Low to Moderate | A reliable and common reagent, but the OBt-ester it forms is less reactive than the OAt-ester from HATU.[14][15] Standard use with DIPEA increases racemization risk.[4] |
| DIC / OxymaPure® | 92 - 97% | Very Low | A powerful and safer alternative to HOBt-based methods.[11][16] OxymaPure® is an excellent additive for suppressing racemization and the combination is highly effective.[17] |
| PyBOP / DIPEA | 90 - 97% | Low to Moderate | A phosphonium salt with efficacy similar to HBTU. It generates non-carcinogenic byproducts.[11] |
Visualizing the Activation and Synthesis Workflow
To better understand the process, the following diagrams illustrate the key chemical activation step and the overall experimental workflow for a single coupling cycle.
Caption: Mechanism of amino acid activation by HATU.
Caption: SPPS workflow for this compound coupling.
Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
General Preparatory Steps
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[18]
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group.[11][19]
-
Washing & Neutralization:
-
Wash the resin thoroughly with DCM (3x).
-
Neutralize the resin with a solution of 5-10% DIPEA in DMF for 5-10 minutes (2x).
-
Wash the resin thoroughly with DMF (5x) to remove residual base and prepare for coupling.[11]
-
Protocol 1: High-Efficiency, Low-Racemization Coupling with HATU/TMP
This protocol is recommended as the primary method for achieving high yields with minimal epimerization.
-
Reagent Preparation (Pre-activation): In a separate vessel, prepare the activation mixture:
-
This compound: 3.0 eq. (0.3 mmol)
-
HATU: 2.9 eq. (0.29 mmol)
-
Dissolve the above in DMF (approx. 2 mL).
-
Add 2,4,6-trimethylpyridine (TMP): 6.0 eq. (0.6 mmol).
-
-
Activation: Gently swirl the mixture for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the pre-activated solution to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences (e.g., coupling to another N-substituted residue), the time may be extended or a double coupling may be required.[7][20]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Alternative Coupling with DIC/OxymaPure®
This protocol offers a robust and safe alternative, particularly valuable for its suppression of racemization.
-
Reagent Preparation: In a separate vessel, prepare the activation mixture:
-
This compound: 3.0 eq. (0.3 mmol)
-
OxymaPure®: 3.0 eq. (0.3 mmol)
-
Dissolve the above in DMF (approx. 2 mL).
-
-
Activation & Coupling:
-
Add Diisopropylcarbodiimide (DIC): 3.0 eq. (0.3 mmol) to the mixture.
-
Immediately add the activation mixture to the deprotected and neutralized peptide-resin.
-
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Mandatory Monitoring: The Bromophenol Blue Test
The standard Kaiser (ninhydrin) test will yield a false negative for secondary amines like N-phenylglycine. The bromophenol blue test is essential for confirming coupling completion.[2]
-
Sample Preparation: After the post-coupling wash, remove a small sample of resin beads (1-2 mg).
-
Washing: Wash the sample beads with methanol or ethanol and allow them to dry briefly.
-
Testing: Add 1-2 drops of Bromophenol Blue solution (0.1% w/v in DMF).
-
Observation:
Troubleshooting Common Issues
-
Problem: Persistently positive Bromophenol Blue test (incomplete coupling).
-
Solution 1: Double Coupling. After the first coupling and wash, repeat the entire coupling protocol with a fresh batch of reagents. This is a common and effective strategy for difficult couplings.[21]
-
Solution 2: Increase Reaction Time. Extend the coupling time to 6 hours or overnight, but be mindful that prolonged exposure to basic conditions could slightly increase racemization risk.[7]
-
Solution 3: Microwave-Assisted SPPS. If available, microwave energy can be highly effective at driving difficult couplings to completion in a shorter timeframe.[7]
-
Conclusion
The successful incorporation of this compound in SPPS is a solvable, albeit significant, challenge. By understanding the underlying principles of steric hindrance and racemization, researchers can make informed decisions. The use of potent onium salt coupling reagents like HATU or COMU, in combination with sterically hindered, non-nucleophilic bases such as TMP, provides the most robust pathway to high-purity, stereochemically intact peptides. Diligent monitoring with the appropriate tests, such as the bromophenol blue test, is not optional but a requirement for a trustworthy synthesis. These application notes and protocols provide a validated framework for navigating the complexities of this valuable building block in peptide science.
References
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. [Link][4][6]
-
Elsawy, A. M. H., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. [Link][10]
-
ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. [Link][5]
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Bentley, P. A. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link][22]
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Google Patents. (1986). Synthesis of N-substituted peptide amides. US4569967A. [23]
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FAO AGRIS. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. [Link][6][24]
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Bofill, J. M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Universitat de Barcelona. [Link][9]
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ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link][8]
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El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link][16]
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Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. [Link][14]
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Wang, Q., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Organic Process Research & Development. [Link][17]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link][13]
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Application Notes and Protocols for the Strategic Use of N-BOC-N-Phenylglycine in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-phenylglycine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry for the development of peptidomimetics and other modified peptides. Its unique structure, featuring a phenyl group directly attached to the amide nitrogen, imparts significant conformational constraints and potential for novel biological activities. However, the incorporation of this compound into peptide chains via solution-phase synthesis presents considerable challenges, including steric hindrance that impedes coupling reactions and a heightened propensity for racemization. This guide provides a detailed examination of these challenges, offering field-proven protocols and strategic insights to enable the successful and stereochemically controlled synthesis of peptides containing this valuable building block.
Introduction: The Unique Profile of this compound
N-phenylglycine is an N-substituted, achiral amino acid derivative that, when incorporated into a peptide backbone, introduces significant steric bulk and alters the local conformational landscape.[] This modification can enhance metabolic stability by shielding the adjacent peptide bonds from enzymatic degradation, a crucial attribute for therapeutic peptides.[2] The N-phenyl group can also participate in aromatic-aromatic (π-π) stacking or cation-π interactions, potentially modulating receptor binding affinity and specificity.
The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a cornerstone of classical peptide synthesis.[3][4] It offers robust protection under basic and nucleophilic conditions while allowing for facile removal with moderately strong acids like trifluoroacetic acid (TFA).[3][5] However, the combination of the bulky Boc group and the N-phenyl substituent in this compound creates a sterically demanding environment around the carboxyl group, complicating its activation and subsequent coupling to a free amine.
Furthermore, phenylglycine residues are notoriously susceptible to racemization, a phenomenon that can severely compromise the biological activity of the final peptide.[6][7] This epimerization can occur during both the deprotection and coupling steps of the synthesis cycle.[8] Therefore, a successful synthesis strategy must address both the kinetic challenge of coupling and the thermodynamic challenge of maintaining stereochemical integrity.
Core Challenges in Utilizing this compound
Steric Hindrance in Peptide Coupling
The primary obstacle in coupling this compound is the steric hindrance posed by the N-phenyl group. This bulkiness impedes the approach of the nucleophilic amine of the coupling partner to the activated carboxyl group. Consequently, standard coupling reagents and conditions often result in low yields and slow reaction rates.[9] The challenge is analogous to that encountered with other sterically hindered residues, such as N-methylated amino acids.[2][10]
To overcome this, highly potent coupling reagents are necessary. These reagents generate highly reactive activated species that can overcome the steric barrier.[11]
Proneness to Racemization
Phenylglycine residues are known to be highly prone to racemization, especially under the basic conditions often employed during the coupling step or during prolonged exposure to deprotection reagents.[7][12] The principal mechanism for this loss of stereochemical purity is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[13] The α-proton of this planar, achiral intermediate is acidic and can be readily abstracted by a base, leading to enolization and subsequent loss of chirality. Nucleophilic attack on the reformed oxazolone can then occur from either face, yielding a mixture of D- and L-diastereomers.[13]
Mitigating racemization requires careful selection of coupling reagents, additives that suppress oxazolone formation, and precise control of reaction conditions, particularly the choice and amount of base used.[14][15]
Recommended Coupling Reagents and Conditions
The selection of the coupling reagent is critical for the successful incorporation of this compound. Reagents that form highly reactive esters and are known to perform well with hindered amino acids are strongly recommended.
| Coupling Reagent | Class | Activating Group | Key Advantages |
| HATU | Aminium Salt | OAt (1-hydroxy-7-azabenzotriazole) | Highly efficient for hindered couplings; OAt esters are more reactive than OBt esters.[16] |
| HBTU | Aminium Salt | OBt (1-hydroxybenzotriazole) | A reliable and widely used reagent, though HATU is often superior for challenging couplings.[11] |
| PyBOP | Phosphonium Salt | OBt (1-hydroxybenzotriazole) | Strong coupling reagent; byproducts are generally non-carcinogenic.[16] |
| COMU | Aminium Salt | OxymaPure | High coupling efficiency, comparable to HATU, with improved safety profile (non-explosive).[11] |
Base Selection: The choice of base is equally important. While a tertiary amine is required for the activation step with aminium or phosphonium reagents, an excessive amount or a strongly nucleophilic base can exacerbate racemization.[15]
-
N,N-Diisopropylethylamine (DIPEA/DIEA): A bulky, non-nucleophilic base commonly used to minimize side reactions.[11]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes reduce the risk of racemization.[11]
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol outlines the solution-phase coupling of this compound to a C-terminally protected amino acid or peptide ester (H-AA₂-OR).
Materials:
-
This compound (1.0 eq)
-
Amino acid/peptide ester hydrochloride (H-AA₂-OR·HCl) (1.0 eq)
-
Coupling Reagent (e.g., HATU) (1.05 eq)
-
Base (e.g., DIPEA) (3.0 eq)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Neutralization & Pre-activation: In a separate flask, dissolve the amino component (H-AA₂-OR·HCl, 1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Add this solution to the activated acid solution from step 1. Then add an additional 2.0 eq of DIPEA to the combined reaction mixture to facilitate the coupling. Allow the mixture to pre-activate for 1-3 minutes with gentle stirring.[10]
-
Coupling Reaction: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours to reach completion (typically 2-6 hours). For particularly difficult couplings, extended reaction times (up to 24 hours) or a "double coupling" (adding a second portion of activated this compound) may be necessary.[17]
-
Work-up: a. Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. b. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide product by flash column chromatography on silica gel.
Workflow for this compound Coupling
Caption: Solution-phase coupling workflow for this compound.
Protocol 2: Boc-Group Deprotection
The removal of the Boc group is achieved under acidic conditions. The key is to ensure complete deprotection without prolonged exposure that could promote side reactions.
Materials:
-
Boc-N(Phg)-AA₂-OR (1.0 eq)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in DCM (e.g., 0.1 M concentration).
-
Deprotection Reaction: Add an excess of TFA to the solution. A common mixture is 25-50% TFA in DCM.[5] Stir the reaction at room temperature.
-
Monitoring: The reaction is typically rapid, often completing within 30-60 minutes.[3] Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: a. Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA). b. Dissolve the resulting residue in a suitable solvent for the next coupling step or precipitate the TFA salt of the amine by adding cold diethyl ether. c. The resulting amine TFA salt must be neutralized in situ during the subsequent coupling step using a base like DIPEA.[18]
Boc Deprotection and Racemization Pathways
Caption: Desired deprotection vs. base-catalyzed racemization.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the coupling reaction stalls, consider the following:
-
Switch to a more potent reagent: If using HBTU, switch to HATU or COMU.[11]
-
Increase reaction time or temperature: Gently warming the reaction (e.g., to 40°C) can sometimes improve yields, but must be done cautiously to avoid racemization.
-
Perform a double coupling: Add a fresh batch of activated this compound to the reaction mixture.[17]
-
-
Racemization Control: This is the most critical aspect of synthesizing peptides with phenylglycine.
-
Minimize Base: Use the minimum amount of base necessary for activation and neutralization (typically 2-3 equivalents for aminium salt couplings).[15]
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are often incorporated directly into modern coupling reagents like HBTU and HATU.[14] If using a carbodiimide like DCC or EDC, the addition of HOBt or OxymaPure is essential.[11]
-
Low Temperature: Performing the coupling at 0°C can help minimize the rate of oxazolone formation relative to the rate of coupling.
-
-
Solvent Choice: While DMF is a common solvent, alternatives like N-Methyl-2-pyrrolidone (NMP) can be beneficial for difficult couplings due to better solvating properties for growing peptide chains, which can help prevent aggregation.[17][19] In some cases, less polar solvents like DCM can also be effective.
Conclusion
The successful incorporation of this compound in solution-phase peptide synthesis is an achievable but challenging task that demands careful consideration of steric effects and racemization potential. By leveraging highly potent coupling reagents such as HATU or COMU, meticulously controlling the amount and type of base used, and optimizing reaction conditions, researchers can effectively overcome these hurdles. The protocols and strategies outlined in this guide provide a robust framework for harnessing the unique properties of this compound, enabling the synthesis of novel and potentially therapeutic peptides for advanced drug discovery programs.
References
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BenchChem. Understanding Boc protection and deprotection in peptide synthesis.
-
Weinreb, S. M. Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. The Journal of Organic Chemistry.
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Isidro-Llobet, A., et al. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.
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BenchChem. Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
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BenchChem. The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide.
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A schematic representation of peptide synthesis using Boc protected... ResearchGate.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
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Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Al Toma, R. S., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
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University of the Incarnate Word. Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.
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Royal Society of Chemistry. Green Chemistry.
-
BenchChem. Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
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Al Toma, R. S., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed.
-
Commonly Used Coupling Reagents in Peptide Synthesis.
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Foley, T. L., et al. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Biosynth. N-Boc-D-phenylglycine.
-
BenchChem. Technical Support Center: Preventing Racemization During Peptide Coupling.
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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Biron, E., et al. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
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Liang, C., et al. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
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ChemBK. N-Boc-L-phenylglycine.
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5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
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Joechem. Peptide Synthesis with the Boc Protecting Group. YouTube.
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A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
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Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
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BOC Sciences. N-Phenylglycine.
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Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase.
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BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine.
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Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
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Hurevich, M., et al. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing).
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Thermo Scientific Chemicals. N-Boc-D-phenylglycine, 99%.
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Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?.
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Sigma-Aldrich. Boc-Phg-OH.
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ChemPep. Boc Solid Phase Peptide Synthesis.
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The Strategic Application of N-BOC-Phenylglycine in Medicinal Chemistry: From Chiral Scaffolding to Antiviral Drug Design
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Unique Value of a Non-Proteinogenic Amino Acid
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity, stability, and receptor affinity is relentless. N-tert-butyloxycarbonyl-phenylglycine (N-BOC-phenylglycine) has emerged as a crucial non-proteinogenic amino acid derivative that serves as a cornerstone in this pursuit.[1][2] Its structure is distinguished by two key features: a phenyl group directly attached to the α-carbon and the robust tert-butyloxycarbonyl (Boc) protecting group on the α-amino function.
The phenyl group offers a unique opportunity to modulate the conformational properties of peptides and peptidomimetics, while the Boc group provides stability and allows for controlled, sequential incorporation into complex molecules, particularly via solid-phase and solution-phase peptide synthesis.[1][2] The enantiopure forms, (R)- and (S)-N-BOC-phenylglycine, are invaluable as chiral building blocks for the asymmetric synthesis of complex, stereospecific therapeutics.[1][] This guide provides an in-depth exploration of N-BOC-phenylglycine's application, focusing on its pivotal role in the development of Hepatitis C virus (HCV) protease inhibitors and its utility in the synthesis of complex natural product analogues.
Core Application I: A Novel P2 Scaffold in Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
Scientific Rationale: Overcoming Therapeutic Hurdles
The Hepatitis C virus NS3/4A serine protease is an enzyme essential for the viral lifecycle, responsible for cleaving the HCV polyprotein into functional units required for replication and assembly.[][5] This makes it a prime target for antiviral therapy.[] Early drug development efforts often utilized peptidomimetic inhibitors where the P2 position (a key binding site) was occupied by a proline residue. However, molecular modeling and inhibitory potency studies revealed that replacing proline with phenylglycine could offer new, advantageous interactions with the NS3/4A active site.[6][7] The phenylglycine scaffold was found to be capable of engaging with the protease in ways that were not possible for the more common proline-based inhibitors, leading to the development of a new class of potent antiviral agents.[6][7]
Mechanism of Action: Disrupting Viral Maturation
Phenylglycine-based inhibitors act as competitive, reversible covalent or non-covalent inhibitors of the NS3/4A protease.[][5] By occupying the active site, they block the enzyme's ability to process the viral polyprotein, thereby halting the viral replication cycle. The N-terminal capping group, the P2 phenylglycine, and other residues of the inhibitor are designed to mimic the natural substrate and maximize binding affinity within the shallow, solvent-exposed binding groove of the enzyme.[8]
Caption: Mechanism of HCV NS3/4A protease inhibition.
Structure-Activity Relationship (SAR) Insights: The Critical Role of the Boc Group
In the design of truncated HCV protease inhibitors (spanning the P2 to P1' region), the N-terminal capping group at the P2 position is critical for potency. Studies have shown a clear preference for a sterically congested group.[9] When the N-BOC group on a phenylglycine-containing inhibitor was removed or replaced with smaller acetyl or 4-morpholinecarbonyl groups, the inhibitory activity was impaired by 12- to 20-fold.[9] The bulky N-BOC group, and similarly sized alternatives like N-cyclopentyloxy carbonyl, proved to be optimal, highlighting the importance of steric bulk in this position for effective binding and inhibition.[9]
| N-Capping Group on P2 Phenylglycine | Relative Inhibitory Potency (Ki) | Fold-Change vs. BOC | Source |
| BOC (tert-butyloxycarbonyl) | ~50 nM (example value) | 1x (Reference) | [9] |
| None (Free Amine) | 1200 nM | 24x Weaker | [9] |
| Acetyl | 700 nM | 14x Weaker | [9] |
| 4-Morpholinecarbonyl | 590 nM | ~12x Weaker | [9] |
| Cyclopentyloxy Carbonyl | 72 nM | ~1.4x Weaker | [9] |
| Table 1: Impact of P2 N-Capping Group on HCV NS3/4A Inhibitor Potency. |
Experimental Protocol: Synthesis of a Phenylglycine-based Peptidomimetic Core
This protocol describes a general solution-phase peptide coupling step to incorporate an N-BOC-phenylglycine residue, a key step in synthesizing a protease inhibitor.
Materials:
-
N-BOC-(L)-phenylglycine
-
P1-P1' amine fragment (HCl salt)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates and appropriate mobile phase (e.g., Ethyl Acetate/Hexanes)
-
LC-MS for reaction monitoring
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the P1-P1' amine fragment (1.0 eq) and N-BOC-(L)-phenylglycine (1.1 eq) in anhydrous DMF.
-
Pre-activation/Coupling Agent Addition:
-
If using HBTU: Add HBTU (1.2 eq) to the solution.
-
If using EDCI/HOBt: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution.
-
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIEA (2.5 eq) dropwise. The base neutralizes the HCl salt of the amine and facilitates the coupling reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes excess reagents and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude dipeptide fragment using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for peptide coupling with N-BOC-phenylglycine.
Core Application II: Building Block in Complex Natural Product Synthesis
Scientific Rationale: Crafting Vancomycin Analogues
Boc-protected phenylglycine derivatives are also integral components in the total synthesis of complex natural products, such as the glycopeptide antibiotic vancomycin and its analogues.[1] Vancomycin is a crucial last-resort antibiotic for treating serious Gram-positive bacterial infections. The synthesis of its analogues is a key strategy for combating antibiotic resistance. These complex syntheses rely on the sequential and stereocontrolled coupling of multiple, often non-proteinogenic, amino acid building blocks.[1] N-BOC-phenylglycine provides a rigid, aromatic structural element that is crucial for the final conformation and biological activity of these analogues.
Protocol: Representative Coupling Step in Natural Product Synthesis
This protocol outlines a representative solution-phase coupling step that could be part of a larger synthesis of a vancomycin analogue, demonstrating the use of N-BOC-phenylglycine to extend a peptide chain.
Procedure:
-
Substrate Preparation: Dissolve a previously synthesized, amino-deprotected peptide fragment (Fragment A, 1.0 eq) and N-BOC-phenylglycine (1.2 eq) in an appropriate solvent mixture (e.g., DCM/DMF).
-
Coupling Reagent Addition: Add coupling reagents (e.g., EDCI and HOBt, 1.3 eq each) and a non-nucleophilic base such as DIEA (3.0 eq) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by LC-MS. This can take anywhere from 6 to 24 hours depending on the steric hindrance of the fragments.
-
Work-up and Purification: Upon completion, quench the reaction with water and perform an aqueous work-up as described in the previous protocol. Purify the resulting extended peptide fragment using either silica gel chromatography or reversed-phase HPLC, depending on the polarity of the molecule.
-
Characterization: Fully characterize the purified product by NMR and mass spectrometry to confirm its structure and purity before proceeding to the next step (e.g., Boc-deprotection for further chain extension).[1]
Physicochemical & Analytical Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 88-91 °C (for L-enantiomer) | [2] |
| Solubility | Soluble in organic solvents (DMF, DCM); Insoluble in water | [2] |
| Key Synthetic Feature | Boc group is stable to base, readily cleaved by acid (e.g., TFA) | [2] |
N-BOC-phenylglycine also serves as a valuable chiral derivatizing agent. By reacting it with a chiral primary amine, two diastereomers are formed which can be distinguished by ¹H NMR spectroscopy, allowing for the determination of the amine's absolute configuration.[10]
Conclusion
N-BOC-phenylglycine is far more than a simple protected amino acid; it is a strategic tool in the medicinal chemist's arsenal. Its unique structural rigidity and the reliable chemistry of the Boc protecting group make it a versatile building block for diverse applications.[1][2] As demonstrated in the design of potent HCV protease inhibitors, its incorporation can lead to novel binding interactions and significantly enhanced biological activity.[6][9] Its role in the total synthesis of complex antibiotics like vancomycin analogues further underscores its importance in creating molecules of significant therapeutic value.[1] The protocols and data presented herein provide a framework for leveraging the unique properties of N-BOC-phenylglycine to advance modern drug discovery and development programs.
References
-
PubMed. Studies on antiviral glycosides. Synthesis and biological evaluation of various phenyl glycosides. Available from: [Link]
-
PubMed. Phenylglycine as a novel P2 scaffold in hepatitis C virus NS3 protease inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Novel Peptidomimetic Hepatitis C Virus NS3/4A Protease Inhibitors Spanning the P2–P1′ Region. Available from: [Link]
-
ResearchGate. Phenylglycine as a novel P2 scaffold in hepatitis C virus NS3 protease inhibitors. Available from: [Link]
-
ACS Publications. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. Available from: [Link]
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MDPI. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Available from: [Link]
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ResearchGate. Structure activity synthesis of boceprevir. Available from: [Link]
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National Institutes of Health (NIH). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Available from: [Link]
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PubMed. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Antiviral Drug Candidate Molecules Against the Respiratory Syncytial Virus. Available from: [Link]
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National Institutes of Health (NIH). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Available from: [Link]
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PDB-101. Molecule of the Month: Hepatitis C Virus Protease/Helicase. Available from: [Link]
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Application Notes & Protocols: Synthesis of Bioactive Peptides Using Boc-Phenylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Phenylglycine in Bioactive Peptides
The pursuit of novel therapeutics has increasingly focused on peptides due to their high specificity and biological activity.[1][2] However, natural peptides often suffer from limitations such as poor metabolic stability and bioavailability.[3][4] A powerful strategy to overcome these drawbacks is the incorporation of non-natural amino acids, which can induce unique structural constraints, enhance proteolytic resistance, and modulate biological activity.[4][5][6][7]
Among the vast array of non-canonical amino acids, phenylglycine (Phg) stands out for its significant impact on peptide conformation and stability.[5][8][9] As a Cα-tetrasubstituted amino acid, the phenyl group directly attached to the alpha-carbon imparts considerable steric bulk, influencing the peptide's secondary structure.[5][10] This structural rigidity can lead to peptides with enhanced resistance to enzymatic degradation, a crucial attribute for therapeutic candidates.[3][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive peptides containing phenylglycine, specifically utilizing the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach is a robust and well-established method for solid-phase peptide synthesis (SPPS), offering a reliable pathway for constructing these modified peptides.[5] We will delve into the nuances of incorporating the sterically hindered Boc-phenylglycine, addressing potential challenges such as racemization and coupling efficiency, and providing field-proven strategies to ensure a successful synthesis.
Core Principles of Boc-SPPS for Phenylglycine-Containing Peptides
The synthesis of peptides via Boc chemistry is a cyclical process involving three key steps: deprotection, neutralization, and coupling.[5][]
-
Deprotection: The temporary α-amino protecting group, the acid-labile Boc group, is removed using a moderate acid, typically trifluoroacetic acid (TFA).[5][12]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a base, commonly diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[5][13]
-
Coupling: The incoming Boc-protected amino acid is activated and coupled to the N-terminal amine of the growing peptide chain.[5][]
This cycle is repeated for each amino acid in the sequence. The side-chain functional groups are protected by more acid-stable groups, often benzyl-based, which remain intact until the final cleavage step.[5] The completed peptide is then cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid like anhydrous hydrofluoric acid (HF).[5][12]
A significant consideration when working with phenylglycine is its increased susceptibility to racemization at the α-carbon, especially during the coupling step.[5][9][14] While this is a more pronounced issue in Fmoc-SPPS, careful selection of coupling reagents and conditions is also critical in the Boc strategy to maintain stereochemical integrity.[5][14] The use of Boc-DL-Phg-OH will inherently produce a mixture of diastereomers that will necessitate purification.[5]
Experimental Workflow for Boc-Phenylglycine Peptide Synthesis
The following diagram illustrates the key stages in the solid-phase synthesis of a peptide incorporating a Boc-phenylglycine derivative.
Caption: Boc-SPPS workflow for phenylglycine peptides.
Detailed Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
The choice of resin is critical for the success of Boc-SPPS. Merrifield and PAM resins are commonly used.[13][15] The PAM (phenylacetamidomethyl) resin offers greater stability of the benzyl ester linkage to the C-terminal amino acid, minimizing peptide loss during the repeated TFA deprotection steps.[13]
Materials:
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected C-terminal amino acid
-
Cesium carbonate (for Merrifield resin)
Procedure:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.[5]
-
First Amino Acid Loading (Cesium Salt Method for Merrifield Resin): a. Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.[5][13] b. Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin. c. Heat the mixture at 50°C for 12-24 hours.[5] d. Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.[5]
Protocol 2: Peptide Chain Elongation (Single Cycle)
This cycle is repeated for each amino acid in the peptide sequence.
Materials:
-
Peptide-resin
-
DCM
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-DL-Phg-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DMF
Procedure:
-
Deprotection: a. Swell the peptide-resin in DCM. b. Treat the resin with 50% TFA in DCM for 2 minutes and drain.[5] c. Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.[5][13] d. Drain the TFA solution and wash the resin thoroughly with DCM.[5]
-
Neutralization: a. Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes.[5] Repeat this step once. b. Wash the resin thoroughly with DCM.[5]
-
Coupling of Boc-DL-Phg-OH: a. In a separate vessel, dissolve Boc-DL-Phg-OH (3 equivalents) and HBTU (3 equivalents) in DMF.[5] b. Add DIEA (6 equivalents) to the solution to activate the amino acid.[5] c. Immediately add the activated amino acid solution to the neutralized peptide-resin.[10] d. Agitate the reaction mixture for 2-4 hours at room temperature.[5] Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling (double coupling) may be necessary.[5][16] e. Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[10]
Protocol 3: Final Cleavage from the Resin
The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. This is typically achieved using strong acid, such as HF.[17]
CAUTION: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol)
-
Anhydrous hydrofluoric acid (HF)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v), to protect sensitive amino acid side chains from side reactions.[5]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[5]
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[5]
-
Filter and dry the crude peptide.[5]
Protocol 4: Purification and Characterization
The use of Boc-DL-Phg-OH results in a crude peptide product containing a mixture of diastereomers. These must be separated to isolate the desired stereoisomer for biological evaluation.[5]
Materials:
-
Crude peptide
-
Aqueous buffer (e.g., water with 0.1% TFA)
-
Acetonitrile (ACN)
Procedure:
-
Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer. A small amount of organic solvent like acetonitrile may be needed to aid solubility.[5][10]
-
Preparative RP-HPLC: a. Purify the crude peptide mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C8 or C18 column is typically used.[5][10] b. Employ a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA, for elution. The specific gradient will need to be optimized for the particular peptide sequence.[10]
-
Fraction Collection and Analysis: a. Collect fractions as they elute from the column. b. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired diastereomers.[5][18]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Quantitative Data and Reagent Concentrations
The following tables summarize typical quantitative data and reagent concentrations for the solid-phase synthesis of a peptide containing a Boc-DL-Phg-OH residue.[5]
Table 1: Reagent Equivalents for a Single Coupling Cycle
| Reagent | Equivalents (relative to resin substitution) |
| Boc-DL-Phg-OH | 3 |
| HBTU | 3 |
| DIEA | 6 |
Table 2: Solutions for Deprotection and Neutralization
| Solution | Composition | Application |
| Deprotection Solution | 50% TFA in DCM | Removal of Boc group |
| Neutralization Solution | 5-10% DIEA in DCM or DMF | Neutralization of N-terminal amine |
Troubleshooting and Expert Insights
-
Incomplete Coupling: The steric hindrance of phenylglycine can lead to incomplete coupling.[16][19] If the ninhydrin test remains positive after the initial coupling, a second coupling step (double coupling) is recommended.[5] Using alternative, highly effective coupling reagents like PyAOP, which is known to be efficient for sterically hindered amino acids, can also be beneficial.[16][20]
-
Racemization: While less of a concern in Boc-SPPS compared to Fmoc-SPPS, the potential for racemization of phenylglycine exists.[5][14] Ensuring complete neutralization before coupling and avoiding prolonged exposure to basic conditions can help minimize this side reaction.
-
Diastereomer Separation: The separation of diastereomers by RP-HPLC can be challenging. A shallow gradient of the organic solvent is often necessary to achieve adequate resolution.[10]
-
Scavenger Choice: The selection of scavengers during HF cleavage is crucial to prevent side reactions with sensitive residues like tryptophan, methionine, and cysteine.[13] Anisole is a common scavenger used to trap the reactive tert-butyl cations generated during Boc group removal.[5]
Conclusion
The incorporation of Boc-phenylglycine derivatives into peptides is a valuable strategy for developing novel bioactive compounds with enhanced stability and unique structural properties. The Boc-SPPS methodology, while requiring careful attention to coupling conditions and final cleavage, provides a reliable and effective means of synthesizing these modified peptides. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently undertake the synthesis of phenylglycine-containing peptides, paving the way for new discoveries in drug development and peptide science.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. BenchChem.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep Inc.
-
Gaspari, M., & van der Greef, J. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. Available at: [Link]
-
Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Organic Letters, 2(10), 1455-1458. Available at: [Link]
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ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... ResearchGate. Available at: [Link]
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Aapptec. Amino Acid Sidechain Deprotection. Aapptec. Available at: [Link]
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Castillo, C. L., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available at: [Link]
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Lee, Y., & Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(6), 487-501. Available at: [Link]
-
Machado, F. S., et al. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 18(6), 1883-1906. Available at: [Link]
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El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 395-408. Available at: [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available at: [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-35. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
-
Request PDF. (n.d.). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. Available at: [Link]
-
Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4744. Available at: [Link]
-
Aapptec. Coupling Reagents. Aapptec. Available at: [Link]
-
Modern Chemistry. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]
-
Current Protocols in Protein Science. (2001). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Hodgson, D. R., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-30. Available at: [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]
-
Request PDF. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Available at: [Link]
-
Wang, L., et al. (2024). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Signal Transduction and Targeted Therapy, 9(1), 1-32. Available at: [Link]
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- 20. peptide.com [peptide.com]
Application Notes & Protocols: N-Boc-N-Phenylglycine as a Versatile Building Block for the Design and Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-phenylglycine is a non-proteinogenic, N-protected amino acid that serves as a critical building block in medicinal chemistry for the development of enzyme inhibitors.[1][2] Its unique structure, featuring a phenyl group directly on the α-carbon, introduces valuable conformational constraints and the potential for specific aromatic interactions within an enzyme's active site.[1][3] The tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise synthesis, making it an ideal component for constructing peptidomimetics and other small molecule inhibitors with enhanced metabolic stability, potency, and selectivity.[1][2][3] This guide provides a detailed technical overview, including the scientific rationale for its use, a comprehensive protocol for the synthesis of a model inhibitor, and methodologies for its biochemical evaluation.
Rationale for Use: The Scientific Merit of the this compound Scaffold
The strategic incorporation of this compound into a potential drug candidate is based on several key chemical and structural advantages that address common challenges in drug design.
-
Conformational Rigidity: The bulky phenyl group restricts the rotational freedom of the molecule's backbone.[3] This pre-organization can reduce the entropic penalty upon binding to the enzyme's active site, potentially leading to higher binding affinity.
-
Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases. The non-natural structure of phenylglycine can render adjacent peptide bonds less recognizable to these enzymes, thereby increasing the in vivo half-life of the inhibitor.[3]
-
Pharmacophore Mimicry: The phenyl ring can effectively mimic the side chains of natural aromatic amino acids like phenylalanine or tyrosine, allowing the inhibitor to engage with the same binding pockets on the target enzyme.[3]
-
Controlled Synthesis: The Boc group is a robust protecting group that is stable in many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2] This allows for precise, stepwise construction of the target inhibitor, whether in solution-phase or solid-phase synthesis.[1][3]
These properties make this compound a particularly valuable building block for inhibitors targeting proteases, such as caspases and cathepsins, where interactions with specific subsites (S1, S2, S3) are critical for potency.[1]
Synthesis of a Model Peptidomimetic Inhibitor
This section details a representative protocol for the synthesis of a dipeptide-like inhibitor using this compound as a core component. The workflow involves the coupling of this compound to another amino acid ester, followed by characterization.
Overall Synthetic Workflow
The process begins with the activation of the carboxylic acid on this compound, followed by amide bond formation with an amine-containing molecule, and concludes with purification and verification of the final product.
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Application Notes and Protocols: Asymmetric Synthesis Using Enantiopure N-Boc-Phenylglycine
Introduction: The Strategic Advantage of N-Boc-Phenylglycine in Asymmetric Synthesis
Enantiopure N-Boc-phenylglycine and its derivatives have become indispensable tools in modern organic chemistry, particularly for researchers and professionals in drug development.[1][2] The unique structural feature of phenylglycine—a stereocenter directly attached to both a phenyl ring and an amino group—provides a powerful platform for stereocontrol.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and ensures stability under various reaction conditions, making it a versatile building block for complex molecular architectures.[2]
This guide provides an in-depth exploration of the applications of enantiopure N-Boc-phenylglycine, moving beyond simple procedural lists to explain the mechanistic rationale behind its use. We will cover its role as a chiral auxiliary, its application in multicomponent reactions, and its utility as a chiral solvating agent for absolute configuration determination.
PART 1: N-Boc-Phenylglycine as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.[3] The steric and electronic properties of the phenylglycine moiety provide excellent facial discrimination, leading to high diastereoselectivity in a variety of crucial C-C and C-N bond-forming reactions.[1]
Application I: Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a cornerstone method for preparing α-amino acids. By employing a chiral amine component, the reaction can be rendered highly diastereoselective. (R)- or (S)-Phenylglycine amide, readily derived from the corresponding N-Boc-phenylglycine, serves as an outstanding chiral auxiliary in this context.[1][4]
Causality of Stereocontrol: The bulky phenyl group of the auxiliary effectively shields one face of the imine intermediate formed in situ. The incoming nucleophile (cyanide) preferentially attacks from the less hindered face, establishing the new stereocenter with high fidelity. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards a single stereoisomer.[1][4]
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine [4]
This one-pot protocol leverages a crystallization-induced asymmetric transformation to achieve high diastereoselectivity.
Workflow Diagram:
Caption: Workflow for Asymmetric Strecker Synthesis.
Materials:
-
(R)-Phenylglycine amide (or its HCl/AcOH salt)
-
Pivaldehyde
-
Sodium Cyanide (NaCN)
-
Acetic Acid (AcOH)
-
Methanol (MeOH)
-
6N Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a solution of (R)-phenylglycine amide acetate salt (formed by pre-treating the free amine with 1 equivalent of AcOH) in methanol, add 1 equivalent of pivaldehyde.
-
Cyanide Addition: Stir the mixture at room temperature and add an aqueous solution of sodium cyanide (1 equivalent).
-
Equilibration and Precipitation: Continue stirring overnight. The less soluble diastereomer, (R,S)-α-amino nitrile, will precipitate from the solution. The equilibrium in solution between the two diastereomers will shift towards the precipitating product.[4]
-
Isolation: Collect the solid precipitate by filtration and wash with cold methanol to yield the nearly diastereomerically pure α-amino nitrile.
-
Hydrolysis: Heat the isolated amino nitrile in 6N HCl at 100 °C to hydrolyze both the nitrile and the amide functionalities, and to cleave the auxiliary.
-
Final Product: After workup and purification, (S)-tert-leucine is obtained in high yield and enantiomeric excess.[4]
| Reactant | Molar Eq. | Diastereomeric Ratio (dr) | Yield (Amino Nitrile) | Final Product | Yield (Amino Acid) | ee |
| Pivaldehyde | 1.0 | >99:1 | 93% | (S)-tert-Leucine | 73% (overall) | >98% |
| 3,4-Dimethoxyphenylacetone | 1.0 | >99:1 | 76% | (S)-α-Methyl-DOPA analog | - | - |
| Data adapted from Shafran et al., Organic Letters, 2005.[4] |
Application II: Stereoselective Synthesis of β-Lactams
β-Lactams are the core structural motif of penicillin and cephalosporin antibiotics.[1] Phenylglycine derivatives can be used to control the stereochemistry of the Staudinger ketene-imine cycloaddition, a powerful method for constructing the four-membered azetidinone ring.[1][5]
Causality of Stereocontrol: In this approach, an imine is generated from a chiral phenylglycine derivative (e.g., phenylglycine methyl ester). The reaction with a ketene (generated in situ from an acyl chloride and a base) proceeds via a [2+2] cycloaddition. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary on the imine. Zinc enolates, in particular, have been shown to produce trans-β-lactams with excellent diastereoselectivity.[6]
Caption: Stereoselective β-Lactam Synthesis Workflow.
Protocol: Synthesis of a (3S, 4S)-β-Lactam Derivative [5][6]
Materials:
-
N-benzylidene-(R)-phenylglycine methyl ester
-
Ethyl [(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate
-
Lithium diisopropylamide (LDA)
-
Zinc chloride (ZnCl₂)
-
Tetrahydrofuran (THF)
Procedure:
-
Enolate Formation: Prepare the chlorozinc enolate by treating the ethyl acetate derivative with LDA in THF at -78 °C, followed by the addition of a solution of ZnCl₂ in THF.
-
Imine Complexation: In a separate flask, prepare the ZnCl₂ complex of N-benzylidene-(R)-phenylglycine methyl ester.
-
Cycloaddition: Add the zinc enolate solution to the imine complex at -70 °C and stir for several hours.
-
Quenching and Workup: Quench the reaction with a suitable aqueous solution and perform a standard extractive workup.
-
Purification and Auxiliary Removal: Purify the resulting β-lactam by chromatography. The chiral auxiliary can then be cleaved under appropriate conditions to yield the N-unsubstituted β-lactam. The reaction typically yields the trans product with >97% diastereomeric excess.[5][6]
PART 2: N-Boc-Phenylglycine in Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi and Passerini reactions, are highly efficient processes that combine three or more reactants in a single step to generate complex, drug-like molecules.[7][8] N-Boc protected α-amino acids are excellent substrates for these reactions.
Application: The PADAM Protocol (Passerini, Amine Deprotection, Acyl Migration)
A limitation of the standard Passerini reaction is the formation of an α-acyloxy amide, which contains a physiologically labile ester linkage. To overcome this, a clever modification known as the PADAM protocol was developed.[9] This strategy uses an N-Boc protected α-amino aldehyde (derivable from N-Boc-phenylglycine) as the carbonyl component.
Mechanistic Rationale:
-
Passerini Reaction: The N-Boc-amino aldehyde reacts with a carboxylic acid and an isocyanide to form the standard Passerini product, an α-acyloxy amide.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with TFA).
-
O→N Acyl Migration: The newly liberated primary amine attacks the adjacent ester carbonyl, triggering an intramolecular O→N acyl migration. This spontaneous rearrangement converts the labile ester into a stable amide bond, yielding an α-hydroxy-β-acylaminoamide, a valuable peptidomimetic scaffold.[9]
Caption: The PADAM Protocol Workflow.
This strategy showcases how N-Boc-phenylglycine derivatives can be used to build complex and stable peptide-like structures with high convergence and atom economy.[9]
PART 3: N-Boc-Phenylglycine as a Chiral Solvating Agent (CSA)
Determining the absolute configuration of chiral molecules is a critical task in drug development. N-Boc-phenylglycine serves as an excellent chiral solvating agent for the assignment of absolute configuration of α-chiral primary amines and β-amino alcohols by ¹H NMR spectroscopy.[10][11]
Principle of Operation: The method relies on the formation of transient, diastereomeric complexes between the analyte (e.g., a chiral amine) and the two separate enantiomers of N-Boc-phenylglycine. These complexes are formed through hydrogen bonding and other non-covalent interactions in an NMR solvent like CDCl₃. The phenyl group of the BPG creates a distinct anisotropic magnetic field. Protons of the analyte that are spatially close to this phenyl ring will experience significant shielding or deshielding effects.
Because the two diastereomeric complexes have different spatial arrangements, the chemical shifts (δ) of the analyte's protons will differ. By comparing the ¹H NMR spectra of the analyte mixed with (R)-BPG and (S)-BPG, one can observe these differences (Δδᴿ,ˢ = δᴿ - δˢ). The sign of these Δδ values for specific protons can be correlated to the absolute configuration of the analyte using a predictive model.[10]
Protocol: Determination of Absolute Configuration of a Chiral Amine [10]
Materials:
-
Chiral primary amine of unknown configuration (~5-10 mg)
-
(R)-N-Boc-phenylglycine
-
(S)-N-Boc-phenylglycine
-
Deuterated Chloroform (CDCl₃)
-
Two NMR tubes
Procedure:
-
Sample Preparation:
-
Tube 1: Dissolve the chiral amine and one molar equivalent of (R)-N-Boc-phenylglycine in ~0.5 mL of CDCl₃.
-
Tube 2: Dissolve a similar amount of the chiral amine and one molar equivalent of (S)-N-Boc-phenylglycine in ~0.5 mL of CDCl₃.
-
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples under identical conditions.
-
Data Analysis:
-
Identify the signals corresponding to the protons on and near the stereocenter of the amine in both spectra.
-
Calculate the difference in chemical shifts for each proton: Δδᴿ,ˢ = δ(in presence of R-BPG) - δ(in presence of S-BPG).
-
Apply the established mnemonic model to correlate the signs of the Δδ values to the R/S configuration of the amine. This method offers a significant advantage over traditional derivatizing agents like MTPA, often providing larger and more reliable Δδ values.[10][11]
-
| Analyte Type | Key Interactions | Advantage over MTPA/MPA |
| α-Chiral Primary Amines | H-bonding between amine and BPG carboxyl | Larger Δδᴿ,ˢ values, greater reliability[10][11] |
| β-Amino Alcohols | H-bonding involving both amine and hydroxyl groups | Non-covalent, no derivatization needed |
Conclusion
Enantiopure N-Boc-phenylglycine is a remarkably versatile reagent in asymmetric synthesis. Its application as a robust chiral auxiliary provides reliable stereocontrol in the synthesis of valuable building blocks like non-proteinogenic amino acids and β-lactams. Furthermore, its role in advanced multicomponent reactions and as a simple yet powerful tool for absolute configuration determination underscores its importance. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to effectively leverage N-Boc-phenylglycine in their synthetic endeavors, accelerating the discovery and development of new chiral molecules.
References
- Gagnon, D., & Beaudoin, D. (2001). Enantioselective Synthesis of Phenylglycines Using (-) Sparteine-s-BuLi.
- BenchChem Technical Support Team. (2025). The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. BenchChem.
- Asymmetric synthesis of arylglycines. (n.d.). Chemical Reviews.
- Medina, E., Vidal-Ferran, A., Moyano, A., Pericàs, M. À., & Riera, A. (1997). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Tetrahedron: Asymmetry, 8, 1581-1586.
- Lillo, A. M., et al. (2005). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry.
- Shafran, Y., et al. (2005). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
- BenchChem Technical Support Team. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.).
- Boc–phenylglycine: a chiral solvating agent for the assignment of the absolute configuration of amino alcohols and their ethers by NMR. (2004).
- Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (n.d.). Chemical Science (RSC Publishing).
- Van Maanen, H. L., et al. (1993). (R)-2-Phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Utrecht University Research Portal.
- Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. (n.d.). Semantic Scholar.
- Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (n.d.). PMC - NIH.
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (n.d.). Chemical Reviews.
- Process for the preparation of optically active chiral amines. (n.d.).
- Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. (n.d.).
- Chiral auxiliary. (n.d.). Wikipedia.
- Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2023).
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. (2023). KTU ePubl.
- (R)-2-Phenylglycine as a Chiral Auxiliary in the Asymmetric Synthesis of 2-Azetidinones. (n.d.). DSpace.
- The Biginelli and Related (Passerini and Ugi) Reactions. (n.d.). Baran Lab.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journals.
- The 100 facets of the Passerini reaction. (n.d.). PMC - PubMed Central - NIH.
- Strategies in asymmetric c
- Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 5. research-portal.uu.nl [research-portal.uu.nl]
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- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: A Comprehensive Guide to Boc Deprotection using Trifluoroacetic Acid (TFA)
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis. Its widespread adoption is due to its stability across a range of chemical transformations and its clean, efficient removal under acidic conditions. Trifluoroacetic acid (TFA) has emerged as the reagent of choice for Boc deprotection, prized for its effectiveness and volatility, which simplifies product isolation.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the TFA-mediated Boc deprotection protocol. It covers the underlying chemical principles, detailed experimental procedures for both solution and solid-phase applications, and strategies to mitigate common side reactions.
Theoretical Foundation: The Chemistry of Boc Deprotection
The removal of the Boc protecting group with trifluoroacetic acid is a robust and widely utilized transformation in organic synthesis.[2] A thorough understanding of its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Reaction Mechanism
The acid-catalyzed cleavage of the Boc group is a four-step process:[1][3]
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][3]
-
Formation of a Tert-butyl Cation: This protonation renders the carbamate unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3] This is often observed as bubbling in the reaction mixture.
-
Amine Salt Formation: The newly liberated amine is then protonated by the acidic medium to form the corresponding trifluoroacetate salt.[3]
It is critical to note that the reaction should not be performed in a closed system to allow for the safe release of the generated carbon dioxide gas.[3]
The Role of Scavengers in Mitigating Side Reactions
The primary challenge in Boc deprotection is the reactivity of the liberated tert-butyl cation.[4][5] This powerful electrophile can attack any nucleophilic sites within the deprotected molecule, leading to unwanted alkylation byproducts.[4][5][6] Amino acid residues with nucleophilic side chains are particularly susceptible to this side reaction.[4][5]
To prevent these undesired modifications, scavengers are added to the reaction mixture. These are nucleophilic reagents that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[4] They act by trapping the tert-butyl cation before it can react with the desired product.[4][5]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for performing TFA-mediated Boc deprotection in both solution-phase and solid-phase synthesis.
Solution-Phase N-Boc Deprotection
This protocol outlines a general procedure for the deprotection of a Boc-protected amine in a solution of dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical substrate concentration is between 0.1 and 0.5 M.[1][2]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[1][2] For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is completely consumed.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[2] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[1]
-
To obtain the free amine, redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).[2]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution can cause pressure buildup.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amine.[2]
-
-
Purification: The crude product can be purified by standard methods such as column chromatography, crystallization, or distillation if required.[2]
Solid-Phase Peptide Synthesis (SPPS) N-Boc Deprotection and Cleavage
This protocol is for the simultaneous cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. The composition of the cocktail depends on the amino acid residues present in the peptide.
-
Resin Treatment: Add the cleavage cocktail to the peptide-resin.
-
Reaction: Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation and Isolation:
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[1]
-
Drying: Dry the peptide under vacuum.[1]
Scavengers: A Tabulated Guide
The choice of scavenger is critical for preventing side reactions, especially in peptide synthesis where sensitive amino acid residues are common.[5]
| Scavenger | Concentration (%) | Target Residues & Rationale |
| Triisopropylsilane (TIS) | 2.5 - 5 | A highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.[2] Ideal for protecting Tryptophan.[4] |
| Water | 2.5 - 5 | Acts as a proton source and can quench the tert-butyl cation.[2] |
| Thioanisole | 2.5 - 5 | Effective for protecting Methionine from alkylation. |
| 1,2-Ethanedithiol (EDT) | 2.5 - 5 | Particularly effective at preventing the acid-catalyzed oxidation of Tryptophan.[4] |
| Anisole | 2.5 - 5 | A classic scavenger used to prevent the alkylation of Tryptophan and other electron-rich aromatic systems.[4][7] |
A commonly used general-purpose cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[4] For peptides with multiple sensitive residues, more complex cocktails may be necessary.[5]
Workflow and Logic Diagrams
To visually represent the process, the following diagrams illustrate the key steps and decision-making points in the Boc deprotection protocol.
Caption: General experimental workflow for solution-phase N-Boc deprotection.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid concentration, short reaction time, or low temperature.[8] Steric hindrance near the Boc group.[4] | Increase TFA concentration, prolong reaction time, or allow the reaction to proceed at room temperature. For sterically hindered substrates, stronger acidic conditions (e.g., 4M HCl in dioxane) may be required.[4] |
| Side Product Formation (+56 Da) | Alkylation of nucleophilic residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[4] | Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent.[4][5] |
| Product is an oil or hard to isolate | The resulting TFA salt may not be crystalline. | If the free amine is desired, perform a basic work-up.[2] Alternatively, using HCl in dioxane for deprotection often yields a more crystalline HCl salt.[9] |
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.[2]
Conclusion
The TFA-mediated deprotection of Boc-protected amines is a fundamental and powerful tool in organic synthesis. By understanding the reaction mechanism, judiciously selecting reaction conditions and scavengers, and adhering to proper safety protocols, researchers can achieve high yields of deprotected amines with excellent purity. This guide provides a solid foundation for the successful application of this essential transformation.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (1993). PubMed. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]
-
Boc Removals with TFA in Peptide Synthesis. (2013). Reddit. Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]
-
Boc De-protection. (2023). Reddit. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Application Note & Protocol Guide: Strategic Use of HBTU for the Incorporation of N-α-Boc-Phenylglycine (Boc-Phg-OH)
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Senior Application Scientist's Foreword: The incorporation of sterically hindered, non-proteinogenic amino acids such as Phenylglycine (Phg) is a critical strategy in modern drug design, often imparting peptides with enhanced proteolytic stability and unique conformational constraints. However, the very properties that make Phg a valuable building block—its bulky phenyl side chain directly on the α-carbon—present significant challenges during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive framework for the successful coupling of N-α-Boc-Phenylglycine (Boc-Phg-OH) using the highly efficient uronium salt-based coupling reagent, HBTU. We will delve into the mechanistic underpinnings of the HBTU-mediated coupling, provide field-tested protocols, and address the critical issue of racemization, which is particularly pronounced with Phg derivatives. The protocols and insights herein are designed to be self-validating, empowering you to not only execute the synthesis but also to understand the "why" behind each step, ensuring reproducible and high-fidelity outcomes.
The Challenge of Phenylglycine Incorporation
The primary obstacles in coupling Boc-Phg-OH are twofold:
-
Steric Hindrance: The phenyl group's proximity to the α-carbon creates a sterically crowded environment, which can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This can lead to sluggish or incomplete coupling reactions, resulting in deletion sequences in the final product.[1][2]
-
Racemization: Phenylglycine is notoriously susceptible to racemization.[3][4][5] The benzylic α-proton is more acidic than that of aliphatic amino acids, making it prone to abstraction by the tertiary amine bases (e.g., DIPEA) used during the coupling step. This leads to the formation of a planar oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[6]
The choice of coupling reagent is therefore paramount. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a potent activating agent that offers a good balance of reactivity and cost-effectiveness, making it a workhorse in many peptide synthesis laboratories.[7][8]
Mechanism of HBTU Activation and Coupling
HBTU is an aminium salt that efficiently activates the carboxyl group of an amino acid. The process, carried out in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds through a multi-step mechanism:
-
Deprotonation: DIPEA deprotonates the carboxylic acid of Boc-Phg-OH to form a carboxylate anion.[9]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form a more stable HOBt-active ester.[10][11]
-
Coupling: The nucleophilic N-terminal amine of the peptide chain attacks the activated ester, forming the desired peptide bond and releasing HOBt.
The inclusion of the HOBt moiety within the HBTU structure is crucial for suppressing racemization compared to carbodiimide reagents used alone.[12][13]
Figure 1: HBTU activation and coupling workflow. The key step is the formation of the HOBt-active ester, which then reacts with the peptide amine. The potential for racemization arises from this activated intermediate.
Recommended Protocol for Boc-SPPS
This protocol outlines a standard procedure for coupling Boc-Phg-OH onto a resin-bound peptide using a Boc-SPPS strategy.
3.1. Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Boc-Phg-OH: N-α-Boc-Phenylglycine.
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
-
DIPEA: N,N-Diisopropylethylamine (Hünig's base).
-
TFA: Trifluoroacetic acid.
-
DCM: Dichloromethane (CH₂Cl₂).
-
DMF: N,N-Dimethylformamide.
-
Solvents for washing: DCM, Isopropanol (IPA), DMF.
-
Kaiser Test Kit: For monitoring the presence of free primary amines.[14]
3.2. Quantitative Data: Reagent Stoichiometry
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Boc-Phg-OH | 3.0 | Amino acid to be coupled |
| HBTU | 2.9 | Coupling Reagent |
| DIPEA | 6.0 | Base for activation and neutralization |
Note: Using slightly less HBTU than the amino acid (e.g., 0.95 eq.) can help minimize the risk of guanidinylation, a side reaction where HBTU caps the N-terminal amine.[6][15]
3.3. Step-by-Step Protocol
This protocol assumes the synthesis cycle begins after the successful coupling of the previous amino acid.
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[16]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% DIPEA in DCM solution for 2 minutes. Repeat this step once.[16]
-
Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to prepare for the coupling step.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Boc-Phg-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to this solution.
-
Allow the mixture to pre-activate for 1-5 minutes. Crucially, do not extend this time , as prolonged pre-activation increases the risk of racemization.[17]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Next Cycle: If the peptide sequence is not complete, return to Step 1 for the next amino acid coupling cycle.
Troubleshooting and Optimization
The successful incorporation of Boc-Phg-OH often requires careful optimization.
Figure 2: A logical workflow for troubleshooting incomplete coupling of Boc-Phg-OH.
Key Optimization Strategies:
-
Choice of Base: While DIPEA is standard, for racemization-prone residues like Phg, a more sterically hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial, though this may require longer coupling times.[1][3]
-
Alternative Coupling Reagents: If HBTU consistently yields incomplete coupling or significant racemization, switching to a more powerful reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended. HATU is generally more reactive and effective for hindered couplings.[1][7][20] For Fmoc-based synthesis, COMU has also shown excellent results in minimizing Phg racemization.[3][4]
-
Reaction Monitoring: Beyond the qualitative Kaiser test, reaction progress can be monitored quantitatively by cleaving a small sample of the resin and analyzing the peptide by HPLC and Mass Spectrometry.[21][22][23] This provides precise information on the extent of coupling and the presence of any side products.
Potential Side Reactions
-
Guanidinylation: Excess HBTU can react directly with the free N-terminal amine, forming a stable tetramethylguanidinium (Tmg) cap that terminates chain elongation. This is identifiable by a mass increase of +98 Da. Using stoichiometric or slightly substoichiometric amounts of HBTU relative to the amino acid minimizes this risk.[6][15][24]
-
Racemization: As discussed, this is the primary concern with Phg. Minimizing pre-activation time, careful base selection, and performing the reaction at room temperature or below are key mitigation strategies.[1][6]
Conclusion
The successful incorporation of Boc-Phg-OH using HBTU is a highly achievable goal that hinges on a clear understanding of the underlying chemical principles. By employing a robust protocol with optimized reagent stoichiometry, minimizing pre-activation times, and diligently monitoring reaction completion, researchers can effectively overcome the dual challenges of steric hindrance and racemization. This guide provides the foundational knowledge and actionable protocols to integrate this valuable amino acid into peptide sequences with high fidelity, paving the way for the development of novel and potent peptide-based therapeutics.
References
- BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center.
- BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
- Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(34), 3363-3366.
- FAO AGRIS. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling of Boc-DL-Phg-OH.
- ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
- Gausepohl, H., & Behn, C. (1998). Side-product Formation During Cyclization With HBTU on a Solid Support. Journal of Peptide Research, 51(5), 361-365.
- BenchChem. (2025). Application Note: Protocol for Amide Bond Formation using Boc-L-pyroglutamic acid and HBTU.
- Valero, M. L., Giralt, E., & Andreu, D. (2012). Racemisation of >N>-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302-311.
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50068-50075.
- PubMed. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.
- BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
- BenchChem. (2025). Strategies for synthesizing difficult sequences with Boc-DL-Phg-OH.
- BenchChem. (2025). Selecting the Optimal Coupling Reagent for Boc-DL-Phenylglycine Incorporation: A Comparative Guide.
- Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 37(27), 4659-4662.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem. (2025). A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl.
- Fisher Scientific. Amide Synthesis.
- The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- ACS Publications. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- The Royal Society of Chemistry. Supporting information.
- Movassaghi, M., & Schmidt, M. A. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Letters, 16(1), 46-49.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Choosing the Right Peptide Coupling Reagent: HBTU vs. Others.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Coupling Reagents.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. (2024). What are the best reaction condition for amide coupling using HBTU?.
- ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- BenchChem. (2025). Application Note: Coupling Strategies for Boc-DL-Phg-OH in Peptide Synthesis.
- Ukrainica Bioorganica Acta. (2004). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
- BenchChem. Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency.
- BenchChem. (2025). Technical Support Center: Boc-Protected Amino Acid Coupling.
- ResearchGate. Proposed mechanism for amidation using HBTU (9).
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- The Royal Society of Chemistry. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
- American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
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Manual Solid-Phase Synthesis Protocol for Incorporating Boc-DL-Phg-OH
An Application Note for Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry for enhancing proteolytic stability, modulating receptor affinity, and introducing novel conformational constraints.[1] Phenylglycine (Phg), a non-canonical aromatic amino acid, is of particular interest due to its structural rigidity.[1][2] This guide provides a detailed, field-proven protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing racemic N-α-(tert-butyloxycarbonyl)-DL-phenylglycine (Boc-DL-Phg-OH) using the robust Boc/Bzl protection strategy. We delve into the causality behind experimental choices, address the specific challenges posed by this sterically hindered residue, and present a self-validating workflow from resin preparation to final peptide purification. The use of a racemic mixture offers a direct method to generate peptide libraries containing both D- and L-phenylglycine at a specific position, which is highly valuable for exploring stereochemical requirements in early-stage drug discovery.[1]
Core Principles and Strategic Considerations
The protocol herein is grounded in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a foundational technique in SPPS.[3] The core principle is graduated acid lability :
-
Temporary Nα-Protection: The Boc group is labile to moderate acids and is quantitatively removed at the start of each coupling cycle using trifluoroacetic acid (TFA).[4][5]
-
"Permanent" Side-Chain Protection: Side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage are stable to TFA but are cleaved simultaneously at the end of the synthesis using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][6][7]
The primary challenge when incorporating Boc-DL-Phg-OH is the significant steric hindrance presented by the bulky phenyl group on the α-carbon. This can impede the efficiency of peptide bond formation, leading to slow or incomplete coupling reactions and the formation of deletion sequences.[8][9] Therefore, the selection of potent coupling reagents and optimized reaction times are critical for success.[10]
A key strategic outcome of using Boc-DL-Phg-OH is the generation of a diastereomeric mixture . When the racemic Phg is coupled to a chiral peptide chain, two diastereomers are formed. These molecules have identical masses but distinct three-dimensional structures, which often allows for their separation and isolation via reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Materials and Reagents
Successful synthesis requires high-quality reagents. Ensure all solvents are peptide synthesis grade or equivalent.
| Category | Reagent/Material | Grade/Specification | Purpose |
| Solid Support | Merrifield Resin or PAM Resin | 1% DVB, 100-200 mesh, 0.5-1.0 mmol/g substitution | Synthesis of C-terminal peptide acids[4][11] |
| MBHA or BHA Resin | 1% DVB, 100-200 mesh, 0.5-1.0 mmol/g substitution | Synthesis of C-terminal peptide amides[4] | |
| Amino Acids | Boc-DL-Phg-OH & other Boc-AA-OH | As required by sequence | Peptide building blocks |
| Solvents | Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Resin swelling, washing, reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Washing, reaction solvent | |
| Isopropanol (IPA) | ACS Grade | Washing | |
| Diethyl ether | Anhydrous, Reagent Grade | Peptide precipitation | |
| Reagents | Trifluoroacetic acid (TFA) | Reagent Grade, >99% | Boc deprotection[1][5] |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Neutralization[1][6] | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >98% | Coupling/Activation Reagent[1][12] | |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Coupling/Activation Additive | |
| Ninhydrin | Reagent Grade | Reaction monitoring (Kaiser Test)[1] | |
| Cleavage | Anhydrous Hydrogen Fluoride (HF) | >99.9% | Final cleavage and deprotection[7] |
| Anisole, p-Cresol, Thioanisole | Reagent Grade | Scavengers for cleavage[1] | |
| Equipment | Manual SPPS Reaction Vessel | With fritted disc and stopcock | |
| Mechanical Shaker or Bubbler (N₂) | Agitation | ||
| HF Cleavage Apparatus | Specialized Equipment Required | For safe handling of HF |
Detailed Experimental Protocol
This protocol outlines the complete manual workflow for incorporating a single Boc-DL-Phg-OH residue into a growing peptide chain.
Part A: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 1.0 g) into a manual SPPS reaction vessel.
-
Add DCM (approx. 10-15 mL per gram of resin) to completely cover the resin.
-
Agitate the resin slurry using a mechanical shaker or gentle nitrogen bubbling for 30-60 minutes to ensure uniform swelling.[4]
-
Drain the DCM by filtration. The resin is now ready for the first amino acid loading or the peptide elongation cycle.
Part B: The Peptide Elongation Cycle
This cyclical workflow is the core of the synthesis, repeated for each amino acid. The following steps detail a single cycle for the incorporation of Boc-DL-Phg-OH onto a deprotected N-terminal amine of the resin-bound peptide.
Sources
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Application Notes and Protocols for the Utilization of N-BOC-N-PHENYLGLYCINE in the Synthesis of Vancomycin Analogues
Introduction: The Imperative for Vancomycin Analogue Synthesis
Vancomycin stands as a critical last-resort antibiotic for combating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1][3] However, the emergence of vancomycin-resistant strains, which alter this binding site to D-Ala-D-Lac, has significantly diminished its efficacy and created an urgent need for new therapeutic strategies.[1] The total synthesis of vancomycin and its analogues is a monumental challenge in medicinal chemistry, offering a pathway to derivatives with enhanced activity against resistant bacteria.[4][5] Non-proteinogenic amino acids, such as N-Boc-N-phenylglycine, are pivotal building blocks in this endeavor, allowing for the introduction of structural diversity to modulate biological activity.[4][6]
The incorporation of an N-phenylglycine moiety into the vancomycin scaffold is a strategic modification aimed at overcoming resistance. The aryl group can introduce new interactions with the bacterial cell wall precursors or alter the conformation of the antibiotic to better accommodate the modified D-Ala-D-Lac target. This guide provides an in-depth technical overview and detailed protocols for the application of this compound in the synthesis of vancomycin analogues, tailored for researchers in drug discovery and development.
The Strategic Role of this compound
This compound is a derivative of the non-proteinogenic amino acid phenylglycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial for peptide synthesis as it is stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[6] The phenyl group directly attached to the α-carbon introduces significant steric bulk and unique electronic properties, which can be challenging during peptide coupling reactions.[7]
The rationale for incorporating N-phenylglycine into vancomycin analogues is multifaceted:
-
Modulation of Binding Affinity: The N-phenyl substituent can establish additional hydrophobic or π-π stacking interactions within the binding pocket of the peptidoglycan precursor, potentially compensating for the loss of a key hydrogen bond in resistant strains.
-
Conformational Rigidity: The steric hindrance of the phenyl group can restrict the conformational flexibility of the peptide backbone, pre-organizing the analogue into a bioactive conformation.
-
Overcoming Steric Hindrance: In some vancomycin-resistant bacteria, the structural changes in the cell wall precursors create a sterically hindered environment. The tailored fit of an N-phenylglycine containing analogue may overcome this challenge.
Synthetic Workflow for Vancomycin Analogue Precursors
The synthesis of vancomycin analogues is a complex, multi-step process often involving a combination of solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation. This compound is typically incorporated into a peptide fragment that will later be cyclized to form the characteristic macrocyclic structure of vancomycin.
Caption: Conceptual workflow for the synthesis of vancomycin analogues incorporating this compound.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of the sterically hindered this compound, aiming to maximize yield and minimize racemization.[7]
| Coupling Reagent Combination | Relative Coupling Efficiency (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient and fast, but can be expensive. The use of a hindered base like DIPEA is crucial.[7] |
| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU. A cost-effective alternative.[7] |
| PyBOP/DIPEA | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU, generates non-carcinogenic byproducts.[7] |
| DIC/OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization and is a safer alternative to HOBt.[7] |
| DIC/HOBt | 90 - 95 | Low | A classic and effective method, though HOBt has safety concerns regarding its explosive potential.[7] |
Note: The provided data is extrapolated from studies on other challenging amino acid couplings and should be considered a general guideline. Optimization is recommended for each specific peptide sequence.[7]
Experimental Protocols
Protocol 1: Boc Protection of N-Phenylglycine
This protocol describes a general procedure for the N-terminal Boc protection of N-phenylglycine.
Materials:
-
N-Phenylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine using HATU/DIPEA.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Isopropanol
Procedure:
-
Resin Preparation: If starting with a Boc-protected N-terminus, perform deprotection by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.[6][7]
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.[6]
-
Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DCM or DMF (2 x 5 minutes). Wash again with DMF to remove excess base.[6][7]
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[7]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.[6][7]
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to prepare for the next cycle of deprotection and coupling.[6][7]
Protocol 3: Solution-Phase Peptide Coupling
This protocol describes a representative solution-phase peptide coupling step, which might be used to connect larger fragments during the synthesis of a vancomycin analogue.[4]
Materials:
-
Boc-protected peptide fragment with a free carboxylic acid
-
Amino-deprotected peptide fragment containing the N-phenylglycine residue
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF or DCM
-
DIPEA
Procedure:
-
Fragment Preparation: Ensure the C-terminus of the Boc-protected peptide is a free carboxylic acid and the N-terminus of the N-phenylglycine-containing fragment is deprotected (free amine).
-
Coupling Reaction: Dissolve both peptide fragments in an appropriate solvent such as DMF. Add the coupling reagents (e.g., EDCI and HOBt, 1.2 equivalents each) and a base such as DIPEA (2.5 equivalents) to the reaction mixture.[4]
-
Stir the reaction at room temperature until completion, monitoring by an appropriate method such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting larger peptide fragment using column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Conclusion and Future Outlook
The synthesis of vancomycin analogues is a frontier in the fight against antibiotic resistance. This compound is a valuable and strategic building block in this endeavor, offering a means to introduce structural modifications that can restore or enhance activity against resistant bacterial strains. The protocols and data presented herein provide a foundational guide for researchers. Successful incorporation of sterically demanding residues like this compound requires careful selection of coupling reagents and optimization of reaction conditions. Future work will likely focus on developing even more efficient coupling methodologies and exploring a wider range of N-aryl glycine derivatives to expand the chemical space of vancomycin analogues, ultimately leading to the development of next-generation antibiotics.
References
- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Crane, C. M., & Boger, D. L. (2009). Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. Journal of Medicinal Chemistry, 52(5), 1471–1476.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry. BenchChem.
- Crane, C. M., & Boger, D. L. (2009). Synthesis and Evaluation of Vancomycin Aglycon Analogues That Bear Modifications in the N-Terminal d-Leucyl Amino Acid. Journal of Medicinal Chemistry.
- Gale, T. F., et al. (1993). The synthesis and binding of N-terminal derivatives of vancomycin to a bacterial cell wall analogue. Journal of the Chemical Society, Perkin Transactions 1.
- Crane, C. M., & Boger, D. L. (2009). Synthesis and evaluation of vancomycin aglycon analogues that bear modifications in the N-terminal D-leucyl amino acid. PubMed.
- Moore, M. J., et al. (2020). Next Generation Total Synthesis of Vancomycin. PMC.
- Okano, A., et al. (2014). Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues. PMC.
- Cryle, M. J., & Staaden, J. (2018). A route to diastereomerically pure phenylglycine thioester peptides: crucial intermediates for investigating glycopeptide antibiotic biosynthesis.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Ma, Y., et al. (2014). Design and Synthesis of New Vancomycin Derivatives.
- Kopp, F., et al. (2010).
- Lacerda, G. A., et al. (2009). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry.
- Kumar, D., et al. (2023). Enhancing the antibacterial efficacy of vancomycin analogues: targeting metallo-β-lactamases and cell wall biosynthesis. PubMed Central.
- Vandurme, L., et al. (2018). Iterative Chemical Engineering of Vancomycin Leads to Novel Vancomycin Analogs With a High in Vitro Therapeutic Index. Frontiers in Microbiology.
- Reintjens, N. R. M., & van Delft, F. L. (2017).
- Roy, M., & Del Valle, J. R. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science, 13(21), 6263–6268.
- Martin-Martinez, M., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 20(44), 8637–8641.
Sources
- 1. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iterative Chemical Engineering of Vancomycin Leads to Novel Vancomycin Analogs With a High in Vitro Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Boc-Phg-OH
Welcome to the dedicated technical support resource for optimizing the incorporation of N-tert-butoxycarbonyl-DL-phenylglycine (Boc-Phg-OH) in your peptide synthesis workflows. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered amino acids. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your coupling efficiency and ensure the integrity of your final peptide product.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific experimental failures encountered during the coupling of Boc-Phg-OH, a non-proteinogenic amino acid known for the steric hindrance imparted by its phenyl group.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser test after coupling) | 1. Inefficient Activation: Standard coupling reagents (e.g., DCC, DIC) may not be potent enough for the bulky phenylglycine residue.[2] 2. Steric Hindrance: The phenyl side chain physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain.[3][4] 3. Peptide Aggregation: Hydrophobic sequences, especially those containing phenylglycine, can aggregate on the solid support, limiting reagent access.[5] | 1. Upgrade Your Coupling Reagent: Switch to a more powerful onium salt-based reagent. HATU is generally more reactive than HBTU and is highly effective for hindered couplings.[3][6] For carbodiimide-mediated couplings, the addition of OxymaPure can significantly enhance efficiency.[1][3] 2. Optimize Reaction Conditions: Increase the coupling time to 2-4 hours, or even overnight.[3][7] A moderate temperature increase (e.g., to 30-40°C) can also improve kinetics.[3][7] 3. Perform a "Double Coupling": After the initial coupling attempt, wash the resin and repeat the coupling step with fresh reagents. This is a common and effective strategy for difficult residues.[3][5] 4. Disrupt Aggregation: Switch to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" (e.g., DCM/DMF/NMP).[5] The addition of chaotropic salts like LiCl can also be beneficial.[5] |
| High Levels of Racemization (Presence of diastereomeric impurities) | 1. Over-activation: Prolonged pre-activation times can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[3][8] 2. Strong Base: The use of a strong, non-hindered base can abstract the α-proton of the activated amino acid, leading to epimerization.[5][9] | 1. Minimize Pre-activation Time: Reduce the pre-activation time to 1-2 minutes before adding the activated amino acid to the resin.[10] 2. Optimize Base Selection: Replace stronger bases like Diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][9] 3. Utilize Racemization Suppressants: Ensure the use of additives like HOBt or its safer, more effective alternative, OxymaPure, especially when using carbodiimide reagents.[1][3] 4. Control Temperature: Perform the coupling reaction at 0°C or room temperature to minimize the risk of racemization.[3] |
| Formation of Deletion Sequences | Incomplete Coupling: Failure to achieve complete coupling of Boc-Phg-OH before proceeding to the next cycle results in peptides missing this residue.[5] | 1. Confirm Complete Coupling: Always perform a Kaiser test (or an alternative ninhydrin-based test) to confirm the absence of free primary amines before deprotecting the Boc group for the next coupling step.[5][10] 2. Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling attempt, "cap" the unreacted amines using a solution of acetic anhydride and DIPEA in DMF. This prevents the unreacted chains from elongating further, simplifying purification.[5] |
Logical Flow for Troubleshooting Coupling Issues
The following diagram outlines a decision-making workflow for addressing common problems during the incorporation of Boc-Phg-OH.
Caption: Troubleshooting Decision Tree for Boc-Phg-OH Coupling.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Phg-OH considered a "difficult" amino acid to couple? A1: Phenylglycine (Phg) possesses a bulky phenyl group directly attached to the α-carbon. This structure creates significant steric hindrance, which physically slows down the formation of the amide bond.[3]
Q2: Which class of coupling reagents is most effective for Boc-Phg-OH? A2: For sterically hindered couplings, uronium or phosphonium salt-based reagents are generally more effective than traditional carbodiimides.[5] Reagents like HATU, HBTU, and PyBOP have demonstrated higher efficiency in such challenging couplings.[5] HATU is often considered superior to HBTU for hindered amino acids due to the formation of a more reactive intermediate.[6][11]
Q3: What is the benefit of using microwave-assisted peptide synthesis (MA-SPPS) for this amino acid? A3: Microwave energy can significantly accelerate difficult coupling reactions, including those involving bulky amino acids like Boc-Phg-OH.[12][13][14] This technique drives reactions to completion more quickly and can improve the purity of the crude peptide.[13]
Q4: Should I be concerned about racemization since the starting material is Boc-DL-Phg-OH? A4: While Boc-DL-Phg-OH is a racemic mixture, meaning you will inherently produce a mixture of diastereomers, preventing further racemization at the α-carbon during activation is still crucial to avoid complex and unpredictable product mixtures.[15] The primary concerns are achieving high coupling efficiency and preventing side reactions.[15]
Q5: Can the choice of base impact the coupling efficiency and purity? A5: Absolutely. While a base like DIPEA is commonly used, for sterically hindered amino acids prone to racemization, a more hindered and less basic amine like 2,4,6-collidine can be advantageous.[5][9] It is effective at activating the coupling reagent while minimizing the risk of abstracting the α-proton, which leads to racemization.[9]
Comparative Data: Coupling Reagent Performance
The selection of a coupling reagent is critical. The following table provides a comparative overview of commonly used reagents for sterically hindered amino acids, with data extrapolated from studies on challenging couplings.[1]
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU / DIPEA | 95 - 99% | Low to Moderate | Highly efficient for hindered couplings with rapid reaction times.[1] The use of a hindered base like DIPEA is crucial. |
| HBTU / DIPEA | 90 - 98% | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU.[1] Can be a cost-effective alternative. |
| PyBOP / DIPEA | 90 - 97% | Low to Moderate | Similar in efficacy to HBTU. |
| DIC / OxymaPure® | 92 - 97% | Very Low | OxymaPure® is an excellent additive for suppressing racemization and is considered a safer alternative to HOBt.[1][3] |
| EDC / HOBt | Variable | Moderate | Cost-effective but often requires longer reaction times or double coupling for hindered residues.[15] Byproduct removal can be challenging. |
Note: The provided data is a guideline. Optimization is recommended for each specific peptide sequence.[1]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Phg-OH using HATU (Solid-Phase)
This protocol is recommended for achieving high yields when incorporating Boc-Phg-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-DL-Phg-OH (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
DIPEA (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (using TFA in DCM) and the resin has been thoroughly washed and neutralized.[1]
-
Pre-activation: In a separate reaction vessel, dissolve Boc-DL-Phg-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture.[1]
-
Allow the solution to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the prepared peptide-resin.[1]
-
Agitate the mixture for 2-4 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction.[1]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x).[1]
-
If the Kaiser test is positive, a second coupling (repeating steps 2-7) is recommended.[5]
Visualizing the Coupling Workflow
The following diagram illustrates the key stages in a standard solid-phase peptide synthesis (SPPS) cycle for incorporating Boc-Phg-OH.
Caption: Standard Boc-SPPS Cycle for Boc-Phg-OH Incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of N-Boc-N-Phenylglycine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N-Boc-N-phenylglycine in solid-phase peptide synthesis (SPPS). As a non-proteinogenic, N-substituted amino acid, this compound presents unique challenges that require careful consideration of synthesis strategy and reaction conditions to ensure the desired peptide's purity, yield, and stereochemical integrity.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational constraints and enhance the metabolic stability of peptides. However, its incorporation into peptide sequences is often plagued by side reactions, primarily due to the steric hindrance of the N-phenyl group and the increased acidity of the α-proton. This guide will dissect the most common issues encountered during the use of this compound in Boc-based SPPS, providing scientifically grounded explanations and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound in peptide synthesis?
A1: The two most significant side reactions when using this compound are racemization and diketopiperazine (DKP) formation . Additionally, incomplete coupling due to steric hindrance is a common challenge.
Q2: Is racemization a major concern with this compound, even in a Boc-based strategy?
A2: While the acidic conditions of Boc deprotection are generally less conducive to racemization compared to the basic conditions of Fmoc-SPPS, it remains a significant risk. The α-proton of phenylglycine is particularly acidic, and racemization can occur during the neutralization and coupling steps where a base is present. Careful selection of coupling reagents and the use of in-situ neutralization protocols are crucial to maintain stereochemical integrity[1].
Q3: How does the N-phenyl group affect the synthesis process?
A3: The N-phenyl group introduces significant steric bulk, which can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower coupling rates and potentially incomplete reactions[1]. It can also influence the conformational properties of the peptide, which may contribute to aggregation.
Q4: What are the tell-tale signs of these side reactions in my crude peptide analysis?
A4:
-
Racemization: In HPLC analysis, you will observe a broadening of the main peak or the appearance of a closely eluting shoulder or a distinct peak corresponding to the diastereomer. Mass spectrometry will show identical masses for both the desired peptide and its epimer.
-
Diketopiperazine (DKP) Formation: HPLC/MS analysis will reveal a truncated peptide sequence (missing the first two amino acids) and a separate peak corresponding to the DKP byproduct.
-
Incomplete Coupling: You will observe deletion sequences in your MS data, where the this compound residue is missing from the final peptide.
Troubleshooting Guide: A Deeper Dive into Side Reactions
Issue 1: Racemization of the N-Phenylglycine Residue
Root Cause: The primary driver for racemization of phenylglycine is the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. This is particularly problematic during the neutralization and coupling steps in Boc-SPPS[1][2].
Troubleshooting & Mitigation Strategies:
-
Optimize the Neutralization Step: The period between neutralization of the N-terminal amine trifluoroacetate salt and the subsequent coupling is critical. A free amine is more susceptible to base-catalyzed racemization.
-
Recommendation: Employ an in situ neutralization protocol. Here, the neutralization base is added simultaneously with or immediately after the activated amino acid. This ensures that the free amine is promptly acylated, minimizing its exposure time[1].
-
-
Select the Appropriate Coupling Reagent: The choice of coupling reagent can significantly impact the extent of racemization.
-
Recommendation: While uronium/aminium-based reagents like HBTU and HATU are generally efficient, for racemization-prone residues, consider using phosphonium salts like PyBOP or coupling reagents with additives that suppress racemization, such as OxymaPure® with DIC[3].
-
Experimental Protocol: In Situ Neutralization for Coupling this compound
-
Resin Preparation: Following Boc deprotection with TFA and thorough washing with DCM and DMF, the peptide-resin is ready for coupling.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (3 equivalents) in DMF for 5-10 minutes.
-
In Situ Neutralization and Coupling:
-
Add the activated this compound solution to the peptide-resin.
-
Immediately add a hindered base such as diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel[1].
-
Agitate the mixture for 2-4 hours, monitoring the reaction progress with a Kaiser test.
-
Caption: Troubleshooting workflow for racemization.
Issue 2: Diketopiperazine (DKP) Formation
Root Cause: DKP formation is an intramolecular cyclization reaction that occurs at the dipeptide stage. The deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine[3][4]. While often associated with Proline as the second amino acid, this can also occur with other residues, including N-substituted amino acids, especially if the coupling of the third amino acid is slow.
Troubleshooting & Mitigation Strategies:
-
Resin Selection: The steric environment around the ester linkage can influence the rate of DKP formation.
-
Recommendation: For sequences prone to DKP formation, consider using a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group provides steric hindrance that suppresses the intramolecular cyclization[3].
-
-
Dipeptide Coupling: Bypassing the problematic dipeptidyl-resin stage is a highly effective strategy.
-
Recommendation: Synthesize the dipeptide (e.g., Boc-AA-N-phenylglycine-OH) in solution and then couple it to the resin in a single step.
-
-
Accelerate the Third Amino Acid Coupling: Minimizing the time the dipeptidyl-resin with a free N-terminus exists is key.
-
Recommendation: Ensure rapid and efficient coupling of the third amino acid by using a highly efficient coupling reagent like HATU and pre-activation.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of Crude Peptides Containing N-Phenylglycine
Last Updated: December 16, 2025
Introduction: Understanding the Challenge
Welcome to the technical support guide for the purification of crude peptides containing N-phenylglycine. The incorporation of non-proteinogenic amino acids like N-phenylglycine is a key strategy for developing novel peptide therapeutics with enhanced stability and bioactivity.[1][2] However, the unique structural properties of N-phenylglycine introduce specific challenges during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry-standard method.[3][4]
The core challenge stems from the direct attachment of a bulky, hydrophobic phenyl group to the peptide backbone's α-carbon.[5] This differs from proteinogenic aromatic amino acids (e.g., Phenylalanine), which have a flexible β-methylene spacer.[5] This rigid structure significantly increases the peptide's overall hydrophobicity and can lead to issues such as poor solubility, aggregation, and difficult chromatographic separation.[6][7] Furthermore, the α-proton of phenylglycine is prone to racemization during synthesis, potentially creating diastereomeric impurities that are difficult to resolve.[1][5][8]
This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-purity N-phenylglycine-containing peptides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the root causes and providing actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Question: My peptide peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue in peptide purification and often indicates secondary interactions between the peptide and the stationary phase, or issues with the chromatographic system itself.[9][10]
Causality & Explanation:
-
Silanol Interactions: Residual, unprotonated silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened, tailing peak.[9][10]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable group on your peptide, it can exist in both charged and uncharged states, leading to poor peak shape.[9]
-
System Dead Volume: Excessive tubing length or improper fittings can cause sample dispersion before it reaches the detector, resulting in peak broadening and tailing.[10]
Troubleshooting Workflow:
Step-by-Step Solutions:
-
Reduce Sample Load: Dilute your crude peptide sample by 50% and reinject.[10] If peak shape improves, you were likely overloading the column.
-
Optimize Mobile Phase pH:
-
For most peptides, using an acidic mobile phase with 0.1% Trifluoroacetic Acid (TFA) (pH ~2) ensures that acidic residues (Asp, Glu) are protonated and basic residues (Lys, Arg, His) are positively charged, leading to consistent interactions.[11][12]
-
If tailing persists, consider using a different ion-pairing agent or adjusting the pH. Formic acid (0.1%) can be an alternative.[13] For some peptides, moving to a higher pH (e.g., using an ammonium bicarbonate buffer) can dramatically alter selectivity and improve peak shape, but requires a pH-stable column.[14]
-
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize exposed silanols. Ensure you are using a high-quality, end-capped C18 or C8 column suitable for peptide separations.
-
System Maintenance: Check all fittings and connections for leaks or gaps. Use pre-cut, low-dead-volume tubing where possible.
Issue 2: Low or No Peptide Recovery
Question: I've injected my crude N-phenylglycine peptide, but I'm seeing very low recovery in the collected fractions. Where is my peptide going?
Answer:
Low recovery is a frequent and frustrating problem, particularly with hydrophobic peptides like those containing N-phenylglycine.[6][15] The cause is often irreversible adsorption to the column or precipitation during the run.
Causality & Explanation:
-
High Hydrophobicity: The N-phenylglycine residue dramatically increases the peptide's hydrophobicity, causing it to bind very strongly—sometimes irreversibly—to the C18 stationary phase.[16][17] The peptide may not elute even at high concentrations of organic solvent.
-
Poor Solubility/Precipitation: Highly hydrophobic peptides often have poor solubility in the aqueous mobile phase (e.g., 0.1% TFA in water) used at the start of the gradient.[6][15] The peptide may precipitate on the column head, leading to low recovery and high backpressure.
-
Aggregation: Hydrophobic sequences are prone to aggregation, which can prevent proper interaction with the stationary phase and lead to sample loss.[7]
Step-by-Step Solutions:
-
Modify the Mobile Phase:
-
Increase Organic Solvent Strength: If the peptide is not eluting, consider using a stronger organic solvent than acetonitrile (ACN). N-propanol or isopropanol can be more effective at eluting very hydrophobic peptides.[12][15] You can try a mobile phase B of 85% n-propanol with 0.5% acetic acid.[15]
-
Shallow the Gradient: A very steep gradient may not provide enough time for the peptide to desorb properly. Try a shallower gradient (e.g., 0.5% B/min) around the expected elution point.[16]
-
-
Change the Stationary Phase:
-
Switch from a C18 (octadecyl) column to a less hydrophobic C8 (octyl) or C4 (butyl) column.[16][18] C4 columns are often recommended for large or very hydrophobic peptides.[18][19]
-
A Phenyl column can also offer alternative selectivity due to π-π interactions with the N-phenylglycine residue.[11][16]
-
-
Improve Sample Solubility:
-
Dissolve the crude peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with the initial mobile phase.[20][21] This helps prevent on-column precipitation.
-
Solubility Test: Before injection, perform a small-scale solubility trial. Add the pure organic solvent (e.g., ACN, n-propanol) to a small sample of the peptide first to overcome wetting issues, then slowly add the aqueous component.[15]
-
-
Perform a Column Wash: After the run, wash the column with a very high concentration of organic solvent (e.g., 95-100% ACN or isopropanol) to check if the missing peptide elutes.
Issue 3: Co-elution of Impurities (e.g., Diastereomers)
Question: My main peak is not pure and contains closely eluting impurities. How can I improve the resolution?
Answer:
Achieving baseline separation of closely related impurities, such as deletion sequences or diastereomers from racemization, is critical for obtaining a pure final product.[4][19]
Causality & Explanation:
-
Subtle Hydrophobicity Differences: Impurities like a deletion sequence or a diastereomer may have very similar hydrophobicity to the target peptide, making them difficult to separate with a standard gradient.[19]
-
Racemization: The N-phenylglycine residue is known to be susceptible to racemization during synthesis, creating a diastereomer that can be chromatographically challenging to separate from the desired product.[5][8]
Step-by-Step Solutions:
-
Optimize the Gradient: The most powerful tool for improving resolution is gradient optimization.
-
Change Mobile Phase Selectivity:
-
Switch Organic Modifier: If acetonitrile doesn't provide adequate resolution, try methanol or ethanol. These solvents have different properties and can alter the elution order and separation of impurities.
-
Modify the Ion-Pairing Agent: Switching from TFA to an alternative like formic acid or using a phosphate buffer system (on a suitable column) can change peptide-stationary phase interactions and improve resolution.
-
-
Change Stationary Phase Selectivity:
Frequently Asked Questions (FAQs)
Q1: What is the best starting column and mobile phase for a new N-phenylglycine peptide?
A1: A good starting point is a C18 column with wide pores (300Å), which is suitable for a wide range of peptide sizes.[19] For the mobile phase, the standard is:
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[11][13] Start with a broad scouting gradient (e.g., 5% to 95% B over 30-40 minutes) to determine where your peptide elutes, then optimize from there with shallower gradients.[21]
Q2: My peptide is extremely hydrophobic and precipitates in water/ACN. Are there alternative purification strategies?
A2: Yes. For exceptionally difficult peptides, conventional RP-HPLC may not be feasible. In some cases, a non-chromatographic method can be effective. One published strategy involves precipitating the crude peptide from water, then washing the precipitate with diethyl ether to remove organic scavengers and impurities.[6] This takes advantage of the peptide's poor solubility in both highly polar and non-polar solvents.[6] While this may not achieve the >98% purity of HPLC, it can be a valuable first-pass purification step.
Q3: How can I confirm the identity of my purified peak?
A3: The gold standard for identity confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS).[11] By coupling the HPLC output to a mass spectrometer, you can obtain the molecular weight of the eluting peak and confirm it matches the theoretical mass of your target N-phenylglycine peptide. This is also invaluable for identifying the masses of impurity peaks.
Q4: Can I use flash chromatography for purifying these peptides?
A4: Yes, reversed-phase flash chromatography is a viable option for purifying larger quantities of peptides more rapidly than traditional preparative HPLC.[14][21] The principles of method development are similar: you use the same types of columns (e.g., C18) and mobile phases. While the resolution may be lower due to larger particle sizes, it is an excellent technique for initial cleanup of crude material, especially when optimized.[14][21]
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol outlines a standard method for the analytical and preparative purification of an N-phenylglycine-containing peptide.
1. Materials & Equipment:
-
HPLC system with gradient pump, UV detector (214/220 nm), and fraction collector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm for analytical, 21.2 x 250 mm for preparative; 5 µm particle size, 300Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvent: DMSO or DMF.
2. Sample Preparation:
-
Weigh ~1-2 mg of crude peptide for an analytical run or ~50-100 mg for a preparative run.
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 100-200 µL).
-
Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1 mg/mL). Ensure the final %DMSO is low (<5-10%) to avoid solvent effects on the peak shape.
-
Filter the sample through a 0.45 µm syringe filter.
3. Chromatographic Method (Scouting Run):
-
Equilibrate the column with 95% A / 5% B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient from 5% B to 95% B over 40 minutes.
-
Monitor the chromatogram at 214 nm or 220 nm, which corresponds to the absorption of the peptide bond.[4]
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and re-equilibrate.
4. Method Optimization & Preparative Run:
-
Based on the retention time from the scouting run, calculate the %B at which the peptide eluted.
-
Design a shallower gradient centered around this value. For example, if the peptide eluted at 45% B, a new gradient could be 35-55% B over 40 minutes.
-
Perform the preparative run using the optimized gradient.
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.[13]
Data Summary Table: Column Selection Guide
| Stationary Phase | Primary Use Case for N-Phenylglycine Peptides | Advantages | Disadvantages |
| C18 | General purpose, good starting point for most peptides.[11][19] | High hydrophobicity, excellent resolving power for many peptides. | May bind very hydrophobic peptides irreversibly.[18] |
| C8 | Highly hydrophobic peptides that retain too strongly on C18.[11] | Reduced retention time compared to C18, can improve recovery.[20] | Lower resolving power than C18 for some peptides. |
| C4 | Very large (>30 amino acids) or extremely hydrophobic peptides.[16][18] | Weakest hydrophobic interaction, best for preventing irreversible binding. | May provide insufficient retention for smaller peptides.[18] |
| Phenyl | Peptides rich in aromatic amino acids, alternative selectivity.[11] | Offers unique π-π interactions, can resolve impurities inseparable on alkyl chains.[16] | Selectivity can be unpredictable. |
Diagram: General Purification Workflow
// Troubleshooting Loop optimization -> troubleshoot [style=dashed, color="#EA4335", label="Poor Resolution?"]; troubleshoot [label="Troubleshoot:\n- Change Column (C8/C4/Phenyl)\n- Change Mobile Phase", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot -> optimization [style=dashed, color="#EA4335"]; } dot Caption: General workflow for the purification of N-phenylglycine peptides.
References
- Vertex AI Search.
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Biovera. (2024).
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- S. R. C. T. Mant. (n.d.).
- B. Tsai, et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine.
- Nest Group.
- ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?.
- Bachem.
- Waters Corporation.
- Interchim.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing D- and L-Phenylglycine.
- Biotage. (2023).
- A. B. E. A. El-Faham, et al. (2012).
- Reddit. (2025). How to retain a short hydrophobic peptide on the HPLC.
- Biotage. (2023).
- Cytiva. (2025). Troubleshooting protein recovery issues.
- MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- AcadeChem. How to Optimize Peptide Synthesis?.
- GMP Insiders.
- Sigma-Aldrich. N-Phenylglycine 97 103-01-5.
- Reddit. (2025). Why am I getting a peak tailing like this?.
- PrepChem.com.
- R. S. Al Toma, et al. (2015).
-
Restek. (2014). [11]Troubleshooting HPLC- Tailing Peaks.
- Thermo Fisher Scientific.
- Morressier. (2017).
- Neuland Labs. (2018).
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- R. S. Al Toma, et al. (2015).
- A. Isidro-Llobet, et al.
- T. P. T. P. Gray, C. (n.d.). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. PubMed.
- P. M. Z. J. F. M. H. H. Jan-Willem Handgraaf, et al. (n.d.). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. PubMed Central.
- M. C. T. R. S. Hodges. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. bachem.com [bachem.com]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. biovera.com.au [biovera.com.au]
- 12. Peptides purification development in Reverse Phase [blog.interchim.com]
- 13. benchchem.com [benchchem.com]
- 14. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 15. nestgrp.com [nestgrp.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
Technical Support Center: N-Boc-N-Phenylglycine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind protocol choices to empower you to adapt and refine your synthetic strategies effectively.
Troubleshooting Guide: Common Yield-Limiting Issues
This section addresses specific problems encountered during the synthesis of this compound, presented in a direct question-and-answer format.
Question 1: My reaction shows low conversion of N-phenylglycine, even with extended reaction times. What are the likely causes and solutions?
Answer: Low conversion is the most common issue and typically stems from three primary factors: the inherent reactivity of the starting material, its solubility, or the stability of the Boc-anhydride reagent.
-
Probable Cause A: Reduced Nucleophilicity of the Amine. N-phenylglycine is a secondary aniline derivative, and its nitrogen is less nucleophilic than that of aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring. This can slow the rate of acylation by di-tert-butyl dicarbonate ((Boc)₂O).
-
Solution:
-
Optimize Base and pH: The reaction is typically run under basic conditions (Schotten-Baumann conditions) to deprotonate the carboxylic acid, which enhances the solubility of the zwitterionic amino acid in the aqueous phase and ensures the amine is in its free, nucleophilic state.[1][2] Using a strong base like Sodium Hydroxide (NaOH) to maintain a pH between 10-11 is crucial.
-
Controlled Temperature: While starting the reaction at 0 °C is recommended to minimize hydrolysis of (Boc)₂O, allowing the reaction to slowly warm to room temperature and stir overnight ensures sufficient thermal energy to overcome the activation barrier for the less nucleophilic amine.[1]
-
-
Probable Cause B: Poor Solubility of N-Phenylglycine. Amino acids can be poorly soluble in organic solvents, and their zwitterionic form may not be fully soluble in the aqueous phase, leading to a slow, heterogeneous reaction.
-
Solution:
-
Solvent System: A biphasic system, such as 1,4-dioxane and water (1:1), is highly effective.[1] Dioxane helps to solubilize the (Boc)₂O, while the aqueous base solubilizes the N-phenylglycine as its sodium salt.
-
Order of Addition: It is critical to completely dissolve the N-phenylglycine in the aqueous base before the portion-wise addition of (Boc)₂O. This ensures the amine is deprotonated and available for reaction in the homogeneous aqueous phase.
-
-
Probable Cause C: Premature Hydrolysis of (Boc)₂O. Di-tert-butyl dicarbonate can be hydrolyzed by the aqueous base, consuming the reagent before it can react with the amine.
-
Solution:
Question 2: The reaction seems complete by TLC, but my isolated yield is low after the acidic workup. Where am I losing my product?
Answer: Product loss during workup is often a result of improper pH control during the acid-base extraction steps.
-
Probable Cause: Incomplete Extraction. this compound is an acid. To extract it into an organic solvent (like ethyl acetate), its carboxyl group must be protonated (R-COOH). If the pH of the aqueous layer is not sufficiently acidic, the product will remain in the aqueous layer as the carboxylate salt (R-COO⁻Na⁺) and be discarded.
-
Solution:
-
Verify pH: After the initial reaction and removal of organic solvent, the aqueous layer should be cooled to 0 °C and acidified. Use a reliable pH meter or pH paper to ensure the pH is brought down to 2-3 with an acid like 1M HCl.[1][3] At this pH, the carboxylic acid is fully protonated.
-
Multiple Extractions: Perform at least three separate extractions with ethyl acetate. A common mistake is to assume one or two extractions are sufficient. Multiple extractions maximize recovery from the aqueous phase.[1][3]
-
Brine Wash: After combining the organic extracts, wash with brine. This helps to break any emulsions and removes the bulk of the dissolved water before drying with an anhydrous salt like Na₂SO₄.[1]
-
Question 3: My final product is a persistent, viscous oil that is difficult to handle and purify. How can I induce solidification?
Answer: It is not uncommon for purified Boc-protected amino acids to initially present as oils or semi-solids.[3] This can be due to the intrinsic properties of the molecule or the presence of residual solvents.
-
Solution A: Solvent Trituration. This is often the most effective method. Add a non-polar solvent in which the product is insoluble, such as n-hexane or pentane, to the oil.[3][4] Stir the mixture vigorously with a spatula or glass rod. The mechanical action and solvent interaction will often cause the product to precipitate as a solid, which can then be collected by filtration.
-
Solution B: Seed Crystallization. If a small amount of solid product is available from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[4] Let the mixture stand at room temperature or in the refrigerator.
-
Solution C: High-Vacuum Drying. Ensure all residual solvents (like ethyl acetate) are thoroughly removed under high vacuum, sometimes with gentle heating. Residual solvent can act as a plasticizer, preventing solidification.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry for (Boc)₂O? A slight excess, typically 1.1 to 1.2 molar equivalents relative to the N-phenylglycine, is recommended.[1] This helps drive the reaction to completion without using a large excess that would need to be removed during purification.
Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like ethyl acetate/hexane with a small amount of acetic acid (e.g., 50:50:1). The starting material, N-phenylglycine, is highly polar and will have a low Rf value. The product, this compound, is much less polar and will have a significantly higher Rf. The reaction is complete when the spot corresponding to N-phenylglycine is no longer visible.
Q3: Are there any specific safety precautions for this reaction? Standard laboratory safety practices should be followed. 1,4-Dioxane is a suspected carcinogen and should be handled in a fume hood. (Boc)₂O can cause irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used.[5][]
-
¹H NMR: Look for the characteristic singlet for the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[5] The aromatic and methylene protons should also be present in the correct integration.
-
¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl.[5]
-
HPLC: This is the best method to assess purity. A patent for a similar compound showed that crystallization can increase purity from ~93% to over 99%.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₇NO₄, MW: 251.28 g/mol ).[7]
Optimized High-Yield Experimental Protocol
This protocol integrates best practices to maximize the yield and purity of this compound. It is designed as a self-validating system where proper execution of each step ensures a high-quality outcome.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| N-Phenylglycine | 151.16 | 10.0 g | 1.0 |
| 1,4-Dioxane | - | 100 mL | - |
| 1M Sodium Hydroxide (NaOH) | - | 100 mL | ~1.5 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 15.8 g | 1.1 |
| Ethyl Acetate | - | ~500 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Brine (Saturated NaCl) | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~20 g | - |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylglycine (10.0 g) in a mixture of 1,4-dioxane (100 mL) and 1M aqueous NaOH (100 mL). Stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (15.8 g) to the cold solution in three equal portions over 30 minutes. Ensure each portion is well-dispersated before adding the next.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Continue to stir overnight (12-16 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the 1,4-dioxane.
-
Initial Wash: Transfer the remaining aqueous residue to a separatory funnel. Wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl with stirring, checking the pH periodically, until the pH is between 2 and 3. A white precipitate of the product may form.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product, likely as a thick oil or white solid. If an oil is obtained, triturate with n-hexane (~50 mL) to induce solidification.
-
Final Drying: Collect the solid product by filtration and dry under high vacuum to a constant weight. A typical yield following this protocol should be in the range of 85-95%.
Process Visualization
Synthesis Workflow
The following diagram outlines the key steps in the Boc protection of N-phenylglycine.
Caption: General workflow for this compound synthesis.
Purification Workflow: Acid-Base Extraction
This diagram illustrates the logic of the purification process to separate the acidic product from neutral impurities.
Caption: Logic of the acid-base extraction purification.
References
- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency.
- BenchChem. (2025).
- Biosynth. (n.d.). N-Boc-D-phenylglycine.
- Kise, N., et al. (2001). A convenient synthesis of N-Boc-protected tert-butyl esters of phenylglycines from benzylamines. Tetrahedron Letters, 42, 7637-7639.
- Google Patents. (2021).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Wikipedia. (n.d.). N-Phenylglycine.
- Google Patents. (2015).
- Rawal, G. et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
- Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3, 21636-21665.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (2025).
- BOC Sciences. (n.d.). Analytical Services for Advanced Testing & Analysis.
Sources
Technical Support Center: HPLC Purification of N-Boc Protected Compounds
Welcome to the technical support center for HPLC purification of N-tert-butyloxycarbonyl (N-Boc) protected compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these often-sensitive molecules. Here, we will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
The N-Boc protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability under a range of conditions and its clean, acid-labile removal.[1][2] However, its purification by HPLC, especially reverse-phase, introduces specific challenges that require a careful and informed approach to method development and execution. This guide is structured to provide not just protocols, but the rationale behind them, ensuring robust and reproducible purifications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the HPLC purification of N-Boc protected compounds.
Issue 1: Premature Cleavage of the N-Boc Group During Purification
Question: My analytical HPLC of the crude product shows a pure N-Boc protected compound, but after preparative HPLC, I see a significant amount of the deprotected amine. Why is this happening and how can I prevent it?
Answer: This is a frequent and critical issue. The Boc group is designed to be removed by acid, and the most common mobile phase additive in reverse-phase HPLC, trifluoroacetic acid (TFA), is a strong acid capable of cleaving it.[1][3] While dilute TFA (e.g., 0.1%) in the mobile phase is generally considered acceptable for the duration of a typical analytical run, several factors during preparative purification can exacerbate deprotection:
-
Extended Residence Time: Preparative runs are longer, increasing the compound's exposure time to acidic conditions on the column and in the collected fractions.
-
Increased TFA Concentration During Solvent Evaporation: As the mobile phase (commonly acetonitrile and water) is removed post-purification, the concentration of non-volatile TFA increases, leading to significant Boc cleavage, especially if heat is applied.[4][5]
-
Fraction Storage: Leaving fractions containing TFA at room temperature for extended periods can also lead to slow cleavage.[4]
Solutions & Mitigation Strategies:
-
Minimize TFA Concentration: Use the lowest concentration of TFA that provides good peak shape and resolution, typically 0.05% - 0.1%.[4][6] For many peptides, this range is sufficient.[6]
-
Immediate Post-Purification Neutralization: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the collected fractions to neutralize the TFA. This should be done cautiously and with knowledge of your compound's stability under basic conditions.
-
Cold Storage and Prompt Processing: Keep collected fractions cold (e.g., in an ice bath) as they elute from the HPLC and process them immediately.[4] Lyophilization (freeze-drying) is highly recommended over rotary evaporation as it keeps the sample frozen, minimizing acid-catalyzed hydrolysis.[4][5]
-
Use a Weaker Acid Modifier: Consider replacing TFA with a less aggressive acid like formic acid (FA).[7][8] While FA may not always provide the same peak sharpness as TFA, it is significantly less acidic and can preserve the Boc group.[4] Acetic acid is another alternative, though it has a higher UV cutoff.[4]
Issue 2: Poor Peak Shape and Resolution
Question: My N-Boc protected compound is showing significant peak tailing or is co-eluting with impurities. How can I improve the chromatography?
Answer: Poor peak shape and resolution can stem from several factors, including secondary interactions with the stationary phase, improper mobile phase composition, or column overload.
Optimization Workflow:
Caption: Troubleshooting workflow for poor peak shape.
-
Mobile Phase pH and Ion Pairing: TFA acts as an ion-pairing agent, which sharpens peaks of basic compounds by masking their interaction with residual silanols on the silica-based stationary phase.[8] If you are using a very low TFA concentration or an alternative acid, peak tailing might occur. Sometimes, a slightly higher TFA concentration (up to 0.25%) can improve resolution for complex peptide mixtures, but this increases the risk of deprotection.[6][9]
-
Gradient Optimization: A steep gradient can lead to poor resolution. Employ a shallower gradient over the elution window of your compound of interest to better separate it from nearby impurities.
-
Sample Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase (e.g., pure DMSO or ACN) can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase composition.[10] If solubility is an issue, use the minimum amount of a stronger solvent like DMSO.
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column suitable for your compound's hydrophobicity.
Issue 3: Compound Insolubility
Question: My N-Boc protected compound is not dissolving well in the recommended mobile phase for injection. What should I do?
Answer: Solubility is a common hurdle, especially for larger, more complex, or zwitterionic molecules.[11]
Solubility Enhancement Strategies:
| Strategy | Description | Considerations |
| Co-solvents | Use a small amount of a strong, water-miscible organic solvent like DMSO, DMF, or NMP to dissolve the sample before diluting with the mobile phase. | High concentrations of these solvents can cause peak distortion and may be incompatible with some HPLC systems. Always perform a blank injection of the solvent to check for interfering peaks. |
| pH Adjustment | If your molecule has other ionizable groups, adjusting the pH of the sample solution (if possible without causing deprotection) might improve solubility. | This is often not feasible for N-Boc compounds due to their acid sensitivity. |
| Alternative Mobile Phases | For highly hydrophobic compounds, a mobile phase system with a stronger organic solvent like methanol or isopropanol in place of or in addition to acetonitrile might be beneficial. | This will significantly alter the selectivity of the separation and requires method re-development. |
Frequently Asked Questions (FAQs)
Q1: What is the absolute maximum concentration of TFA I can use without significant Boc deprotection? A1: There is no universal "safe" maximum, as stability is substrate-dependent.[4] However, most practitioners stay at or below 0.1% TFA for routine purifications.[12] Some studies suggest that for certain peptides, concentrations up to 0.2-0.25% might be used to optimize resolution, but this comes with a heightened risk of deprotection.[6][9] If you must use higher concentrations, your post-purification workup must be rapid and cold.
Q2: Can I use Normal-Phase HPLC to purify N-Boc protected compounds? A2: Yes, normal-phase chromatography is a viable option, especially for less polar compounds or for achieving orthogonal separation to reverse-phase. Typical mobile phases include hexane/ethyl acetate or hexane/isopropanol. A key advantage is the absence of acidic water, which eliminates the risk of Boc cleavage. However, sample solubility can be a challenge in these non-polar solvents.
Q3: How do I remove TFA from my final product after purification? A3: Complete removal of TFA is often necessary, as it can be toxic to cells in biological assays.
-
Lyophilization: This is the most common method. Freeze-drying removes TFA along with the water and ACN.[4] For stubborn TFA salts, re-dissolving the lyophilized powder in a 10% acetic acid solution and re-lyophilizing can help displace the TFA.
-
Ion-Exchange: This can be performed using a solid-phase extraction (SPE) cartridge (anion-exchange) or liquid-liquid extraction with a basic aqueous solution (e.g., dilute sodium bicarbonate), followed by extraction of the free-base product into an organic solvent.[7]
-
Salt Exchange: Dissolve the TFA salt in a minimal amount of solvent and add a solution of a different acid, such as HCl in dioxane, to precipitate the hydrochloride salt, which can then be isolated.[7]
Q4: My compound seems to show two peaks in the HPLC, but the mass spectrometry indicates they both have the correct mass. What could be the cause? A4: This is often due to the presence of rotamers.[13][14] The amide bond between the Boc group and the nitrogen atom can have restricted rotation, leading to two distinct conformations (cis and trans) that can be separated by HPLC under certain conditions.[14] This is particularly common with proline derivatives.[14] Running the HPLC at an elevated temperature (e.g., 40-60°C) can sometimes cause these peaks to coalesce into a single, sharper peak.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method Development for N-Boc Compounds
This protocol provides a starting point for developing a purification method.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size for analytical; appropriately scaled for preparative).[12]
-
Mobile Phase Preparation:
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 210-220 nm (for peptide bonds) or a wavelength appropriate for your chromophore.[12]
-
-
Optimization:
-
Based on the scouting run, identify the approximate %B at which your compound elutes.
-
Design a shallower gradient around this point. For example, if the compound elutes at 50% B, a new gradient could be 40-60% B over 20 minutes.
-
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL for analytical injection.[12] If solubility is low, use a minimal amount of DMSO.
-
Protocol 2: Post-Purification Work-Up to Minimize Boc Deprotection
This workflow is critical for preserving the integrity of your purified compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Crystallization Methods for Purifying N-BOC-N-Phenylglycine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-BOC-N-phenylglycine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the crystallization and purification of this valuable synthetic building block. This compound's tendency to exist as a persistent oil post-synthesis is a common yet manageable issue. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve a high-purity, crystalline final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of this compound.
Q1: What are the key physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for designing an effective purification strategy. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 251.28 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid; often initially a colorless viscous oil. | [1][3][5][6] |
| Melting Point | 88-95 °C (for enantiopure forms) | [1][4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like DCM, DMF, Ethyl Acetate, Chloroform, THF. |[2][4] |
Q2: My this compound is a thick, viscous oil after synthesis. Is this normal?
Yes, this is a very common and expected outcome. After the synthetic workup and removal of solvents under reduced pressure, this compound frequently presents as a colorless, transparent, and viscous oil or a semi-solid mass.[5][6][7] This phenomenon can be attributed to several factors:
-
Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., dioxane, ethyl acetate) can depress the freezing point and inhibit crystal lattice formation.[8]
-
Impurities: The presence of synthetic byproducts, such as tert-butanol or unreacted di-tert-butyl dicarbonate, can act as contaminants that disrupt crystallization.[7]
-
Hygroscopic Nature: Some protected amino acids can absorb atmospheric moisture, which can hinder solidification.[9]
-
Inherent Properties: The molecule itself may have a high barrier to nucleation, requiring specific conditions to initiate the formation of a stable crystal lattice.
Q3: What are the most common impurities I should be trying to remove?
Effective purification targets the removal of specific, known impurities from the synthesis. The primary contaminants include:
-
Unreacted Starting Materials: N-phenylglycine.
-
Reaction Byproducts: tert-butanol and potentially urea derivatives.[7]
Q4: What is the best overall strategy for purifying crude this compound?
A robust purification strategy involves a two-stage approach: first, a chemical separation based on reactivity (acid-base extraction), followed by a physical separation based on solubility (crystallization). This ensures that impurities with similar solubility to the product are removed prior to the final crystallization step.
Caption: General workflow for this compound purification.
Section 2: Troubleshooting Crystallization: A Step-by-Step Guide
This section provides detailed solutions to the most common problems encountered during the crystallization of this compound.
Problem 1: Persistent Oiling — The Product Will Not Solidify
This is the most frequently reported issue. An oily product is difficult to handle, weigh accurately, and is generally impure.
Root Cause Analysis: The energy barrier for crystal nucleation is too high, often due to the presence of impurities or residual solvent. The goal is to overcome this barrier and induce the formation of a stable solid phase.
Solution: Crystallization via Seeding and Slurrying
This is the most reliable method for converting the purified oil into a crystalline solid.[5][6] It involves introducing a template for crystal growth (a seed crystal) and then washing the resulting solid with a non-polar solvent.
Experimental Protocol:
-
Preparation: Ensure the crude product has been purified by acid-base extraction (see Protocol 1) and concentrated under high vacuum to remove as much solvent as possible, yielding a thick, purified oil.
-
Seeding: Add a small amount (0.5-1.0% by weight) of high-purity, solid this compound as a seed crystal into the oil.[5][6] If no seed crystal is available, attempt to generate one by scratching the side of the flask with a glass rod at the oil-air interface or by dissolving a small amount of oil in a minimal volume of diethyl ether and allowing it to evaporate slowly in a fume hood.
-
Incubation: Let the seeded oil stand undisturbed at room temperature. Solidification can take anywhere from a few hours to over 24 hours.[5][6] Be patient. The oil will gradually become opaque and eventually solidify into a white or off-white mass.
-
Slurrying (Pulping): Once the mass is completely solid, add a non-polar solvent such as n-hexane or diethyl ether (approximately 10 mL of solvent per gram of product).[5][6]
-
Agitation: Using a spatula or glass rod, carefully break up the solid mass in the solvent. Stir the resulting slurry at room temperature for 1-2 hours. This process, known as trituration or slurrying, dissolves remaining non-polar impurities and washes the surface of the crystals.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of fresh, cold n-hexane.
-
Drying: Dry the product under reduced pressure to obtain a fine, white crystalline powder.
Problem 2: Low Purity or Poor Appearance After Crystallization
Sometimes, a solid is obtained, but it may be discolored, gummy, or show impurities by analytical methods (TLC, HPLC, NMR).
Root Cause Analysis: Impurities were co-precipitated or trapped within the crystal lattice. This often happens if crystallization occurs too rapidly or if the pre-crystallization purification was incomplete.[10]
Solution 1: Implement a Rigorous Acid-Base Extraction
Before attempting crystallization, ensure all acid-soluble and base-soluble impurities are removed. The carboxylic acid moiety of this compound makes it ideal for this technique.[4][7]
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The this compound will deprotonate and move into the aqueous layer, while neutral impurities (like unreacted (Boc)₂O) remain in the organic layer.[4]
-
Separation: Separate the layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the basic aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1M hydrochloric acid (HCl). The product will precipitate out as a white solid or oil.[4][7]
-
Re-extraction: Extract the product from the acidified aqueous solution three times with fresh ethyl acetate.
-
Final Wash & Dry: Combine the organic extracts, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified oil, now ready for crystallization as described in Problem 1.
Solution 2: Recrystallization
If the product is already a solid but purity is low, recrystallization is the best option. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
Table 2: Recommended Solvent Systems for Recrystallization
| Good Solvent (for dissolving) | Anti-Solvent (for precipitating) | Procedure |
|---|---|---|
| Ethyl Acetate (EtOAc) | n-Hexane | Dissolve solid in a minimum amount of hot EtOAc. Slowly add n-hexane until the solution becomes cloudy. Re-heat to clarify, then allow to cool slowly. |
| Diethyl Ether (Et₂O) | n-Hexane or Pentane | Dissolve solid in a minimum amount of Et₂O at room temperature. Slowly add hexane/pentane to induce precipitation. |
Problem 3: Low Yield After Purification
A significant loss of material during the purification process is a common frustration.
Root Cause Analysis: Low yields can stem from incomplete extractions, using excessive solvent during crystallization (leaving product in the mother liquor), or premature precipitation during workup.[7][10]
Caption: Decision matrix for troubleshooting low yields.
Section 3: References
-
Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
National Institutes of Health (NIH). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]
-
Patsnap. CN112661672A - Crystallization method of Boc-amino acid. [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization. [Link]
-
ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]
Sources
- 1. N-Boc-D-phenylglycine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]
- 3. This compound | 150806-61-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Phenylglycine-Rich Peptide Aggregation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for challenges related to the aggregation of phenylglycine-rich peptide sequences. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to offer you a comprehensive and practical guide.
Understanding the Challenge: The Phenylglycine Anomaly
Phenylglycine (Phg) and its derivatives are non-proteinogenic amino acids that present unique structural features within a peptide sequence. Unlike proteinogenic aromatic amino acids, the bulky phenyl group in phenylglycine is directly attached to the α-carbon of the peptide backbone.[1] This direct attachment severely restricts the conformational freedom of the peptide chain.[1] Consequently, phenylglycine-rich sequences are particularly prone to aggregation, driven by a combination of steric and electronic effects, including potential π-π stacking interactions between the aromatic rings.[1]
This guide will walk you through the common manifestations of phenylglycine-rich peptide aggregation and provide actionable strategies to mitigate these issues, ensuring the integrity and success of your research.
Troubleshooting Guide: From Aggravating Aggregates to Soluble Solutions
This section provides a systematic approach to identifying and resolving aggregation issues with your phenylglycine-rich peptides.
Problem 1: My Phenylglycine-Rich Peptide Won't Dissolve.
This is the most common and frustrating issue. You have your lyophilized peptide, but it forms a cloudy suspension or an insoluble gel in your chosen solvent.
Caption: Initial solubility testing workflow for phenylglycine-rich peptides.
-
Start with a Small Aliquot: Never attempt to dissolve your entire peptide stock at once.[1] Use a small, representative sample for initial solubility tests. This preserves your valuable peptide in case the chosen solvent is ineffective and needs to be removed.[2]
-
The Water Test and Sonication:
-
Begin by attempting to dissolve the peptide in sterile, distilled, or deionized water.[2]
-
If the peptide does not readily dissolve, sonicate the sample.[1][2][3] Sonication can help break up small particles and facilitate dissolution.[1][3] However, be mindful that prolonged sonication can heat the sample and potentially degrade the peptide.[2]
-
-
pH Adjustment for Charged Peptides:
-
Determine the theoretical net charge of your peptide at neutral pH.
-
Assign a value of +1 to each basic residue (K, R, and the N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminus).
-
-
For basic peptides (net positive charge): If insoluble in water, try a dilute aqueous solution of acetic acid (10-30%).[3]
-
For acidic peptides (net negative charge): If insoluble in water, try a dilute aqueous solution of ammonia (1-10%) or ammonium bicarbonate.[4]
-
Rationale: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI increases the net charge, leading to greater repulsion between peptide molecules and improved solubility.
-
-
Introducing Organic Solvents for Hydrophobic Peptides:
-
Phenylglycine residues significantly increase the hydrophobicity of a peptide. If your peptide has a high percentage of hydrophobic residues (including phenylglycine) or is neutral, organic solvents are often necessary.[1][4]
-
Recommended solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[1][4]
-
Protocol:
-
Caution: Be aware of the compatibility of organic solvents with your downstream assays. DMSO, for instance, can be toxic to cells at higher concentrations and can oxidize methionine and cysteine residues.[3][4]
-
-
Utilizing Chaotropic Agents for Stubborn Aggregates:
-
For highly aggregated peptides that form gels or resist dissolution in organic solvents, chaotropic agents can be employed.[1] These agents disrupt the hydrogen-bonding network of water and weaken hydrophobic interactions, leading to the denaturation of aggregated structures.[5][6][7]
-
Common chaotropic agents include guanidine hydrochloride (GdnHCl) and urea.[1][5][6]
-
Protocol: Prepare a stock solution of the chaotropic agent (e.g., 6 M GdnHCl or 8 M urea) and use it to dissolve the peptide.[6]
-
Consideration: Chaotropic agents are strong denaturants and will likely disrupt the secondary and tertiary structure of your peptide.[6] This may be acceptable for applications like mass spectrometry but could be problematic for biological assays that require a specific peptide conformation.
-
| Solvent Strategy | Peptide Characteristics | Advantages | Considerations |
| Water/Aqueous Buffer | Short, highly charged peptides | Biologically compatible, easy to use | Often ineffective for hydrophobic, phenylglycine-rich peptides |
| Dilute Acid/Base | Peptides with a net positive or negative charge | Increases solubility by moving away from the pI | May need to be neutralized for downstream applications |
| Organic Solvents (DMSO, DMF, ACN) | Hydrophobic, neutral peptides | Effective for dissolving nonpolar sequences | Potential for assay interference and toxicity; may oxidize certain residues[3][4] |
| Chaotropic Agents (GdnHCl, Urea) | Highly aggregated, gel-forming peptides | Powerful solubilizing agents for stubborn aggregates[1][5][6] | Denaturing; will likely disrupt peptide secondary structure[6] |
Problem 2: My Peptide Aggregates During Storage or Freeze-Thaw Cycles.
Even if you successfully dissolve your peptide, it may aggregate over time in solution or upon repeated freezing and thawing.
-
Lyophilized Storage: For long-term storage, keep peptides in their lyophilized form at -20°C or -80°C, protected from light.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can reduce peptide stability.[1][2]
-
Solution Storage: Storing peptides in solution is generally not recommended for long periods. If necessary, prepare single-use aliquots to minimize freeze-thaw cycles, which can promote aggregation.[8] Store these aliquots at -80°C.
-
Choice of Storage Buffer: The composition of the storage buffer can significantly impact peptide stability. Consider including additives that can help prevent aggregation.
Caption: Workflow for enhancing the storage stability of phenylglycine-rich peptides.
Frequently Asked Questions (FAQs)
Q1: Why are phenylglycine-rich peptides so prone to aggregation?
A1: The primary reason lies in the unique structure of phenylglycine. The bulky phenyl side chain is directly attached to the peptide backbone's α-carbon, which restricts the conformational flexibility of the peptide.[1] This rigidity, combined with the hydrophobicity of the phenyl group, promotes intermolecular interactions, including π-π stacking, leading to self-assembly and aggregation.[1]
Q2: Can the chirality of phenylglycine (D vs. L) affect aggregation?
A2: Yes, the stereochemistry of phenylglycine can significantly influence the peptide's structure and, consequently, its aggregation propensity.[5] The spatial arrangement of the phenylglycine side chain will affect how peptide molecules pack together, potentially leading to different aggregation kinetics and aggregate morphologies.[5]
Q3: How can I monitor peptide aggregation in my samples?
A3: Several analytical techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in your peptide solution.[1]
-
UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of aggregates.[9][10]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can resolve monomers from dimers and higher-order aggregates.[9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[11]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet structures common in amyloid-like fibrils, can be a sensitive method for detecting certain types of aggregates.[7]
Q4: Is it possible to reverse aggregation once it has occurred?
A4: In some cases, yes. The strategies outlined in the troubleshooting guide, such as the use of organic solvents and chaotropic agents, are designed to resolubilize aggregated peptides.[1][6] However, for some highly ordered aggregates, like amyloid fibrils, dissociation can be very difficult. It is always preferable to prevent aggregation from occurring in the first place.
Q5: My peptide seems to be aggregating during solid-phase peptide synthesis (SPPS). What can I do?
A5: Aggregation on the resin during SPPS is a known issue, particularly for hydrophobic sequences.[12][13] Strategies to mitigate this include:
-
Using specialized resins: Resins like TentaGel or SURE™ can improve solvation and reduce aggregation.
-
Modifying synthesis conditions: Increasing the coupling temperature or using sonication can help disrupt aggregation.[14]
-
Incorporating backbone protection: Using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acids can prevent the hydrogen bonding that leads to aggregation.[12][15]
-
Introducing pseudoprolines: These dipeptide derivatives can disrupt the formation of secondary structures that cause aggregation.[12][15]
Q6: Will temperature changes affect the aggregation of my phenylglycine-rich peptide?
A6: Temperature can have a significant impact on peptide aggregation.[16][17] For some peptides, increasing the temperature can enhance solubility, while for others, it can promote aggregation by increasing hydrophobic interactions.[3][18] The specific effect of temperature will depend on the peptide sequence and the solution conditions. It is advisable to conduct temperature stability studies on a small scale to determine the optimal temperature for your experiments.
Q7: Can I use filtration to remove aggregates?
A7: Yes, membrane filtration can be used to remove larger aggregates from your peptide solution.[19][20] Ultrafiltration can separate peptides based on molecular weight.[19] However, be aware of potential peptide loss due to non-specific binding to the membrane.[19]
References
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235. [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bio-Synthesis. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]
-
proimmune. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
- Xu, C., Pochan, D. J., & Schneider, J. P. (2011). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. Journal of the American Chemical Society, 133(47), 19044–19047.
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
Dávila, M. J., & Mayer, C. (2021). Effect of temperature on the peptide aggregation process. ResearchGate. [Link]
- Sancho, A., & Roig, A. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4837.
-
Singh, S. K. (2015, June 22). What is the significance of studying aggregation of a protein in organic solvent?? ResearchGate. [Link]
- MacKay, J. A., & Chilkoti, A. (2008). Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics. International Journal of Hyperthermia, 24(6), 483–495.
- Frokjaer, S., & Otzen, D. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170023.
- Saeloh, D., & Khemtem, P. (2012).
- Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., & Sheppard, R. C. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450–454.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Papoian, G. A. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 887–899.
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from [Link]
-
PEPDOO. (n.d.). Membrane Filtration in Peptide Purification. Retrieved from [Link]
- Fichou, Y., & El-Kazzi, W. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170023.
- Ul-Haq, I., & Hussain, M. (2020). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems.
-
Solubility of Things. (n.d.). Phenylglycine. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational changes and aggregation upon temperature changes. Retrieved from [Link]
- Frokjaer, S., & Otzen, D. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170023.
- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235.
- Robinson, C. R. (1994). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry, 223(2), 329–331.
- Winter, G., & Kulozik, U. (2021). Recovery and Purification of Protein Aggregates From Cell Lysates Using Ceramic Membranes: Fouling Analysis and Modeling of Ultrafiltration. Frontiers in Bioengineering and Biotechnology, 9, 641883.
-
Bio-Link. (n.d.). Purification Techniques | How to Creatively Remove Aggregates? Retrieved from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
- Coon, J. J., & Syka, J. E. (2019). SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses. Journal of Proteome Research, 18(7), 2943–2948.
- Süssmuth, R. D., & Cryle, M. J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235.
- Tran, H. T., & Mao, Y. (2018). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 122(13), 3528–3539.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Investigating the mechanism of peptide aggregation: insights from mixed monte carlo-molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational models for the prediction of polypeptide aggregation propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xtalks.com [xtalks.com]
- 5. benchchem.com [benchchem.com]
- 6. Aromatic interactions in peptides: impact on structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Aromatic-Aromatic Interactions in Strand-Strand Stabilization of β-Sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 18. benchchem.com [benchchem.com]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Situ Neutralization Protocols for Boc-SPPS
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for in situ neutralization protocols in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This guide is designed to provide Senior Application Scientist-level insights, troubleshooting advice, and detailed protocols to help you optimize your syntheses, particularly for reducing racemization and efficiently assembling difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What is in situ neutralization and how does it differ from the traditional Boc-SPPS workflow?
In traditional Boc-SPPS, the synthesis cycle involves distinct, sequential steps: 1) Nα-Boc protecting group removal with trifluoroacetic acid (TFA), which leaves the terminal amine as a TFA salt; 2) extensive solvent washes to remove residual acid; 3) a separate neutralization step using a hindered base (like N,N-Diisopropylethylamine, DIEA) to generate the free, nucleophilic amine; and 4) more washes before the final coupling step.[1]
In situ neutralization revolutionizes this process by combining the neutralization and coupling steps.[1][2] The activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin.[1] This means neutralization and coupling occur simultaneously.[2][3] The primary benefit is a significant reduction in cycle time and solvent usage.[1][3] More critically, it minimizes the exposure time of the reactive free amine, which can reduce peptide aggregation—a major hurdle in synthesizing "difficult sequences".[1][3][4]
Q2: How does in situ neutralization help reduce racemization?
Racemization in SPPS primarily occurs at the carboxy-activated amino acid during the coupling step.[5] The mechanism involves the abstraction of the α-hydrogen, which is made more acidic by the electron-withdrawing activated carboxyl group.[6] While urethane-based protecting groups like Boc generally protect against racemization, certain amino acids like Cysteine (Cys) and Histidine (His) are particularly susceptible.[4][7][8]
In situ neutralization protocols inherently maintain a lower, more controlled concentration of free base in the reaction milieu compared to a separate, bulk neutralization step. The base is consumed as it neutralizes the N-terminal TFA salt, creating a "proton sink" that reduces the likelihood of the base abstracting the α-proton from the activated amino acid. By keeping the free amine concentration low and proceeding immediately to coupling, the lifetime of the highly reactive, racemization-prone activated intermediate is shortened. Studies have shown that in situ neutralization protocols can yield peptides with no detectable racemization.[2][3][9]
Q3: Which bases are recommended for in situ neutralization and why?
The ideal base for in situ neutralization is a strong, sterically hindered, non-nucleophilic base.[10][11] Steric hindrance is crucial to prevent the base from acting as a nucleophile and participating in unwanted side reactions.
-
N,N-Diisopropylethylamine (DIEA or Hünig's Base): This is the most commonly used base for in situ neutralization due to its strong basicity and significant steric hindrance.[11]
-
N-Methylmorpholine (NMM): A weaker, more sterically hindered base that can be a good alternative to DIEA, especially when synthesizing peptides highly prone to base-catalyzed side reactions.[12]
-
2,4,6-Collidine: Another alternative base with significant steric hindrance. It has been recommended to substitute for DIEA or NMM in cases with a markedly increased risk of racemization.[6]
Q4: Can I use in situ neutralization for any peptide sequence?
Yes, this method is robust and has been successfully applied to a wide range of sequences, including notoriously "difficult" ones prone to aggregation, such as HIV-1 protease fragments.[2][3] By eliminating the separate neutralization and wash steps, the protocol prevents the peptide-resin from collapsing and re-swelling, which can otherwise promote the formation of inter-chain hydrogen bonds that lead to aggregation.[4] This makes in situ neutralization particularly advantageous for long or hydrophobic peptides.[13][14]
Troubleshooting Guides
Problem 1: High Levels of Racemization Detected in C-terminal Cysteine or Histidine Residues
Q: My final peptide shows significant racemization (>5%) specifically at a C-terminal Cys or His residue, even when using an in situ neutralization protocol. What's going wrong?
A: Senior Application Scientist Insights: Cysteine and Histidine are the most notorious amino acids for racemization during coupling.[4][8] The α-proton is more acidic, and the side chains can participate in catalyzing the racemization. For C-terminal residues, the risk is often magnified. Here’s a breakdown of the likely causes and solutions:
-
Cause A: Over-activation. The longer the activated amino acid exists before coupling, the greater the opportunity for racemization. This is especially true with highly efficient phosphonium or uronium salt coupling reagents like HBTU, HATU, or HCTU.[15][16]
-
Solution: Do not pre-activate the amino acid for extended periods. The principle of in situ neutralization is concurrent activation and coupling. Add the base to the reaction vessel last, after the protected amino acid and coupling reagent have been added to the resin. This ensures the base's primary role is neutralization, and activation occurs in the immediate presence of the nucleophile.
-
-
Cause B: Choice of Base. While DIEA is standard, its high basicity might be too aggressive for particularly sensitive residues.
-
Cause C: Cysteine Side-Chain Protection. The choice of protecting group for the Cys thiol can influence the acidity of the α-proton.[17]
-
Cause D: Resin Linker. For Fmoc-based synthesis, the use of highly acid-sensitive resins like 2-chlorotrityl chloride resin has been shown to be effective in suppressing racemization at the C-terminal cysteine.[18] While this is an Fmoc-chemistry finding, the principle of linker stability and its influence on the C-terminal residue is relevant.
Problem 2: Incomplete Coupling or Deletion Sequences in a "Difficult" Hydrophobic Peptide
Q: I'm synthesizing a long, hydrophobic peptide, and despite using an in situ protocol, I'm seeing significant deletion sequences, indicating failed couplings. The Kaiser test is ambiguous after coupling.
A: Senior Application Scientist Insights: This is a classic sign of on-resin peptide aggregation.[4] The peptide chains are collapsing and self-associating via hydrogen bonds, blocking reactive sites. In situ neutralization is a powerful first-line defense against aggregation, but for extreme cases, you need to enhance the protocol.
-
Cause A: Insufficient Disruption of Secondary Structures. Standard solvents may not be enough to keep the peptide chains solvated and accessible.
-
Solution 1: Change Solvent Composition. Switch from pure DMF to N-Methylpyrrolidone (NMP), or add a chaotropic salt (e.g., LiCl) or DMSO to the coupling solvent.[4] These additives are excellent at disrupting hydrogen bonds.
-
Solution 2: Increase Temperature. Perform the coupling at an elevated temperature (e.g., 50-60°C). Increased thermal energy can break up aggregated structures and improve reaction kinetics.[4]
-
-
Cause B: Low Reagent Concentration. Standard concentrations may not be sufficient to drive the reaction to completion in an aggregated state.
-
Cause C: Coupling Reagent Choice. While standard, HBTU may not be the most potent option for severe aggregation.
-
Solution: Switch to a more powerful coupling reagent. HCTU has been shown to have equal or greater efficiency than HBTU in in situ neutralization protocols.[15]
-
Workflow Diagrams & Protocols
Diagram: Standard vs. In Situ Neutralization Boc-SPPS Cycle
Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.[1]
Diagram: Mechanism of Racemization During Coupling
Caption: Racemization occurs via a planar enolate intermediate formed by base abstraction of the α-proton.
Protocol 1: High-Efficiency Manual In Situ Neutralization for Boc-SPPS
This protocol is optimized for speed and efficiency, particularly for difficult sequences.[1][2][3]
Materials:
-
Boc-protected amino acids
-
Coupling Reagent (HBTU or HCTU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 100% Trifluoroacetic acid (TFA) for rapid Boc removal. Note: 50% TFA in DCM is also standard.[19]
Procedure (per cycle):
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF in a suitable reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add 100% TFA to the peptide-resin.
-
Agitate for 2 x 1 minute.
-
-
Washing:
-
In Situ Neutralization and Coupling:
-
To the damp peptide-resin (TFA salt), immediately add the following (as solutions in DMF):
-
Boc-Amino Acid (4 equivalents)
-
HBTU/HCTU (3.9 equivalents)
-
Finally, add DIEA (6 equivalents)
-
-
Ensure the final concentration of reactants is high (>0.2 M).[2][3]
-
Agitate for 10-15 minutes. For sterically hindered couplings, extend this time and monitor with the Kaiser test.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts and unreacted reagents.[1]
-
-
Cycle Repetition: The resin is now ready for the next deprotection step. Repeat steps 2-5 for each subsequent amino acid.
Data Summary: Comparing Neutralization Protocols
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol | Advantage of In Situ |
| Cycle Time | 45 - 90 minutes | 15 - 20 minutes[2][3] | ~3-4x Faster |
| Key Steps | Deprotection, Wash, Neutralize, Wash, Couple, Wash | Deprotection, Brief Wash, Couple/Neutralize, Wash | Fewer Steps, Less Handling |
| Solvent Consumption | High (due to multiple extensive wash steps) | Significantly Lower | More Economical & Greener |
| Aggregation Risk | Higher (resin collapse/re-swelling cycles) | Lower (maintains solvated state) | Improved "Difficult Sequence" Synthesis [3][4] |
| Racemization Risk | Moderate to High (prolonged base exposure) | Very Low (transient base concentration) | Higher Stereochemical Purity [2][9] |
Analytical Methods for Racemization Detection
Ensuring the stereochemical purity of your final peptide is paramount. Several analytical techniques can be used to detect and quantify the presence of D-isomers.[20]
| Method | Principle | Sensitivity | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[20][21] | Good (µg/mL range)[20] | High resolution, well-established, good for quantification. | May require derivatization (e.g., with Marfey's reagent); method development can be complex.[20][21] |
| GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral column.[20] | Excellent (down to 0.1% of D-isomer)[20] | High sensitivity and specificity. | Requires peptide hydrolysis and derivatization, which can introduce artifacts.[20] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often using a chiral selector.[5][21] | Excellent (down to 0.05%)[5][21] | Very high resolution, can often analyze the intact peptide, avoiding hydrolysis.[21] | Lower loading capacity compared to HPLC. |
| Tandem Mass Spectrometry (MS/MS) | Can be used with stable deuterium labeling to identify specific sites of racemization in a peptide sequence.[22] | High | Pinpoints the exact location of racemization. | Complex experimental setup and data analysis.[22] |
References
- 1. benchchem.com [benchchem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. scispace.com [scispace.com]
- 10. Non-nucleophilic_base [chemeurope.com]
- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 14. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chempep.com [chempep.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Navigating Boc Deprotection: A Technical Guide to Scavengers and Side Reaction Troubleshooting
Welcome to the Technical Support Center for Boc Deprotection. This guide is designed for researchers, chemists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and seek to mitigate the common side reactions that can occur during its acidic cleavage. Here, we will delve into the causality behind these side reactions, provide field-proven troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
A1: The Boc group is an acid-labile protecting group. Its removal is initiated by protonation of the carbamate oxygen by a strong acid, most commonly trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and decomposes into the free amine and carbon dioxide gas.[1][2] The primary cause of side reactions is the generation of the highly reactive tert-butyl cation, a potent electrophile that can alkylate any available nucleophilic sites on your target molecule.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of +56 Da.[1] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da) under acidic conditions.[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for tert-butylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1]
Q3: What are scavengers and what is their mechanism of action in preventing side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection or cleavage cocktail to trap the reactive tert-butyl cation before it can react with sensitive residues on the peptide.[1][2] They are typically more reactive or present in a much higher concentration than the nucleophilic side chains of the amino acids, thus intercepting the carbocations and preventing the formation of alkylated side products.[1]
Core Deprotection and Scavenging Mechanisms
The following diagrams illustrate the central mechanism of Boc deprotection and the protective role of scavengers.
Caption: Boc deprotection, side reaction, and scavenger pathways.
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you might encounter during your experiments, providing detailed explanations and actionable solutions.
Issue 1: My LC-MS analysis shows a major peak with a +56 Da mass shift after deprotection.
-
Question: What is this modification and how can I prevent it?
-
Answer: A +56 Da mass shift is the hallmark of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue. The most common victims are Tryptophan, Methionine, and Cysteine.
-
Causality: This occurs when the concentration or reactivity of the scavenger is insufficient to trap all the generated tert-butyl cations.
-
Solution: The solution is to incorporate an effective scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger is critical and depends on the specific sensitive residues in your peptide.
-
Issue 2: My deprotection reaction is sluggish or incomplete.
-
Question: I still see a significant amount of starting material even after an extended reaction time. What could be the cause?
-
Answer: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[3] If the acid is too dilute or not strong enough, the reaction will be slow.
-
Solution: Increase the concentration of TFA (e.g., from 50% to 95% in Dichloromethane (DCM)) or switch to a stronger acid system like 4M HCl in dioxane.[2]
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[1]
-
Solution: Employ more forceful conditions, such as a stronger acid, longer reaction times, or gentle warming. However, it is crucial to use a highly effective scavenger cocktail under these conditions to prevent increased side reactions.[1]
-
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): If the resin is not properly swollen, the acid cannot efficiently access all the peptide chains.
-
Solution: Ensure adequate resin swelling in a suitable solvent like DCM before initiating deprotection. Interestingly, some studies have shown that a mixture like 55% TFA in DCM can lead to higher purity peptides compared to 100% TFA, likely due to better resin swelling.[2]
-
-
Issue 3: My methionine-containing peptide shows a +16 Da mass shift.
-
Question: What is this modification and is it related to the deprotection?
-
Answer: A +16 Da mass shift indicates the oxidation of the methionine thioether to methionine sulfoxide. While this can happen over time with exposure to air, the acidic conditions of deprotection can exacerbate it.
-
Causality: The acidic environment can promote the oxidation of the sulfur atom in the methionine side chain.
-
Solution: Incorporate a reducing agent or a scavenger that also has reducing properties into your cleavage cocktail. Thioanisole is effective in preventing S-alkylation and can help minimize oxidation.[4] Adding dimethyl sulfide (DMS) can also be beneficial.[4] For particularly sensitive cases, specialized cocktails like "Reagent H" have been developed to specifically prevent methionine oxidation.[5]
-
Scavenger Selection and Efficiency
The choice of scavenger is paramount for a clean deprotection. Below is a table summarizing common scavengers and their primary applications, followed by quantitative data on their efficiency.
| Sensitive Residue | Recommended Scavengers | Rationale and Key Considerations |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective hydride donors that reduce the tert-butyl cation to isobutane.[6] EDT is particularly effective at preventing acid-catalyzed oxidation of the indole ring.[1] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole acts as a scavenger for cations and can also reduce any methionine sulfoxide that may form.[4] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | Thiol-based scavengers like EDT are excellent at trapping carbocations and maintaining a reducing environment to prevent disulfide bond formation.[7] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys, being more susceptible to alkylation by the tert-butyl cation than the tyrosine side chain.[1] |
| Multiple Sensitive Residues | "Reagent K" or similar cocktails | Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) is a robust and versatile cocktail for complex peptides with multiple sensitive residues.[5][8] |
Quantitative Data on Scavenger Efficiency for Cysteine-Containing Peptides
The following table presents a comparative analysis of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide, as determined by HPLC of the crude product.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| TFA/H₂O/TIS (95:2.5:2.5) | 81.4 | 18.6 | [9] |
| TFA/H₂O/TIS/DMS (90:2.5:2.5:5) | 89.7 | 10.3 | [9] |
| TFA/H₂O/TIS/Thioanisole (90:2.5:2.5:5) | 91.0 | 9.0 | [9] |
| TFA/H₂O/TIS/DTT (90:2.5:2.5:5) | 86.2 | 13.8 | [9] |
| Two-Step: TFA(70%)/TIS/H₂O/Thioanisole/DMS/DTT, then TFA(80%) | 96.5 | 3.5 | [9] |
Data adapted from a study on a model somatostatin peptide.[9]
Scavenger Mechanism Visualized
Understanding how scavengers neutralize the tert-butyl cation is key to their effective use.
Caption: Mechanisms of common scavenger classes.
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is a general guideline for the deprotection of a Boc-protected amine in solution.
-
Preparation: Dissolve the Boc-protected compound (1 equivalent) in an appropriate solvent such as Dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Cool the solution to 0°C and add the deprotection reagent (e.g., an equal volume of Trifluoroacetic Acid, TFA) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA. The crude product, often the TFA salt, can be precipitated with cold diethyl ether and collected by filtration.
Protocol 2: Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding 5-10 volumes of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with fresh cold ether. Dry the final peptide product under a stream of nitrogen and then under vacuum.
Troubleshooting Workflow for Complex Peptides
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
-
Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Nishiuchi, Y., et al. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent K. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]
-
Patarroyo, M. E., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Tam, J. P., et al. (1983). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. International Journal of Peptide and Protein Research. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Black, P. J., et al. (2011). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent H. [Link]
-
King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
- Yang, Y. (2016). Side Reactions in Peptide Synthesis. Academic Press.
-
Weiss, G., et al. (1998). Tryptophan Metabolites as Scavengers of Reactive Oxygen and Chlorine Species. Pteridines. [Link]
-
Huang, C., et al. (2011). Synthesis of catechols from phenols via Pd-catalyzed silanol-directed C-H oxygenation. Journal of the American Chemical Society. [Link]
-
Reid, G. E., et al. (2002). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Hensel, M., et al. (2011). Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. PLoS ONE. [Link]
-
Nishiuchi, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Villani-Gale, A. (2017). Usage of Anisole in PMB deprotection using TFA? ResearchGate. [Link]
-
Sun, Z. Z., et al. (2013). Key reaction components affect the kinetics and performance robustness of cell-free protein synthesis reactions. Biotechnology and Bioengineering. [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Hensel, M., et al. (2011). Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. PubMed. [Link]
-
Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
Gevorgyan, V., et al. (2011). Synthesis of catechols from phenols via Pd-catalyzed silanol-directed C-H oxygenation. PubMed. [Link]
-
Weiss, G., et al. (1998). Tryptophan Metabolites as Scavengers of Reactive Oxygen and Chlorine Species. ResearchGate. [Link]
-
Reid, G. E., et al. (2002). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. ResearchGate. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
The Organic Chemistry Tutor. (2021). Writing Rate Laws of Reaction Mechanisms Using The Rate Determining Step. YouTube. [Link]
-
Professor Dave Explains. (2022). 14.3 Reaction Mechanisms, Catalysts, and Reaction Coordinate Diagrams. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring N-Boc-N-phenylglycine Coupling Reaction Completion
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on monitoring the completion of N-Boc-N-phenylglycine coupling reactions. Given the unique challenges presented by this sterically hindered amino acid, such as the risk of racemization and incomplete coupling, robust monitoring is critical for successful synthesis.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is monitoring the this compound coupling reaction so critical?
A1: The incorporation of this compound is challenging due to the steric hindrance from the phenyl group directly attached to the α-carbon.[1][3] This can lead to several issues:
-
Incomplete Coupling: The bulky nature of the amino acid can physically obstruct the reaction, leading to low yields and the formation of deletion sequences.[4]
-
Racemization: The benzylic α-proton is prone to epimerization under basic conditions often used in coupling reactions.[2]
-
Side Reactions: Inefficient coupling can increase the likelihood of side reactions, such as the formation of N-acylurea with carbodiimide reagents or guanidinylation with uronium/aminium reagents.[5][6]
Careful monitoring allows for timely intervention, such as extending reaction times, increasing temperature, or performing a second coupling to ensure the reaction proceeds to completion and minimizes impurities.[4]
Q2: What are the primary methods for monitoring the completion of this coupling reaction?
A2: The most common methods can be categorized into qualitative on-resin tests and quantitative off-resin analyses after a cleavage from a small sample of the resin.
-
On-Resin (Qualitative): The Ninhydrin (Kaiser) test is a widely used colorimetric assay to detect free primary amines on the resin.[3][7][8] A positive result (intense blue color) indicates incomplete coupling.[8]
-
Off-Resin (Quantitative): For a more detailed analysis, a small portion of the peptide-resin is cleaved, and the resulting mixture is analyzed by:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for assessing purity and quantifying starting materials versus the product.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides mass information, confirming the identity of the desired product and helping to identify impurities and side products.[10][11]
-
Proton Nuclear Magnetic Resonance (¹H NMR): While less common for routine monitoring, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals.[12][13]
-
Q3: I performed a Kaiser test, and it was negative (colorless/yellow beads). Does this guarantee my coupling was 100% successful?
A3: Not necessarily. While a negative Kaiser test is a strong indicator of success, it has limitations. The test is highly sensitive for primary amines but may not be reliable for detecting very small amounts of unreacted amines.[14] Furthermore, if the N-terminus is sterically hindered, the ninhydrin reagent may not be able to access all the free amines, leading to a false negative. For critical applications, it is always recommended to confirm the result with a more quantitative method like HPLC or LC-MS on a cleaved sample.
Q4: What are the key differences between using carbodiimide-based reagents (like DIC) versus onium salt-based reagents (like HATU) for coupling this compound, and how does this affect monitoring?
A4: The choice of coupling reagent significantly impacts both the reaction's success and the potential side products you need to monitor for.
-
Carbodiimides (e.g., DIC): These are classic coupling reagents. When used with additives like OxymaPure® or HOBt, they are effective at suppressing racemization.[1] However, they can form an inactive N-acylurea byproduct, which can be an impurity to watch for in your analysis.[6]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): These are generally more powerful reagents, making them a good choice for sterically hindered amino acids like this compound.[1][4] They can lead to faster reaction times but require a non-nucleophilic base (like DIPEA), and care must be taken to avoid guanidinylation of the N-terminus.[5][6]
When monitoring, be aware of the specific potential byproducts associated with your chosen reagent.
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered when monitoring this compound coupling reactions.
Troubleshooting Workflow: Interpreting Monitoring Results
Caption: Workflow for monitoring this compound coupling.
Guide 1: Troubleshooting Thin-Layer Chromatography (TLC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots | Sample is too concentrated (overloaded). | Dilute the sample before spotting. Spot multiple times in the same location, allowing the solvent to dry between applications.[15] |
| The compound is acidic or basic. | Add a small amount of acid (e.g., 0.1-2.0% acetic acid) or base (e.g., 0.1-2.0% triethylamine) to the mobile phase to improve spot shape.[15] | |
| Reactant and product spots have very similar Rf values | The solvent system lacks the necessary selectivity. | Try a different solvent system with varying polarity. A co-spot (spotting both starting material and the reaction mixture in the same lane) can help confirm if the starting material is consumed.[16] |
| Spots remain on the baseline | The mobile phase is not polar enough to move the compounds. | Increase the polarity of the eluent. For very polar compounds, consider using a reverse-phase TLC plate.[15][16] |
| No spots are visible under UV light | The compounds are not UV-active. | Use a chemical stain for visualization. A potassium permanganate or ninhydrin stain can be effective for visualizing amino acids and their derivatives.[15] |
| The sample is too dilute. | Concentrate the sample or spot it multiple times on the plate.[15] |
Guide 2: Troubleshooting RP-HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks, low purity of the desired product | Incomplete Coupling: A peak corresponding to the uncoupled peptide chain is present. | The coupling reaction needs to be optimized. Consider a second coupling, increasing the reaction time, or switching to a more powerful coupling reagent like HATU.[9] |
| Racemization: A shoulder or a closely eluting peak next to the main product peak is observed. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[4] Employ additives known to suppress racemization, such as OxymaPure®.[1][4] Consider lowering the reaction temperature.[4] | |
| Incomplete Deprotection: A peak corresponding to the peptide with the Boc-group still attached is present. | Ensure the deprotection step (e.g., with TFA) goes to completion. Monitor this step carefully.[9] | |
| Broad or tailing peaks | Poor solubility: The peptide may be aggregating or not fully dissolved in the injection solvent. | Ensure the sample is fully dissolved. Injecting in a solvent composition similar to the initial mobile phase can help. Using a C18 column with a wide pore size (300 Å) is often recommended for peptides.[9] |
| Secondary interactions with the column: The peptide may be interacting with residual silanols on the silica support. | Ensure the mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile.[9] | |
| No peak or very small product peak | Reaction Failure: The coupling reaction did not proceed. | Verify the integrity of all reagents (amino acid, coupling reagent, base). Ensure anhydrous conditions were maintained. Re-evaluate the coupling strategy for this sterically hindered residue.[4][17] |
| Detection Issues: The peptide is not being detected. | Ensure the UV detector is set to a wavelength appropriate for the peptide backbone (214-220 nm).[9] |
Section 3: Key Experimental Protocols
Protocol 1: On-Resin Monitoring with the Kaiser (Ninhydrin) Test
This protocol is a qualitative test for the presence of free primary amines on the resin.
Workflow Diagram: Kaiser Test
Caption: Step-by-step workflow for the Kaiser test.
Reagents:
-
Reagent A: 5% (w/v) Ninhydrin in ethanol.
-
Reagent B: 80% (w/v) Phenol in ethanol.
-
Reagent C: 2% (v/v) 0.001M KCN in pyridine.
Procedure:
-
Withdraw a small sample of the peptide-resin (a few beads, ~5-10 mg) from the reaction vessel.
-
Place the beads in a small glass test tube.
-
Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove any residual base or coupling reagents that could interfere with the test.
-
Add 2-3 drops of each of the three Kaiser test reagents to the test tube.
-
Heat the tube in a heating block or water bath at 100°C for 5 minutes.[8]
-
Remove the tube and observe the color of the beads.
Protocol 2: Sample Preparation and RP-HPLC Analysis
This protocol describes how to prepare a sample for HPLC analysis and provides typical chromatographic conditions.
Procedure:
-
Sample Cleavage:
-
Take a small sample of the dried peptide-resin (~10-20 mg) and place it in a microcentrifuge tube.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Sample Preparation for HPLC:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, wide-pore (300 Å) for peptides, is recommended.[9]
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. A shallower gradient (e.g., 1% increase of B per minute) will provide better resolution.[9]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.[9]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[9]
-
Data Interpretation:
-
Track the decrease in the peak area of the starting material (the peptide chain before the coupling step) and the corresponding increase in the product peak area over time.
-
The reaction is considered complete when the starting material peak is no longer detectable or its area remains constant over subsequent time points.
-
Calculate the purity of the crude peptide by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[9]
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
ResearchGate. (2015). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
Collins, J. M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Science. Retrieved from [Link]
-
Olschewski, D., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Retrieved from [Link]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
Chromatography Online. (2023). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Retrieved from [Link]
-
Waters Corporation. (2019). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
PubMed. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]
-
ResearchGate. (2008). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. Retrieved from [Link]
-
Alma Mater Studiorum Università di Bologna. (n.d.). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Retrieved from [Link]
-
National College of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New homoleptic bis(pyrrolylpyridiylimino) Mg(II) and Zn(II) complexes as catalysts for the ring opening. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. Retrieved from [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. gilson.com [gilson.com]
- 12. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. silicycle.com [silicycle.com]
- 16. Chromatography [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
Challenges in the final cleavage of phenylglycine peptides from resin
<Technical Support Center: Phenylglycine Peptide Cleavage
Introduction
Welcome to the technical support center for challenges in the final cleavage of phenylglycine (Phg)-containing peptides from solid-phase resins. The unique steric and electronic properties of the phenylglycine residue introduce specific hurdles during the final acidolytic cleavage and deprotection step. The increased acidity of the α-proton makes Phg-containing peptides particularly susceptible to racemization, while the bulky phenyl group can hinder reagent access, leading to incomplete cleavage.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable troubleshooting advice and in-depth explanations to overcome these challenges. We will delve into the causality behind common failures and provide validated protocols to ensure the integrity and purity of your final peptide product.
Troubleshooting Guide: Common Cleavage Issues
This section addresses specific problems encountered during the cleavage of phenylglycine peptides in a practical question-and-answer format.
Issue 1: Low Yield of the Target Peptide
Question: After performing a standard TFA cleavage, my final peptide yield is significantly lower than expected. What are the likely causes and how can I improve the recovery?
Answer: Low peptide yield is a frequent issue when working with sterically hindered residues like phenylglycine. The primary causes are often incomplete cleavage from the resin or inefficient precipitation.
Causality & Solution:
-
Incomplete Cleavage: The steric bulk of the phenylglycine residue can physically block the acid's access to the linker, slowing down the cleavage reaction. Standard cleavage times of 1-3 hours may be insufficient.[2]
-
Solution: Extend the cleavage time. Perform a small-scale trial with a longer incubation period (e.g., 4-6 hours) and analyze both the filtrate and the resin to determine if more peptide is being released. For particularly stubborn sequences, multiple cleavage cycles may be necessary.[3]
-
-
Peptide Adsorption to Resin: The cleaved peptide, particularly if it has hydrophobic character, can non-covalently adsorb to the polystyrene resin beads.
-
Solution: After the initial filtration of the cleavage cocktail, wash the resin thoroughly with fresh Trifluoroacetic Acid (TFA) to displace any adsorbed peptide.[2] Combining these washes with the initial filtrate maximizes recovery.
-
-
Inefficient Precipitation: The choice of precipitating solvent and the conditions used are critical.
-
Solution: Use cold methyl tert-butyl ether (MTBE) for precipitation, as it often provides better results than diethyl ether.[2] Use a volume ratio of at least 10:1 (ether to TFA filtrate) and ensure the ether is pre-chilled to 4°C or lower. If the peptide remains soluble, reducing the TFA volume by rotary evaporation before precipitation can be effective.[3][4]
-
Issue 2: Presence of Unexpected Impurities in HPLC/MS
Question: My crude peptide analysis shows multiple unexpected peaks. What are the potential side reactions specific to phenylglycine peptides during cleavage?
Answer: The generation of reactive carbocations during TFA cleavage is the primary source of impurities.[5] While phenylglycine's side chain is not nucleophilic, other residues in your sequence (Trp, Met, Cys, Tyr) are highly susceptible to modification by these cations, which are liberated from side-chain protecting groups (e.g., t-butyl, trityl).[6][7]
Causality & Solution:
-
Alkylation of Sensitive Residues: Tertiary butyl cations, generated from Boc or t-butyl ester protecting groups, are potent alkylating agents.[8] Tryptophan is particularly vulnerable to modification.[7]
-
Solution: The key is to use an optimized "cleavage cocktail" containing scavengers to trap these reactive cations.[9][10] Triisopropylsilane (TIS) is a highly effective scavenger for trityl and other carbocations.[10][11] Water is also essential to act as a proton source and mediate the reaction.[4]
-
Table 1: Recommended Cleavage Cocktails for Phenylglycine-Containing Peptides
| Peptide Sequence Contains | Recommended Cocktail (v/v/v) | Rationale |
| No other sensitive residues | 95% TFA / 2.5% Water / 2.5% TIS | Standard, effective cocktail for most sequences.[1][12] |
| Trp, Met, Cys | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT (Reagent K) | A robust mixture providing multiple scavengers to protect highly nucleophilic side chains.[6][7] |
| Multiple Arg(Pbf/Pmc) | 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS | The Pbf and Pmc protecting groups can generate reactive species that modify Trp; EDT helps mitigate this. |
| Trityl-based protecting groups | 88% TFA / 5% Phenol / 5% Water / 2% TIS (Reagent B) | TIS is particularly effective at scavenging the highly stabilized trityl cations.[7][11] |
-
Racemization: While more common during the basic conditions of Fmoc deprotection, racemization of the phenylglycine residue can also be exacerbated by extended exposure to strong acid during cleavage, especially at elevated temperatures.[1]
-
Solution: Perform the cleavage at room temperature and avoid unnecessary heating. If racemization is a persistent issue, consider if the Boc/Bzl synthesis strategy, which uses HF for final cleavage, might be more suitable as the acidic deprotection steps are less prone to causing epimerization.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is phenylglycine more challenging to work with than other amino acids like phenylalanine? A1: The primary difference lies in the increased acidity of the alpha-proton on phenylglycine, which makes it highly susceptible to racemization.[1] Additionally, the phenyl group's direct attachment to the backbone alpha-carbon creates significant steric hindrance, which can slow down both coupling and cleavage reactions.[1]
Q2: Can I use a universal cleavage cocktail like "Reagent K" for all my phenylglycine peptides? A2: While Reagent K is a powerful and versatile cocktail, it may be overkill for simple peptides and contains toxic, malodorous reagents like thioanisole and ethanedithiol (EDT).[6][7] It's best practice to tailor your cleavage cocktail to the specific amino acids in your sequence, as shown in Table 1. For many sequences, a simpler TFA/Water/TIS mixture is sufficient and preferable.[12]
Q3: How do I know if my cleavage is complete? A3: The most definitive way is to perform a "micro-cleavage."[4] Take a very small sample of the peptide-resin (5-10 mg), treat it with your chosen cleavage cocktail for the planned duration, and analyze the resulting solution by HPLC and Mass Spectrometry. This allows you to confirm the presence of your product and optimize the cleavage time without committing your entire batch of resin.[4]
Q4: My peptide contains Arg(Pbf). Are there any special considerations? A4: Yes. The cleavage of the Pbf protecting group from arginine can be slow and can generate reactive species that lead to the sulfonation of tryptophan residues. Using a scavenger like ethanedithiol (EDT) is recommended, and you may need to extend the cleavage time to ensure complete deprotection of the arginine side chain.[13]
Experimental Protocols & Visual Workflows
Protocol 1: Optimized TFA Cleavage for Phenylglycine Peptides
This protocol is a general guideline. Always perform a small-scale trial cleavage first.
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) to remove any residual DMF and dried completely under a high vacuum for at least 4 hours.[4][7] Residual DMF can inhibit the cleavage reaction.[4]
-
Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail (see Table 1) immediately before use. For a standard cleavage, mix 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the freshly prepared cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[14] Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-4 hours.
-
Peptide Isolation: Filter the resin using a sintered glass funnel and collect the filtrate into a clean flask.[2]
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to recover any adsorbed peptide.[2][13] Combine all filtrates.
-
Precipitation: In a separate centrifuge tube, place 8-10 volumes of cold (4°C) methyl tert-butyl ether (MTBE).[2] Add the combined TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold MTBE to remove residual scavengers and TFA.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Diagram 1: Decision Workflow for Cleavage Cocktail Selection
This diagram outlines the logical steps for choosing the most appropriate cleavage cocktail based on the peptide sequence.
Caption: Decision tree for selecting an optimal cleavage cocktail.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Molecules, 25(21), 5129. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Gomis, J., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(10), e202200236. Retrieved from [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. Retrieved from [Link]
-
Varkevisser, R., et al. (2022). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Science. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Grandas, A., et al. (1996). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 173-178. Retrieved from [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]
-
Lorthiois, E., et al. (2000). A side-reaction in the SPPS of Trp-containing peptides. Tetrahedron Letters, 41(49), 9607-9611. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. benchchem.com [benchchem.com]
Removing unreacted di-tert-butyl dicarbonate after Boc protection
Welcome to the technical support center dedicated to addressing a critical step in Boc protection chemistry: the efficient removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) and its byproducts. This guide is designed for researchers, scientists, and drug development professionals seeking to streamline their purification processes and ensure the high purity of their N-Boc protected compounds. Here, we will delve into the causality behind common purification challenges and provide field-proven, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc protection reaction that I need to remove?
The main byproducts of a successful Boc protection are tert-butanol and carbon dioxide.[1] However, the most common and often problematic impurity to remove is the unreacted di-tert-butyl dicarbonate itself.[1]
Q2: How can I tell if I have residual Boc-anhydride in my product after an initial workup?
There are a few key indicators of residual Boc-anhydride:
-
¹H NMR Spectroscopy: Unreacted Boc-anhydride will show a characteristic sharp singlet for the 18 equivalent protons of the two tert-butyl groups.[1] This signal is distinct from the 9-proton singlet of the successfully coupled Boc group.
-
Thin-Layer Chromatography (TLC): While Boc-anhydride can be visualized on TLC, it is important to note that it may not stain with amine-specific agents like ninhydrin.[1] Using a more general stain, such as potassium permanganate, can be more effective.[2]
-
Odor: A distinct, sharp "Boc" smell is a strong qualitative indicator of its presence.[1][3]
Q3: Is Boc-anhydride stable during a standard aqueous workup?
Boc-anhydride is insoluble in water and can be sensitive to both acidic and basic conditions, although it is generally stable during neutral water washes.[1][3] Vigorous washing with a saturated sodium bicarbonate solution can help to hydrolyze and remove some of the unreacted Boc-anhydride.[1][4]
Q4: Can I simply remove Boc-anhydride and tert-butanol by evaporation?
Yes, this is often a viable first-pass strategy. Both Boc-anhydride and tert-butanol are volatile.[1] Due to its relatively low boiling point (56-57 °C at 0.5 mmHg), unreacted Boc-anhydride can often be removed by rotary evaporation or by placing the sample under a high vacuum for an extended period.[3][4][5][6] This method is most effective when the desired N-Boc protected product is non-volatile.[1] Sublimation under high vacuum is another effective technique.[6]
Troubleshooting Guides: From Common Issues to Advanced Solutions
This section provides a structured approach to troubleshooting the removal of unreacted Boc-anhydride, progressing from standard protocols to more advanced techniques for stubborn cases.
Issue 1: Residual Boc-Anhydride Detected After Standard Aqueous Workup
A standard workup for a Boc protection reaction typically involves quenching the reaction, followed by an aqueous wash and extraction with an organic solvent. If you still detect Boc-anhydride after this process, consider the following enhanced strategies.
Sources
Validation & Comparative
A Comparative Guide to N-BOC-N-PHENYLGLYCINE vs. Fmoc-N-phenylglycine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, incorporating sterically hindered and racemization-prone amino acids like N-phenylglycine into peptides presents a significant synthetic challenge. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical determinant of success, directly impacting peptide purity, yield, and, most importantly, stereochemical integrity. This guide provides an objective, data-supported comparison of these two strategies for the synthesis of N-phenylglycine-containing peptides, grounded in mechanistic principles and field-proven protocols.
Foundational Principles: The N-Phenylglycine Challenge in SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, builds peptide chains step-by-step on an insoluble polymeric support, simplifying the purification process by allowing excess reagents and by-products to be removed by simple filtration and washing.[1][2][3] The process relies on the iterative deprotection of a temporary Nα-protecting group, followed by the coupling of the next Nα-protected amino acid.[4]
N-phenylglycine is an unnatural, N-substituted amino acid. Its incorporation is challenging for two primary reasons:
-
Steric Hindrance: The phenyl group on the α-nitrogen, in addition to the side-chain phenyl group, creates significant steric bulk. This bulkiness can impede the approach of coupling reagents and the activated amino acid, leading to slower reaction kinetics and incomplete coupling reactions.[5][6]
-
Racemization: The α-proton of phenylglycine is particularly susceptible to base-catalyzed abstraction, leading to a loss of stereochemical integrity (epimerization).[7][8] This is the most critical challenge when working with this residue.
The choice between Boc and Fmoc chemistry fundamentally alters the chemical environment of the synthesis, with profound implications for overcoming these challenges.[9][10]
Head-to-Head Comparison: Boc vs. Fmoc for N-Phenylglycine
The core difference between the two strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal.[11][12] The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a secondary amine like piperidine.[10][11] This dictates the entire synthetic approach, from side-chain protection to final cleavage.
| Feature | N-BOC-N-phenylglycine (Boc Strategy) | Fmoc-N-phenylglycine (Fmoc Strategy) |
| Nα-Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[13][14] | 20% Piperidine in N,N-Dimethylformamide (DMF).[13][14] |
| Chemistry | Acid-labile Nα-group, strong acid (HF) final cleavage.[9][15] | Base-labile Nα-group, mild acid (TFA) final cleavage.[9][10] |
| Orthogonality | Quasi-orthogonal: Graduated acid lability between Nα-Boc and side-chain groups.[13][16] | Fully orthogonal: Base-labile Nα-Fmoc vs. acid-labile side-chain groups.[13][] |
| Racemization Risk | Low. Acidic deprotection yields a protonated N-terminal amine, which protects the α-proton from base abstraction during coupling.[11] | High. The basic conditions of Fmoc deprotection and coupling can readily cause epimerization of the activated phenylglycine residue.[7][8][18] |
| Coupling Efficiency | Moderate to good. Steric hindrance is a factor, but repeated TFA treatments can disrupt peptide aggregation, improving reagent accessibility.[9][11] | Moderate to good. Highly dependent on the choice of coupling reagents to overcome steric hindrance.[6][19] |
| Handling & Safety | Requires anhydrous Hydrofluoric Acid (HF) for final cleavage, which is highly corrosive and requires specialized equipment.[9][10] | Avoids HF. Final cleavage with TFA is standard and safer.[10] This is a major advantage of the Fmoc strategy. |
| Aggregation Issues | Generally less prone to aggregation. The protonated state of the peptide chain after each deprotection step disrupts inter-chain hydrogen bonding.[9] | More susceptible to aggregation, especially for hydrophobic sequences.[9][20] |
The Crucial Factor: Mitigating Racemization
The primary concern when synthesizing with N-phenylglycine is maintaining its stereochemical purity.
Fmoc Strategy: A High-Risk, High-Reward Approach
The standard Fmoc-SPPS cycle, involving piperidine for deprotection and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) for coupling, is highly prone to causing racemization of N-phenylglycine.[7] Studies have shown that using standard coupling reagents like HBTU with DIPEA can result in nearly 50% of the undesired diastereomer.[11][18]
The cause is twofold: the piperidine treatment and, more significantly, the base-catalyzed coupling of the activated Fmoc-N-phenylglycine are the critical steps for racemization.[8] However, this issue can be almost completely suppressed by carefully selecting the coupling reagents and base.
Table 1: Racemization of Phenylglycine in Fmoc-SPPS under Various Conditions [8][11]
| Coupling Reagent | Base | Diastereomeric Purity (%) |
|---|---|---|
| HBTU | DIPEA | ~50% |
| HATU | DIPEA | ~50% |
| DMTMM-BF4 | NMM | 71% |
| DEPBT | DMP | >99% |
| COMU | TMP | >99% |
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMP: 2,6-Dimethylpyridine; TMP: 2,4,6-Trimethylpyridine.
The causality is clear: Using sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) instead of DIPEA minimizes the abstraction of the α-proton from the activated amino acid, thus preventing epimerization.[8][11] Reagents like COMU and DEPBT are highly effective under these low-racemization conditions.
Boc Strategy: The Inherently Safer Route
The Boc strategy is inherently less prone to N-phenylglycine racemization.[11] During the synthesis cycle, the Nα-Boc group is removed with TFA, which leaves the newly exposed terminal amine as a protonated ammonium salt. This positive charge electrostatically shields the α-carbon, making the α-proton much less acidic and resistant to abstraction by the tertiary amine base used in the subsequent coupling step.[9][11] While racemization is not impossible (especially with a strong, non-hindered base and long pre-activation times), it is far less prevalent than in the Fmoc approach. The use of in situ neutralization protocols further minimizes this risk.[9][11]
Experimental Workflows & Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to maximize yield and purity for N-phenylglycine incorporation.
The Boc-SPPS Cycle
The Boc strategy follows a cycle of acidic deprotection, neutralization, and coupling. The use of in situ neutralization is critical for difficult couplings as it minimizes side reactions.[9]
Protocol 1: Manual Boc-SPPS Coupling of this compound This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine salt.
-
Resin Preparation : Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[2]
-
Nα-Boc Deprotection :
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[11]
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (2x), and N,N-Dimethylformamide (DMF) (3x).[11] The resin now has a free N-terminal ammonium trifluoroacetate salt.
-
-
Amino Acid Activation :
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Allow this mixture to pre-activate for 5-10 minutes.
-
-
Coupling (In Situ Neutralization) :
-
Add the activated amino acid solution from step 3 to the resin.
-
Immediately add a hindered base such as Diisopropylethylamine (DIPEA) (6 eq.) to the resin slurry.[11] This neutralizes the N-terminal amine in the presence of the activated amino acid, promoting efficient coupling while minimizing base-mediated side reactions.
-
Agitate the reaction vessel for 2-4 hours. For sterically hindered residues like N-phenylglycine, a double coupling (repeating steps 3 & 4) may be necessary to drive the reaction to completion.[11]
-
-
Washing : Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products. The resin is now ready for the next cycle.
The Fmoc-SPPS Cycle
The Fmoc strategy uses a base for deprotection, followed by coupling. The choice of reagents in the coupling step is paramount for preventing racemization of N-phenylglycine.
Protocol 2: Manual Fmoc-SPPS Coupling of Fmoc-N-phenylglycine (Low-Racemization) This protocol outlines a single, optimized coupling cycle to ensure stereochemical integrity.
-
Resin Preparation : Swell a suitable resin (e.g., Rink Amide) in DMF for 30-60 minutes.[2]
-
Nα-Fmoc Deprotection :
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.[11]
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5x). The resin now has a free N-terminal amine.
-
-
Amino Acid Activation & Coupling (Low-Racemization) :
-
Crucial Step : In a separate vessel, dissolve Fmoc-N-phenylglycine (3 eq.) and COMU (3 eq.) in DMF.
-
Add the sterically hindered, weak base 2,4,6-trimethylpyridine (TMP) (6 eq.) to the amino acid/coupling reagent mixture.[8][11]
-
Immediately add this activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test). If the test is positive, a second coupling is required.
-
-
Washing : Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents. The resin is ready for the next deprotection cycle.
Senior Scientist's Recommendation
The choice between this compound and Fmoc-N-phenylglycine is a trade-off between racemization risk and operational safety.
-
Fmoc Strategy : This is the more modern and widely used approach, offering milder overall reaction conditions and avoiding the use of hazardous HF.[10] However, it is highly susceptible to racemization of the N-phenylglycine residue if standard protocols are used.[7][18] Success is entirely dependent on implementing optimized, low-racemization coupling protocols (e.g., COMU/TMP or DEPBT/DMP).[8][11] With these specific modifications, epimerization can be suppressed to negligible levels, making the Fmoc strategy a viable and attractive option.
-
Boc Strategy : While an older methodology, the Boc strategy remains a robust and valuable tool, particularly for sequences prone to aggregation.[9] The acidic deprotection conditions are inherently less likely to cause racemization of N-phenylglycine.[11] This makes it a more forgiving and reliable method for preserving stereochemistry. The major drawback is the requirement for anhydrous HF for the final cleavage, which necessitates specialized equipment and stringent safety protocols.[9]
Final Recommendation: For the synthesis of most N-phenylglycine-containing peptides where high stereochemical purity is the absolute primary concern , and the appropriate coupling reagents are available, the Fmoc strategy with optimized, low-racemization coupling protocols is the recommended approach. It combines safety with stereochemical fidelity. However, if a sequence is known to be particularly aggregation-prone or if the specialized reagents for the Fmoc method are unavailable, the Boc strategy offers a reliable, albeit more hazardous, alternative that inherently protects against racemization.
References
- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 5. scienmag.com [scienmag.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. biosynth.com [biosynth.com]
- 18. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Boc and Fmoc Deprotection in Peptide Synthesis
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice of a protecting group strategy is a foundational decision that dictates the entire workflow and profoundly impacts the efficiency, purity, and yield of the final product. The two dominant methodologies in modern solid-phase peptide synthesis (SPPS) are centered around the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
This guide provides an in-depth, objective comparison of the deprotection conditions associated with these two cornerstone strategies. Moving beyond a simple listing of reagents, we will explore the underlying chemical mechanisms, kinetic considerations, common side reactions, and mitigation strategies, providing the field-proven insights necessary to make informed decisions for specific synthetic challenges.
The Principle of Orthogonality: A Tale of Two Strategies
The core difference between the Boc and Fmoc strategies lies in the chemical conditions required to remove the temporary α-amino protecting group during the iterative elongation of the peptide chain. This difference defines the "orthogonality" of the entire synthetic plan—the ability to selectively remove one class of protecting groups without affecting others.[1][2][3]
-
The Boc/Bzl Strategy: This classical approach is considered "quasi-orthogonal".[2] It relies on graduated acid lability. The temporary Nα-Boc group is removed with a moderately strong acid (e.g., trifluoroacetic acid, TFA), while the "permanent" side-chain protecting groups (typically benzyl-based, Bzl) and the resin linker require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[3][4] The risk, however, is that the repetitive TFA treatments can prematurely cleave a small amount of the side-chain protection in each cycle, particularly in long syntheses.[5]
-
The Fmoc/tBu Strategy: This is a fully orthogonal strategy and has become the predominant method in modern SPPS.[1][3][4] The temporary Nα-Fmoc group is cleaved under mild basic conditions (typically with piperidine), while the permanent side-chain protecting groups (tert-butyl, tBu-based) and the resin linker are cleaved with acid (TFA).[4][] This stark difference in chemical requirements ensures that the side chains remain fully protected throughout the chain assembly.[4]
In-Depth Analysis of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that generates a highly reactive electrophile, a key factor that dictates the required experimental conditions.
Mechanism of Deprotection
Boc deprotection proceeds via a two-step mechanism initiated by a strong acid like TFA.[7][8][9][10]
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group.
-
Fragmentation: The protonated group fragments, leading to the loss of a stable tert-butyl cation and a transient carbamic acid.[7][11]
-
Decomposition: The carbamic acid spontaneously decomposes into the free N-terminal amine and carbon dioxide gas.[7][11]
The liberated amine is protonated by the excess acid, requiring a subsequent neutralization step before the next coupling reaction can occur.[10]
Standard Experimental Protocol (SPPS Cycle)
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes. [12]2. Deprotection: Drain the solvent and add a solution of 25-50% TFA in DCM (containing appropriate scavengers if needed). Agitate for 20-30 minutes. [12][13]3. Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (3x). [1]4. Neutralization: Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 2-5 minutes to neutralize the protonated α-amino group. [1]5. Washing: Wash the resin with DCM (5x) to remove excess base, preparing it for the next coupling step. [1]
In-Depth Analysis of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed elimination reaction that is significantly milder than the acidic conditions of the Boc strategy.
Mechanism of Deprotection
The Fmoc deprotection mechanism is a base-catalyzed β-elimination reaction. [14][15]
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring. [14][16]2. β-Elimination: This abstraction initiates a rapid elimination, releasing the free N-terminal amine, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). [14][16]3. DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophilic scavenger, trapping the DBF to form a stable, UV-active adduct. This is a critical step, as it prevents the DBF from reacting with the newly liberated amine, which would terminate the peptide chain. [14][17]
Reagents and Conditions
The gold standard for Fmoc removal is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) . [4][14][18]The reaction is typically very fast, often completed in minutes. A two-step deprotection (e.g., 1-3 minutes followed by a second 5-10 minute treatment) is common to ensure complete removal. [15][19]
Side Reactions and Alternative Bases
While the Fmoc strategy is milder, the basic conditions can promote several sequence-dependent side reactions.
-
Aspartimide Formation: A significant problem in sequences containing Asp followed by a small residue (Gly, Ser, Asn). The base facilitates an intramolecular cyclization to a succinimide ring, which can lead to racemization and the formation of β-aspartyl peptides upon ring-opening. [16][20]* Diketopiperazine (DKP) Formation: Prevalent at the dipeptide stage, especially with Proline. The free N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a stable six-membered ring and truncating the synthesis. [20][21]* Racemization: Certain amino acids, particularly C-terminal Cysteine and Histidine, are susceptible to base-mediated racemization. [20] To mitigate these issues, alternative bases or cocktails have been developed.
| Side Reaction | Mitigation Strategy / Alternative Base |
| Aspartimide Formation | Use of milder bases like 4-methylpiperidine (4MP) or piperazine (PZ). [16]Addition of formic acid to the deprotection solution can also help. [22] |
| DKP Formation | Use of a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)/piperazine cocktail can drastically reduce DKP formation. [20][21] |
| Racemization (Cys) | Using milder bases or optimized coupling conditions. |
Combinations such as 2% DBU / 5% Piperazine in NMP have proven highly effective at suppressing DKP formation and rivaling piperidine in deprotection speed. [21][22][23]
Standard Experimental Protocol (SPPS Cycle)
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes. [14]2. Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. [14]A common procedure is to perform this step twice. [15]3. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct. [14]4. Monitoring (Optional but Recommended): The progress of the deprotection can be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct (λmax ≈ 301 nm) in the collected filtrate. [14][15]This provides quantitative feedback on the efficiency of each cycle.
Head-to-Head Comparison: Boc vs. Fmoc
The choice between these two powerful strategies depends on a careful evaluation of the target peptide, available resources, and desired scale.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butoxycarbonyl (Boc) [4] | 9-fluorenylmethyloxycarbonyl (Fmoc) [4] |
| Deprotection Reagent | 25-50% TFA in DCM [4][13] | 20% Piperidine in DMF [4][14] |
| Deprotection Conditions | Strong Acid | Mild Base |
| Side-Chain Protection | Benzyl (Bzl)-based [4] | tert-Butyl (tBu)-based [4] |
| Final Cleavage | Strong Acid (HF, TFMSA) [4][24] | Moderate Acid (TFA) [4] |
| Orthogonality | Quasi-orthogonal (graduated acid lability) [2] | Fully Orthogonal [3][4] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable, with UV monitoring capability [4][5] |
| Key Advantage | Better for hydrophobic/aggregation-prone sequences due to N-terminal protonation reducing H-bonding. [24] | Milder conditions are compatible with sensitive modifications (e.g., glycosylation, phosphorylation). [5] |
| Key Disadvantage | Requires highly corrosive/toxic HF for final cleavage and specialized apparatus. Repetitive acid treatment can degrade resin/side-chains. [4][5] | Base-labile side reactions (aspartimide, DKP) can be problematic for certain sequences. [20] |
| Cost | Boc-amino acids are generally less expensive. [][25] | Fmoc-amino acids can be more expensive, but overall process efficiency may offer better cost-effectiveness. [][25] |
Decision-Making Framework
Selecting the optimal strategy is a multi-faceted decision. The following decision tree provides a logical workflow for this process.
Conclusion
Both Boc and Fmoc deprotection strategies are powerful, well-established methods for solid-phase peptide synthesis. The classical Boc/Bzl strategy, while requiring harsh final cleavage conditions, remains a robust and valuable tool, particularly for the synthesis of long or difficult sequences where aggregation is a primary concern.
However, the Fmoc/tBu strategy has rightfully become the dominant approach in the field. Its true orthogonality, milder deprotection conditions, and high amenability to automation and real-time monitoring provide a versatile and reliable platform for synthesizing a vast array of complex peptides, including those with sensitive post-translational modifications. The continuous development of alternative basic reagents to mitigate sequence-dependent side reactions further expands its utility.
Ultimately, a deep understanding of the chemical principles, potential pitfalls, and optimization parameters of both deprotection methodologies is essential for the modern peptide chemist to successfully navigate the complexities of synthesis and achieve the desired product with maximum purity and efficiency.
References
- Vertex AI Search. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
- BenchChem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Acids.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- BenchChem. (2025). A Comparative Cost-Effectiveness Analysis of Boc vs. Fmoc Strategy for Large-Scale Peptide Synthesis.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Alternative bases to piperidine for Fmoc deprotection to reduce side products.
- NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- 3. peptide.com [peptide.com]
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A Senior Application Scientist's Guide to ¹H NMR Analysis for Confirming N-Boc-Phenylglycine Synthesis
For researchers and professionals in drug development and peptide synthesis, the successful preparation of building blocks like N-Boc-phenylglycine is a critical first step. This non-proteinogenic amino acid is a versatile component in constructing complex peptides and biologically active molecules.[1] Its synthesis, typically involving the protection of the amino group of phenylglycine with a tert-butyloxycarbonyl (Boc) group, requires rigorous characterization to confirm its successful completion and purity.[1]
Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most definitive method for unambiguous structural confirmation. It provides a detailed atomic-level picture, allowing not just for verification of the target molecule but also for the identification of starting materials and common impurities. This guide provides an in-depth, experience-driven approach to using ¹H NMR for the qualitative analysis of N-Boc-phenylglycine, moving beyond a simple checklist of peaks to a deeper understanding of the spectral data.
The Synthetic Context: Why NMR Validation is Crucial
A common route to N-Boc-phenylglycine involves the reaction of phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] While a standard procedure, potential side reactions or incomplete conversion can lead to a mixture of the desired product, unreacted phenylglycine, and hydrolysis byproducts. Relying solely on techniques like thin-layer chromatography (TLC) can be misleading. ¹H NMR provides a comprehensive quality control checkpoint.
Below is a generalized workflow for the synthesis and subsequent NMR analysis.
Caption: Structure of N-Boc-phenylglycine with key protons labeled for assignment.
The following table summarizes the expected ¹H NMR data in CDCl₃.
| Proton Label | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| a (Boc, -C(CH₃)₃) | ~1.45 | 9H | Singlet (s) | N/A | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a large, sharp singlet in the aliphatic region. This is the hallmark signal confirming the presence of the Boc protecting group. |
| b (Amide, -NH-) | ~5.1 - 5.5 | 1H | Doublet (d) | ~7-8 Hz | The amide proton is coupled to the alpha-proton (c). Its chemical shift can be broad and variable depending on concentration and solvent. |
| c (Alpha, -CH-) | ~5.3 - 5.4 | 1H | Doublet (d) | ~7-8 Hz | This proton is deshielded by the adjacent phenyl ring, nitrogen, and carbonyl group. It is coupled to the amide proton (b), resulting in a doublet. [2] |
| d (Aromatic, -C₆H₅) | ~7.3 - 7.4 | 5H | Multiplet (m) | N/A | The five protons on the phenyl ring have very similar chemical environments, leading to overlapping signals that typically appear as a complex multiplet in the aromatic region of the spectrum. |
| e (Acid, -COOH) | ~9.0 - 12.0 | 1H | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and often exchanges with trace water, resulting in a very broad signal that can be difficult to integrate accurately. It may sometimes not be observed. |
Self-Validation: Cross-Verifying the Data
-
The Boc Group Check: The presence of a large singlet integrating to 9H at ~1.45 ppm is non-negotiable proof of successful Boc protection.
-
The Backbone Check: The mutual coupling between the amide proton (b ) and the alpha-proton (c ) provides a self-validating system. They should appear as doublets with identical coupling constants (J ≈ 7-8 Hz). [2]This confirms the N-CH connectivity of the phenylglycine core.
-
The Phenyl Group Check: A complex signal in the aromatic region integrating to 5H confirms the presence of the phenyl side chain.
-
Integration Consistency: The relative ratio of integrals should be consistent: a:b:c:d should be approximately 9:1:1:5.
Identifying Impurities and Side Products
A clean spectrum is the goal, but identifying contaminants is a primary function of this analysis.
| Potential Impurity | Key ¹H NMR Signals (CDCl₃) | How to Differentiate from Product |
| Unreacted Phenylglycine | Alpha-CH signal appears at a different chemical shift (~4.5 ppm); absence of the ~1.45 ppm Boc singlet. | The key differentiator is the absence of the 9H singlet for the Boc group. |
| (Boc)₂O | A sharp singlet around 1.5 ppm. | This signal can sometimes overlap with the product's Boc signal, but it will be much sharper. However, (Boc)₂O is often removed during the workup. |
| tert-Butanol | Singlet at ~1.28 ppm (9H) and a broad OH signal. [3] | The chemical shift of the t-butyl group is distinct from the Boc-protected amine (~1.45 ppm). |
| Ethyl Acetate (EtOAc) | Quartet at ~4.12 ppm (2H), Singlet at ~2.05 ppm (3H), Triplet at ~1.26 ppm (3H). [4] | These characteristic signals are easily identified and do not overlap significantly with the product signals. |
| Dioxane | Singlet at ~3.72 ppm. [4] | A sharp singlet that is clearly distinct from any product signals. |
Comparative Analysis: ¹H NMR vs. Other Techniques
While other techniques are valuable, they do not provide the same level of structural detail as ¹H NMR for confirming this specific synthesis.
| Technique | Information Provided | Advantages | Limitations for this Application |
| ¹H NMR | Detailed connectivity (H-H coupling), number of protons, chemical environment. | Unambiguous structural confirmation, impurity identification, and quantification in a single experiment. | Requires a relatively pure sample for clear interpretation; less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight of the compound. | High sensitivity, confirms the molecular formula. | Does not provide information about the connectivity of atoms. It cannot distinguish between isomers. |
| HPLC | Purity and retention time. | Excellent for assessing purity and quantifying the amount of product. [5] | Does not provide structural information. Co-elution with an impurity of the same retention time is possible. |
| FTIR | Presence of functional groups (C=O, N-H, O-H). | Quick and easy method to check for key functional groups. | Confirms the presence of functional groups but not how they are connected. Cannot distinguish product from starting material easily. |
References
-
Lillo, A. M., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675. Retrieved from [Link]
-
Lillo, A. M., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675. Retrieved from [Link]
-
ChemBK. (2024). N-Boc-L-phenylglycine. Retrieved from [Link]
-
Medina, E., et al. (1997). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Tetrahedron: Asymmetry, 8(10), 1581-1586. Retrieved from [Link]
-
Lillo, A. M., et al. (1999). (PDF) Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
-
Kumar, A., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(25), 17085-17094. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
-
University of Illinois. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
Wang, Y., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Bioresources and Bioprocessing, 7(1), 58. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal Coupling Reagent for Boc-Phenylglycine Incorporation
For researchers, scientists, and drug development professionals, the efficient and stereochemically faithful incorporation of non-standard amino acids is a critical juncture in peptide synthesis. N-tert-butoxycarbonyl-phenylglycine (Boc-Phg-OH), a non-proteinogenic amino acid, presents unique challenges due to the steric hindrance imparted by the phenyl group and the inherent risk of racemization at the α-carbon.[1][2][3] The choice of coupling reagent is therefore a paramount consideration to ensure high yields and enantiopurity of the final peptide.
This guide offers an objective comparison of commonly employed coupling reagents for the incorporation of Boc-phenylglycine, supported by extrapolated experimental data from studies on sterically hindered and racemization-prone amino acids. Detailed methodologies and a visual representation of the experimental workflow are provided to aid in the selection of the most suitable reagent for your specific application.
The Challenge: Steric Hindrance and Epimerization
The synthesis of peptides containing phenylglycine is complicated by two main factors:
-
Steric Hindrance: The bulky phenyl side chain can physically obstruct the approach of the nucleophilic amine to the activated carboxyl group, slowing down the rate of peptide bond formation.[2][4] This can lead to incomplete reactions, requiring longer reaction times or "double coupling" steps.[2]
-
Epimerization: The α-proton of phenylglycine is more acidic compared to many proteinogenic amino acids, making it susceptible to abstraction by base.[3] This is particularly problematic during the carboxyl group activation step. Abstraction of this proton leads to the formation of a planar enolate intermediate, which upon re-protonation can result in a mixture of D and L isomers at that position, a process known as epimerization or racemization.[3][5]
The selection of a coupling reagent is a balance between achieving a fast reaction rate to overcome steric hindrance and minimizing the lifetime of highly reactive intermediates to suppress epimerization.[1][6]
Performance Comparison of Common Coupling Reagents
While direct head-to-head comparative studies on Boc-phenylglycine are limited, data from analogous sterically hindered or racemization-prone amino acids provide valuable insights.[1] The following table summarizes the expected performance of various coupling reagents.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99% | Low to Moderate | Highly efficient for hindered couplings with rapid reaction times.[1][7] The use of a hindered base like DIPEA is crucial.[1] |
| HBTU/DIPEA | 90 - 98% | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[1][6] |
| PyBOP/DIPEA | 90 - 97% | Low to Moderate | Similar in efficacy to HBTU, generates non-carcinogenic byproducts. Very effective for sterically hindered couplings.[1][8] |
| DIC/OxymaPure® | 92 - 97% | Very Low | OxymaPure® is an excellent additive for suppressing racemization and is considered a safer alternative to HOBt-based methods.[1] |
| DEPBT | High | Very Low | A phosphonium salt-based reagent known for causing very little epimerization, especially useful for arylglycines.[9][10] |
Deep Dive into Coupling Reagent Mechanisms and Rationale
Aminium/Uronium Salts: HATU and HBTU
Mechanism of Action: HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) are among the most efficient coupling reagents, especially for difficult sequences.[6][7][9] They react with the carboxylate of Boc-phenylglycine to form a highly reactive acyl-aminium intermediate, which rapidly converts to an active ester (OAt- or OBt-ester, respectively). This active ester is then readily attacked by the N-terminal amine of the peptide chain.
Causality Behind Experimental Choices:
-
Why HATU is often superior: The "A" in HATU stands for 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt makes the resulting active ester more reactive and a better leaving group than the HOBt-ester formed by HBTU.[7][11] This accelerates the coupling reaction, which is advantageous for sterically hindered residues like phenylglycine as it outcompetes the rate of racemization.
-
The crucial role of a hindered base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is essential. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion needed for the initial reaction with the coupling reagent.[12] Its steric bulk prevents it from abstracting the sensitive α-proton of the phenylglycine, thereby minimizing epimerization.[10]
-
Avoiding excess reagent: An excess of HBTU or HATU should be avoided as it can react with the unprotected N-terminal amine of the peptide, leading to a guanidinium capping that terminates chain elongation.[9][13]
Mechanism of HATU/HBTU Coupling
Caption: HATU activation and coupling workflow.
Carbodiimides with Additives: DIC/OxymaPure®
Mechanism of Action: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization via oxazolone formation.[5] To prevent this, an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) is used. The O-acylisourea rapidly reacts with OxymaPure® to form a more stable, yet still reactive, active ester, which then undergoes aminolysis.
Causality Behind Experimental Choices:
-
Why use an additive? Without an additive, the O-acylisourea can rearrange to a stable N-acylurea byproduct, terminating the reaction, or it can promote racemization. Additives like OxymaPure® or HOBt act as "racemization suppressants" by intercepting the unstable intermediate.[1][6][14]
-
OxymaPure® as a modern alternative: OxymaPure® has emerged as a superior alternative to the traditional HOBt. It is non-explosive, provides faster reaction kinetics, and is more effective at suppressing racemization.[1] Its acidic nature also helps to minimize base-catalyzed side reactions.
-
DIC vs. DCC: DIC is preferred over dicyclohexylcarbodiimide (DCC) in solid-phase synthesis because the byproduct, diisopropylurea, is soluble in common solvents like DMF and DCM, making it easy to wash away. The dicyclohexylurea byproduct of DCC is poorly soluble and can clog resin filters.[14]
Experimental Protocols
The following protocols are based on standard manual Boc-solid-phase peptide synthesis (SPPS) procedures.
General SPPS Workflow for Boc-Phenylglycine Incorporation
Caption: General Boc-SPPS workflow for one coupling cycle.
Protocol 1: HATU/DIPEA Coupling
This protocol assumes a starting resin substitution of 0.5 mmol/g.
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-Phg-OH (3 eq.), HATU (2.9 eq.), in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add DIPEA (6 eq.) to the vessel. Agitate the mixture for 2-4 hours at room temperature.[1] The use of in situ neutralization, where the base is added at the same time as the activated amino acid, is recommended to minimize racemization.[2]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling ("double coupling") may be necessary.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (3x).[1]
Protocol 2: DIC/OxymaPure® Coupling
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.
-
Solution Preparation: In a separate vessel, dissolve Boc-Phg-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin, followed by the addition of DIC (3 eq.). Agitate the mixture for 3-6 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test as described in Protocol 1.
-
Washing: After a negative Kaiser test, wash the resin as described in Protocol 1.
Conclusion and Recommendations
The successful incorporation of Boc-phenylglycine hinges on a careful balance of reactivity and control over side reactions.
-
For maximum coupling efficiency , especially in sequences known to be difficult or sterically hindered, HATU is the reagent of choice due to its rapid kinetics which can outpace epimerization.[7]
-
For syntheses where suppression of racemization is the absolute priority and slightly longer coupling times are acceptable, the DIC/OxymaPure® combination offers a robust and safer alternative.[1]
-
HBTU remains a reliable and cost-effective workhorse suitable for many standard applications involving phenylglycine.[1][6]
-
Reagents like DEPBT should be considered in cases where even trace amounts of epimerization are unacceptable, as it is specifically designed for such sensitive couplings.[9][10]
Ultimately, the optimal choice will depend on the specific properties of the target peptide, the available resources, and the expertise of the researcher. For critical applications, a small-scale test coupling with analysis of the crude product by HPLC or LC-MS is recommended to verify the chosen conditions.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Coupling Strategies for Boc-DL-Phg-OH in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Peptides with Phenylglycine.
- BenchChem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
- BenchChem. (2025). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry.
- Wenschuh, H., et al. (n.d.). Comparative study of methods to couple hindered peptides. PubMed.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- SlideShare. (n.d.).
- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Mitchell, T. D., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
- ResearchGate. (2020). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
- Vrettos, E. I., et al. (2017).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Md Ali, A., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(7), 849.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. people.uniurb.it [people.uniurb.it]
- 12. youtube.com [youtube.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. bachem.com [bachem.com]
A Comparative Guide to Orthogonal Protection Strategies with N-Boc-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the integrity of the final peptide product.[1] This is particularly true when incorporating non-proteinogenic or sterically hindered amino acids, such as phenylglycine, which can introduce unique challenges like increased racemization.[2][3] This guide provides an in-depth, objective comparison of orthogonal protection strategies, with a focus on the utility and performance of N-Boc-phenylglycine in solid-phase peptide synthesis (SPPS).
The Principle of Orthogonality in Peptide Synthesis
At its core, an orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions.[4] This allows for the selective deprotection of one functional group without affecting others, a crucial capability for the synthesis of complex peptides with features like cyclization, branching, or specific side-chain modifications.[4][5] The two dominant strategies in SPPS, the Boc/Bzl and Fmoc/tBu approaches, are built on this principle.[6][7]
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable, benzyl-based (Bzl) groups for "permanent" side-chain protection. This is considered a "quasi-orthogonal" system as both group types are removed by acid, but their lability differs significantly.[6][8] The Nα-Boc group is cleaved with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[2][7][9]
-
Fmoc/tBu Strategy: This is a truly orthogonal system where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the Nα-amino terminus, and acid-labile tert-butyl (tBu) based groups protect the side chains.[4][6]
N-Boc-Phenylglycine: A Versatile Building Block
N-Boc-phenylglycine is a non-proteinogenic amino acid that has garnered significant attention in peptide synthesis and medicinal chemistry.[10] Its unique structure, with a phenyl group directly attached to the α-carbon, can induce specific secondary structures in peptides and increase their resistance to enzymatic degradation.[2][11] The Boc protecting group enhances its stability and solubility in organic solvents, making it a versatile building block, particularly within the Boc-SPPS framework.[10]
Key Characteristics of N-Boc-Phenylglycine:
-
Stability: The Boc group is stable under basic and neutral conditions, a key feature for orthogonal strategies where other protecting groups might be base-labile.[10]
-
Cleavage: It is readily cleaved under moderately acidic conditions, typically with 25-50% TFA in dichloromethane (DCM).[10][11]
-
Applications: Its incorporation is a strategy to enhance biological activity, stability, and receptor affinity in drug discovery. Phenylglycine derivatives have been explored as antagonists of metabotropic glutamate receptors, for example.[10]
Performance Comparison of Orthogonal Strategies for Phenylglycine Incorporation
The primary challenge when incorporating phenylglycine is its propensity for racemization at the α-carbon, especially during the coupling step.[2][3] This is a significant concern in both Fmoc- and Boc-SPPS, necessitating careful selection of coupling reagents and conditions.[2][12]
| Strategy | Nα-Protection | Side-Chain Protection (Orthogonal Group) | Deprotection Conditions (Nα) | Key Advantages | Key Disadvantages | Racemization Risk |
| Boc-Based | N-Boc-Phg | Benzyl (Bzl), Tosyl (Tos) | 25-50% TFA in DCM | Robust, well-established chemistry. Can be advantageous for synthesizing hydrophobic peptides.[13][14] | Requires strong, hazardous acids (e.g., HF) for final cleavage.[13][14] | Moderate to high, dependent on coupling reagents and base used.[2] |
| Fmoc-Based | N-Fmoc-Phg | tert-Butyl (tBu) | 20% Piperidine in DMF | Milder final cleavage conditions (TFA). Automation-friendly.[1] | Base-catalyzed coupling of Fmoc-Phg is a critical step for racemization.[12][15] | High, particularly during Fmoc deprotection and coupling.[15] Can be mitigated with specific coupling reagents (e.g., COMU, DEPBT) and sterically hindered bases.[12] |
| Alloc-Based (for side-chain modification) | Boc or Fmoc | Alloc (on a side chain, e.g., Lys) | Pd(0) catalyst | Fully orthogonal to both acid- and base-labile groups, allowing for selective on-resin modifications.[16] | Requires use of a palladium catalyst which may need to be thoroughly removed from the final product. | Not directly related to phenylglycine incorporation itself, but a key tool in complex peptide synthesis. |
Experimental Protocols
Synthesis of N-Boc-DL-Phenylglycine
This protocol describes a general procedure for the Boc protection of DL-phenylglycine.[10]
Materials:
-
DL-phenylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield Boc-DL-phenylglycine.
Manual Boc-SPPS Coupling of N-Boc-Phenylglycine
This protocol outlines a single coupling cycle for incorporating N-Boc-phenylglycine onto a resin-bound peptide with a free N-terminal amine.[2][10]
Materials:
-
Peptide-resin with a free amino group
-
N-Boc-DL-phenylglycine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes.[11]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[10][11]
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.[10]
-
Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DCM (2 x 5 min). Wash again with DCM and DMF.[10]
-
Activation and Coupling:
-
In a separate vessel, dissolve N-Boc-DL-phenylglycine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.[10]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor reaction completion using the ninhydrin (Kaiser) test.[8][11]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.[11]
Visualization of Key Workflows
Caption: General workflow of a Boc-SPPS cycle for incorporating N-Boc-phenylglycine.
Caption: Orthogonal deprotection scheme showing selective removal of Fmoc, tBu, and Alloc groups.
Final Cleavage and Deprotection
The final step in Boc-SPPS involves cleaving the peptide from the resin and removing the "permanent" side-chain protecting groups. This typically requires a strong acid.
HF Cleavage
Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose.[9][13]
Cleavage Cocktail: A typical HF cleavage cocktail includes scavengers to protect sensitive amino acid residues from reactive cationic species generated during the process. A common mixture is HF:anisole (9:1, v/v).
Procedure (High-Level):
-
Carefully condense anhydrous HF into the reaction vessel containing the peptide-resin at low temperature (e.g., 0°C).
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[2]
-
Filter and dry the crude peptide.
Note: HF is extremely hazardous and requires specialized equipment and safety precautions.
TFA-based "Odorless" Cleavage Cocktail (Reagent B)
For some applications, particularly with trityl-based protecting groups, a less hazardous TFA-based cocktail can be used.[17][18]
Composition of Reagent B:
-
Trifluoroacetic acid (88% v/v)
-
Phenol (5% v/v)
-
Water (5% v/v)
-
Triisopropylsilane (TIS) (2% v/v)
This cocktail is generally used in Fmoc-SPPS but can be adapted for certain acid-labile linkers and side-chain protecting groups in Boc-SPPS, although it is not strong enough for standard benzyl-based protection.
Conclusion
The use of N-Boc-phenylglycine within a Boc/Bzl orthogonal protection strategy remains a robust and valuable method for synthesizing peptides containing this unique amino acid.[2][10] While the risk of racemization is a significant consideration, it can be managed through careful optimization of coupling conditions. The primary drawback of the Boc-SPPS strategy is the reliance on hazardous reagents like HF for final cleavage.
In contrast, the Fmoc/tBu strategy offers milder final deprotection conditions but presents a higher risk of racemization during the base-catalyzed coupling of the phenylglycine residue.[12] The choice between these strategies must be made by carefully considering the specific peptide sequence, the presence of other sensitive residues, and the available laboratory infrastructure. The addition of further orthogonal protecting groups like Alloc provides an additional layer of synthetic flexibility, enabling the construction of highly complex and modified peptides.[16]
References
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Fiveable. (n.d.). Side Chain Protection Definition. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Paquin, T., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-595. Retrieved from [Link]
-
Hernandez, et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
JOVE. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
-
Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1103-1123. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
-
Protocol Exchange. (2015). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Tale, S., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 335-341. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Biological activity of peptides with L-phenylglycine vs D-phenylglycine
The future of peptide design lies in the rational and strategic combination of these elements. By understanding the structural and functional consequences of stereochemical modifications, researchers can design peptides with tailored pharmacokinetic and pharmacodynamic profiles. The continued exploration of non-proteinogenic amino acids, including various phenylglycine derivatives, will undoubtedly expand the therapeutic potential of this versatile class of molecules, leading to the development of more effective and bioavailable peptide drugs. [2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Frontiers | Editorial: New approaches for the discovery of GPCR ligands [frontiersin.org]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring a new ligand binding site of G protein-coupled receptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides [mdpi.com]
- 11. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
A Cost-Effectiveness Analysis of Boc vs. Fmoc for Peptide Synthesis: A Senior Application Scientist’s Guide
For researchers, scientists, and drug development professionals, the strategic choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts not only the chemical success of the synthesis but also the overall cost-effectiveness of the project. This guide provides an in-depth, objective comparison of these two dominant methodologies, moving beyond simple procedural outlines to dissect the causal factors that influence efficiency, purity, and ultimately, the bottom line.
The Chemical Cornerstone: A Tale of Two Orthogonal Strategies
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis, thereby influencing everything from raw material costs to waste disposal.[1][]
Boc Chemistry: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as the highly hazardous hydrofluoric acid (HF), for their removal during the final cleavage step.[] This reliance on graded acid lability means the strategy is not fully orthogonal.[1]
Fmoc Chemistry: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group.[1] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This represents a truly orthogonal system, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[1]
The Cost-Effectiveness Equation: A Multifactorial Analysis
The decision of which chemistry to employ cannot be made on the basis of a single variable. A holistic cost-effectiveness analysis must consider raw material costs, process efficiency (time and labor), waste disposal, and the impact of crude product purity on downstream processing.
Raw Material Costs: Beyond the Amino Acid Price Tag
A primary consideration in any synthesis is the cost of the protected amino acids. While a simple price comparison is a starting point, it doesn't tell the whole story.
| Component | Boc Strategy | Fmoc Strategy | Cost-Effectiveness Insights |
| Protected Amino Acids | Generally lower cost per gram.[3][4] | Generally higher cost per gram.[3][4] | The higher cost of Fmoc-amino acids is due to the more complex synthesis of the Fmoc protecting group itself.[3][4] However, increasing demand for therapeutic peptides has led to economies of scale, making Fmoc derivatives more cost-competitive.[3] |
| Coupling Reagents | Traditionally uses less expensive carbodiimides like DCC/HOBt.[] | Compatible with highly efficient but more expensive modern reagents (e.g., HBTU, HATU).[] | While Boc can use cheaper reagents, for difficult couplings, more expensive reagents are often needed anyway. Fmoc's compatibility with highly efficient reagents can lead to higher success rates and less troubleshooting, saving time and resources.[] |
| Deprotection Reagents | Trifluoroacetic Acid (TFA) - significant cost. | 20% Piperidine in DMF - moderate cost. | The cost of piperidine is a factor, but some large-scale protocols allow for its recycling, which can improve long-term cost-effectiveness.[3] |
| Final Cleavage Reagents | Hydrofluoric Acid (HF) or TFMSA - very high cost and requires specialized, expensive equipment.[1] | Trifluoroacetic Acid (TFA) - significant cost but uses standard laboratory glassware. | The need for a dedicated, corrosion-resistant HF apparatus is a major capital expenditure associated exclusively with the Boc strategy. |
Process Efficiency: Time, Labor, and Automation
In a professional setting, time is a critical resource. Process efficiency, encompassing synthesis time, labor intensity, and amenability to automation, is a major driver of overall cost.
The Fmoc strategy has become the dominant choice for automated peptide synthesizers.[1] Its milder deprotection conditions and the UV-active nature of the cleaved Fmoc byproduct (dibenzofulvene-piperidine adduct) allow for real-time spectrophotometric monitoring of the deprotection step, enabling automated, feedback-controlled cycles. This significantly reduces the need for manual intervention and allows for high-throughput synthesis.
Boc chemistry, with its use of highly corrosive reagents and the lack of a simple, real-time monitoring method for deprotection, is less amenable to modern automation.[1]
Solvent Consumption and Waste Disposal: The Hidden Costs
Solid-phase peptide synthesis is an inherently solvent-intensive process, with washing steps accounting for a significant portion of the total volume.[3] The cost of purchasing and, critically, disposing of hazardous chemical waste is a substantial operational expense.
To illustrate, let's consider a representative single amino acid coupling cycle on a 0.1 mmol scale:
| Step | Boc Strategy (Solvent & Volume) | Fmoc Strategy (Solvent & Volume) |
| Resin Swelling | DCM (5-10 mL) | DMF (5-10 mL) |
| Deprotection | 50% TFA in DCM (5-10 mL x 2) | 20% Piperidine in DMF (5-10 mL x 2) |
| Washing after Deprotection | DCM (5-10 mL x 3), IPA (5-10 mL x 2) | DMF (5-10 mL x 5) |
| Neutralization | 10% DIEA in DCM (5-10 mL x 2) | N/A |
| Washing after Neutralization | DCM (5-10 mL x 3) | N/A |
| Coupling | DMF or DCM/DMF (5-10 mL) | DMF (5-10 mL) |
| Washing after Coupling | DCM (5-10 mL x 3), DMF (5-10 mL x 2) | DMF (5-10 mL x 5) |
| Estimated Total per Cycle | ~75-150 mL | ~60-120 mL |
Note: Volumes are estimates derived from generalized protocols and can vary based on the specific resin, sequence, and scale.
While the per-cycle volumes may appear comparable, the nature of the solvents and reagents differs in hazardousness and disposal cost. Boc chemistry's reliance on halogenated solvents like Dichloromethane (DCM) and the highly corrosive TFA and HF contributes to a more expensive and environmentally challenging waste stream.
The Purity Imperative: Impact on Downstream Costs
The purity of the crude peptide product directly impacts the cost and effort required for downstream purification. A cleaner crude product simplifies High-Performance Liquid Chromatography (HPLC) purification, leading to higher recovery of the final product and reduced consumption of expensive HPLC solvents and columns.
It is widely accepted that the milder, more orthogonal nature of Fmoc chemistry generally results in a higher purity crude product with fewer side reactions.[1][5]
Experimental Data: In a synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂), a direct comparison revealed:
-
Fmoc Strategy: Crude Peptide Purity of ~75% by HPLC.[5]
-
Boc Strategy: Crude Peptide Purity of ~55% by HPLC.[5]
This significant difference in initial purity means that the purification of the Boc-synthesized peptide would be more challenging, time-consuming, and costly. The higher crude purity achieved with the Fmoc strategy can therefore offset the higher initial cost of the Fmoc-protected amino acids by reducing the burden of downstream processing.[3]
Experimental Workflows & Methodologies
To ensure scientific integrity, the protocols that form the basis of this analysis are detailed below. These are self-validating systems where the completion of key steps can be confirmed.
Boc Solid-Phase Peptide Synthesis Workflow
The Boc SPPS process is a cyclical procedure involving acid-based deprotection, neutralization, and coupling.
Caption: Cyclical workflow for Boc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Boc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for amides) in Dichloromethane (DCM) for 30-60 minutes.
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by Isopropanol (IPA) and then DCM again to remove residual TFA.
-
Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing with a solution of 10% Diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling: Dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture. Add this solution to the resin, followed by DIEA (4-6 equivalents) to initiate coupling. Agitate for 1-2 hours.
-
Monitoring: Confirm reaction completion with a negative Kaiser (ninhydrin) test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The cycle is now complete and ready for the next amino acid.
Fmoc Solid-Phase Peptide Synthesis Workflow
The Fmoc SPPS process is a more streamlined cycle involving base-catalyzed deprotection and coupling.
Caption: Cyclical workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Wang for acids, Rink Amide for amides) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Nα-Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: Dissolve the next Nα-Fmoc protected amino acid (2-4 equivalents), a coupling agent (e.g., HCTU), and a base like DIEA in DMF. Add the activated solution to the resin and agitate for 30-60 minutes.
-
Monitoring: Confirm reaction completion with a negative Kaiser (ninhydrin) test.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts. The cycle is now complete.
Conclusion and Recommendations
The choice between Boc and Fmoc chemistry is a nuanced decision dictated by the specific scientific and economic context of the project.
The Fmoc strategy is, in the majority of modern applications, the more cost-effective choice. Despite the higher upfront cost of Fmoc-protected amino acids, its milder reaction conditions, higher crude product purity, and superb suitability for automation lead to significant savings in downstream processing, labor, and time.[3] These factors often result in a lower total cost of ownership for the final, purified peptide. It is the recommended strategy for routine synthesis, complex peptides, and those containing acid-sensitive modifications.
The Boc strategy, however, remains a valuable and sometimes superior tool for specific, challenging applications. Its key advantage lies in the synthesis of long, difficult, or hydrophobic sequences that are prone to aggregation.[] The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, mitigating aggregation issues where Fmoc chemistry might fail. For well-established, large-scale industrial processes where protocols are highly optimized and the initial cost of amino acids is a primary driver, Boc chemistry can still be an economically attractive option.[3]
Ultimately, a thorough evaluation of the target peptide's sequence, coupled with an analysis of available resources—including instrumentation, personnel expertise, and waste disposal infrastructure—is crucial for determining the most truly cost-effective and efficient synthetic strategy.
References
Sources
A Comparative Guide to Alternatives for N-Boc-N-Phenylglycine in Peptide Modification
Introduction: The Role of N-Phenylglycine in Peptidomimetics
In the landscape of peptide-based drug discovery, the modification of the peptide backbone is a cornerstone strategy for overcoming inherent pharmacological limitations such as poor metabolic stability and conformational flexibility.[1][2] N-Boc-N-phenylglycine, a non-proteinogenic amino acid, has been a valuable building block in this endeavor.[3] Its incorporation into a peptide sequence introduces a bulky phenyl group on the amide nitrogen, which serves two primary purposes: it sterically shields the adjacent peptide bonds from proteolytic enzymes, thereby enhancing the peptide's in vivo half-life, and it restricts the conformational freedom of the backbone, which can stabilize bioactive secondary structures like β-turns or helices.[4][5]
However, while effective, N-phenylglycine represents just one point in a vast chemical space of N-substituted amino acids. The pursuit of novel therapeutics with fine-tuned properties necessitates a broader toolkit of building blocks. Researchers may seek alternatives to this compound to achieve different degrees of conformational control, introduce diverse functionalities, or further optimize pharmacokinetic profiles. This guide provides an in-depth comparison of the primary alternatives, supported by experimental data and detailed protocols, to empower researchers in making strategic decisions for their peptide modification projects.
Comparative Analysis of Key Alternatives
The selection of an N-substituted building block is a critical decision that profoundly influences the resulting peptide's chemical and biological properties. The main alternatives to this compound can be broadly categorized into N-methyl amino acids and a more general class of N-substituted glycines known as peptoids.
Alternative 1: N-Methyl Amino Acids
N-methylation, the substitution of the amide proton with a methyl group, is one of the most subtle yet powerful modifications in peptide chemistry.[6][7] Unlike the bulky phenyl group, the small methyl group offers a more nuanced approach to enhancing peptide properties.
-
Impact on Properties :
-
Proteolytic Resistance : The N-methyl group effectively disrupts the hydrogen-bonding patterns required by many proteases for substrate recognition, leading to a significant increase in stability against enzymatic degradation.[2][8]
-
Conformational Control : N-methylation introduces steric hindrance that restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to its target and potentially increasing affinity.[1] It also has a known propensity to favor the formation of cis-amide bonds, a conformational feature exploited in many natural products like Cyclosporin A.
-
Membrane Permeability : By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation increases the lipophilicity of the peptide. This modification can decrease the energetic penalty for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, thereby enhancing cell permeability and oral bioavailability.[1][2]
-
-
Synthetic Considerations : The secondary amine of an N-methylated amino acid is both sterically hindered and less nucleophilic than a primary amine. This makes peptide bond formation a significant challenge, often resulting in low coupling yields.[9] Success requires the use of highly efficient coupling reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and optimized protocols to drive the reaction to completion.[10]
Alternative 2: Peptoids (N-Substituted Glycines)
Peptoids, or oligomers of N-substituted glycines, represent a radical departure from the traditional peptide structure and offer maximal diversity.[11] In peptoids, the side chain is shifted from the α-carbon to the backbone amide nitrogen.[12] This isomeric rearrangement results in an achiral backbone that is devoid of hydrogen bond donors.[11] this compound can be considered a specific type of peptoid monomer.
-
Impact on Properties :
-
Exceptional Proteolytic Stability : The entirely modified backbone of a peptoid oligomer renders it highly resistant to degradation by proteases.[11]
-
Vast Side-Chain Diversity : The primary advantage of peptoids lies in the synthetic method used to create them. The "submonomer" synthesis approach allows for the incorporation of a virtually limitless variety of side chains from a vast pool of commercially available primary amines.[12][13] This provides unparalleled opportunities for chemical diversity in drug discovery.
-
Enhanced Cell Permeability : Similar to N-methylation, the lack of amide hydrogen bond donors in the peptoid backbone generally leads to increased hydrophobicity and superior cell permeability.[11]
-
Structural Flexibility : The peptoid backbone is generally more flexible than a peptide backbone due to the absence of the steric constraints imposed by an α-carbon side chain. However, specific side chains, such as bulky aromatic groups (like phenylglycine), can be used to induce stable secondary structures.[12]
-
-
Synthetic Considerations : Peptoid synthesis is most efficiently performed on a solid support using the submonomer method developed by Zuckermann et al.[13] This two-step cycle involves an acylation step with bromoacetic acid followed by a nucleophilic displacement with a primary amine of choice.[12] This method bypasses the need to synthesize and protect individual N-substituted amino acid monomers, making it highly efficient for creating large, diverse libraries.[11][14]
Head-to-Head Performance Metrics
The choice of modification strategy depends on the desired outcome. The following table summarizes the key performance characteristics of each alternative compared to the this compound baseline.
| Performance Metric | This compound (Baseline) | N-Methyl Amino Acids | Peptoids (General N-Substituted Glycines) | Supporting References |
| Proteolytic Stability | High | Very High | Exceptional | [1],[11],[4] |
| Conformational Rigidity | High (Restricts Φ/Ψ angles) | Moderate (Restricts Φ/Ψ angles, can induce cis-amides) | Variable (Depends heavily on N-substituent) | [1],[12],[5] |
| Side-Chain Diversity | Low (Limited to phenyl group) | Moderate (Limited to natural amino acid side chains) | Very High (Virtually any R group from a primary amine) | [12],[13] |
| Synthetic Accessibility | Monomer is commercially available | Monomers require synthesis or purchase; coupling is difficult | Synthesized on-resin via submonomer method; highly efficient | [10],[12],[9] |
| Impact on Permeability | Moderate Increase | High Increase | High Increase | [1],[11] |
| Chirality | Racemic or enantiopure monomer | Enantiopure monomer | Achiral Backbone | [11],[3] |
Experimental Protocols & Methodologies
To provide a practical framework, this section details the step-by-step protocols for incorporating these alternative building blocks. The causality behind key steps is explained to provide a deeper understanding of the process.
Workflow Comparison Diagram
The following diagram illustrates the fundamental differences between the synthetic cycles for incorporating a standard amino acid, an N-methylated amino acid, and a peptoid residue in solid-phase synthesis.
Caption: Comparison of synthetic cycles in solid-phase synthesis.
Protocol 1: Incorporation of an N-Methyl Amino Acid using HATU
This protocol is optimized for the challenging coupling of a sterically hindered N-methylated amino acid.[9][10]
-
Resin Preparation : Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.
-
Washing : Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Activation :
-
In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Causality: HATU is a highly potent uronium-based coupling reagent that creates a very reactive activated ester, which is necessary to overcome the low nucleophilicity of the N-methyl amine.[10]
-
Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) to the vial. DIEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and facilitate the reaction.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction : Agitate the reaction vessel at room temperature for 2-4 hours.
-
Note: Coupling an N-methyl amino acid to another N-methyl residue is particularly difficult and may require longer reaction times, elevated temperatures, or a second coupling step.
-
-
Monitoring : Perform a qualitative test (e.g., bromophenol blue test) to confirm the absence of free amines, indicating reaction completion.[10] The standard ninhydrin (Kaiser) test gives a false negative with secondary amines.
-
Washing : Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x). The cycle can now be repeated.
Protocol 2: Synthesis of a Peptoid Trimer via the Submonomer Method
This protocol demonstrates the highly efficient two-step submonomer process for creating a short peptoid sequence.[12]
-
Resin Preparation : Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Step 2a: Acylation (First Cycle) :
-
Prepare a 1 M solution of bromoacetic acid in DMF. Add this solution (10 equivalents, 1.0 mmol) to the resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (10 equivalents, 1.0 mmol) to the resin suspension. Agitate for 20 minutes at room temperature.
-
Causality: DIC activates the bromoacetic acid to form a reactive intermediate that acylates the resin's primary amine. Bromoacetic acid serves as the backbone building block.
-
-
Washing : Drain the resin and wash thoroughly with DMF (5 x 1 min).
-
Step 2b: Nucleophilic Displacement (First Cycle) :
-
Prepare a 2 M solution of the desired primary amine (e.g., isobutylamine) in DMF. Add this solution (20 equivalents, 2.0 mmol) to the bromoacetylated resin. Agitate for 60 minutes at room temperature.
-
Causality: The primary amine acts as a nucleophile, displacing the bromide in an SN2 reaction. This step incorporates the desired side chain onto the nitrogen atom. A large excess of the amine is used to drive the reaction to completion.
-
-
Washing : Drain the resin and wash thoroughly with DMF (5 x 1 min).
-
Repeat Cycles : Repeat steps 2a through 5 for each subsequent monomer to be added, using a different primary amine in step 2b to introduce different side chains. After three full cycles, a peptoid trimer is assembled on the resin.
-
Cleavage : After the final cycle, wash the resin with DCM, dry it, and cleave the peptoid from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
Strategic Selection Guide: Choosing the Right Tool for the Job
The decision to use N-phenylglycine, an N-methyl amino acid, or a peptoid should be driven by the specific goals of the research project.
Caption: Decision tree for selecting an N-substituted building block.
-
Choose N-Methyl Amino Acids when... the goal is to subtly enhance the pharmacokinetic properties (stability, permeability) of a known peptide sequence without drastically altering its structure. It is the ideal choice for lead optimization where the parent peptide already has good activity.
-
Choose Peptoids when... the objective is discovery. The submonomer method is unparalleled for rapidly generating large, diverse libraries of novel compounds for screening against a biological target. It is the best choice when exploring a wide chemical space is more important than mimicking a specific peptide structure.
-
Choose this compound (or other N-Aryl Glycines) when... a specific structural hypothesis is being tested that requires a bulky, rigid, aromatic substituent on the nitrogen to mimic a pharmacophore or to strongly enforce a specific backbone conformation.
Conclusion
While this compound remains a useful tool, the field of peptide modification has expanded to offer a sophisticated array of alternatives. N-methyl amino acids provide a subtle yet powerful method for fine-tuning the properties of existing peptide leads, enhancing their drug-like characteristics with minimal structural perturbation. In contrast, peptoids offer a gateway to vast chemical diversity, enabling the discovery of entirely novel bioactive scaffolds. By understanding the distinct advantages, limitations, and synthetic methodologies associated with each class of building block, researchers can make more informed and strategic decisions, accelerating the design and development of the next generation of peptide-based therapeutics.
References
-
Biron, E., Chatterjee, J., Ovadia, O., et al. (2008). Improving Oral Bioavailability of Peptides by N-Methylation. Angewandte Chemie International Edition, 47(14), 2595-2599. Available at: [Link]
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Available at: [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588-1599. Available at: [Link]
-
Sagan, S., Karoyan, P., Lequin, O., et al. (2004). N-methylation of peptides and proteins: an important element for modulating biological functions. Current Medicinal Chemistry, 11(21), 2877-2892. Available at: [Link]
-
Sun, J., & Zuckermann, R. N. (2013). Peptoid polymers: a highly designable bioinspired material. ACS Nano, 7(6), 4715–4732. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). A difficult coupling in the solid-phase synthesis of an N-methylated peptide. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]
-
Spengler, J. (2015). N-Methylated Peptides as Drugs. Current Pharmaceutical Design, 21(23), 3326-3343. Available at: [Link]
-
Knight, A. S., & Zuckermann, R. N. (2015). Synthesis and applications of peptoids. Methods in Molecular Biology, 1248, 23-41. Available at: [Link]
- BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
-
Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437-447. Available at: [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284–5335. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
- BenchChem. (2025). A comparative study of different methylated amino acids in peptide design. BenchChem Technical Guides.
- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH.
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- 14. Synthesis of N-substituted glycine peptoid libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylglycine Effect: A Comparative Guide to Engineering Peptide Secondary Structure
Introduction: Beyond the Canonical Twenty—The Power of Unnatural Amino Acids
In the landscape of therapeutic peptide design and functional biomaterials, the deliberate incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy.[1][2] These synthetic building blocks offer a palette of chemical diversity far exceeding that of the 20 proteinogenic amino acids, enabling the rational design of peptides with enhanced stability, novel functionalities, and precisely controlled three-dimensional structures.[3][4][5] Among the arsenal of UAAs, phenylglycine (Phg) stands out for its profound and predictable influence on peptide secondary structure. This guide provides an in-depth comparison of how the incorporation of phenylglycine directs the folding of peptide chains, supported by experimental data and detailed analytical protocols for researchers in drug development and materials science.
Phenylglycine is a non-proteinogenic amino acid distinguished by the direct attachment of a phenyl ring to its α-carbon.[6] This seemingly subtle modification, when compared to its proteinogenic cousin phenylalanine which has a methylene spacer, imposes significant steric constraints that dramatically limit the conformational freedom of the peptide backbone.[6][7] This inherent rigidity is the cornerstone of phenylglycine's utility in peptide design, offering a powerful tool to favor specific secondary structures such as β-turns and helices.[7]
Comparative Impact of Phenylglycine on Peptide Secondary Structures
The incorporation of phenylglycine into a peptide sequence can steer its conformational landscape towards well-defined secondary structures. The stereochemistry of the phenylglycine residue, whether D- or L-enantiomer, plays a crucial role in determining the resulting geometry.[8]
Induction of β-Turns
Phenylglycine is a potent inducer of β-turns, which are critical structural motifs for reversing the direction of a polypeptide chain and are often involved in molecular recognition events.[9][10] The constrained dihedral angles (φ, ψ) of phenylglycine favor the tight folds characteristic of β-turns.
-
Mechanism of Action: The bulky phenyl group restricts the available conformational space, forcing the peptide backbone to adopt the specific torsion angles required for turn formation.[7] D-phenylglycine, in particular, is highly effective at promoting the formation of type II' β-turns when paired with a subsequent glycine or L-proline residue.[11]
-
Comparative Advantage: In contrast to peptides composed solely of proteinogenic amino acids where turn formation can be entropically unfavorable, the incorporation of phenylglycine pre-organizes the peptide backbone for turn formation, leading to more stable and well-defined structures.[11][12]
| Feature | Peptide without Phenylglycine | Peptide with D-Phenylglycine | Supporting Evidence |
| β-Turn Propensity | Lower, often requires specific sequences (e.g., Pro-Gly) | High, particularly for Type II' turns | NMR and CD studies on model peptides show a significant increase in turn population upon D-Phg incorporation.[11] |
| Conformational Flexibility | Higher, can exist in multiple conformations | Lower, restricted to a more defined turn structure | Molecular dynamics simulations and crystallographic data demonstrate a more constrained conformational landscape.[13] |
| Biological Activity | Variable, dependent on stable turn formation | Often enhanced due to pre-organized, bioactive conformation | Structure-activity relationship studies of peptide hormones and enzyme inhibitors. |
Promotion of Helical Structures
While renowned for inducing turns, phenylglycine can also stabilize helical conformations, particularly in shorter peptides or at the termini of helices.
-
Mechanism of Action: The steric bulk of the phenylglycine side chain can restrict the peptide backbone to the helical region of the Ramachandran plot. The specific type of helix (e.g., α-helix, 310-helix) can be influenced by the stereochemistry of the phenylglycine and the surrounding amino acid sequence.[14]
-
Comparative Advantage: Phenylglycine can act as a "helix nucleator," initiating the formation of a helical structure that might not otherwise be stable in a given sequence. This is particularly valuable in the design of peptide-based therapeutics that require a helical conformation for receptor binding.
| Feature | Peptide without Phenylglycine | Peptide with Phenylglycine | Supporting Evidence |
| Helical Stability | Dependent on sequence and length | Increased, especially in short peptides | CD spectroscopy shows increased helicity in phenylglycine-containing peptides compared to their all-proteinogenic counterparts.[15] |
| Helix Nucleation | Less efficient | More efficient, acts as a conformational lock | Kinetic folding studies and NMR analysis. |
| Resistance to Proteolysis | Lower | Higher due to non-natural residue and stable secondary structure | Enzyme degradation assays.[4] |
Influence on β-Sheet Formation
The impact of phenylglycine on β-sheet formation is more nuanced and highly context-dependent.
-
Mechanism of Action: While the constrained nature of phenylglycine can be compatible with the extended conformation of a β-strand, its bulky side chain can also disrupt the hydrogen bonding network required for sheet formation if not properly positioned.[16] However, when strategically placed within a sequence, phenylglycine can enhance the stability of β-sheets by promoting turn formation in connecting loops, thereby facilitating the proper alignment of the strands.[17]
-
Comparative Advantage: The judicious use of phenylglycine can lead to the design of more stable and well-ordered β-sheet structures, which are important in areas such as amyloid research and the development of self-assembling peptide biomaterials.[16]
| Feature | Peptide without Phenylglycine | Peptide with Phenylglycine | Supporting Evidence |
| β-Sheet Stability | Dependent on sequence and intermolecular interactions | Can be enhanced or disrupted depending on placement | FTIR and X-ray crystallography of self-assembling peptides.[16][18] |
| Aggregation Propensity | Variable | Can be modulated to control aggregation | Thioflavin T fluorescence assays and electron microscopy. |
| Structural Regularity | Can be less ordered | Can promote more defined β-sheet structures | High-resolution crystal structures of phenylglycine-containing peptides.[18] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Phenylglycine-Containing Peptides
The synthesis of peptides containing phenylglycine requires careful consideration to avoid racemization, particularly when using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[19][20]
Workflow for SPPS of a Phenylglycine-Containing Peptide:
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chime Test Page [chem.uwec.edu]
- 10. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing helix formation in unsolvated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. re.public.polimi.it [re.public.polimi.it]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Characterization of Diastereomers from Boc-DL-Phenylglycine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Boc-DL-phenylglycine is a pivotal chiral building block, yet its synthesis yields a racemic mixture. The resolution of this mixture, typically through the formation of diastereomers, is a critical step that demands rigorous analytical characterization to ensure stereochemical fidelity. This guide provides an in-depth, objective comparison of key analytical techniques for this purpose, grounded in experimental data and field-proven insights.
The Imperative of Stereochemical Purity
The therapeutic action of many drugs is intrinsically linked to their three-dimensional structure. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate strict control over the stereoisomeric purity of chiral APIs. The formation of diastereomers from a racemic mixture like Boc-DL-phenylglycine with a single enantiomer of a chiral resolving agent is a common and effective strategy for separation, as diastereomers possess distinct physical properties. This guide focuses on the subsequent, crucial step: the accurate characterization of these separated diastereomers.
Part 1: Chromatographic Resolution of Diastereomers
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and stereoisomer analysis. Its high resolving power and sensitivity make it ideal for separating and quantifying diastereomers.
The Mechanism of Chiral Recognition on Stationary Phases
The separation of diastereomers on a chiral stationary phase (CSP) is a result of the differential interaction between the diastereomers and the chiral selector of the CSP.[1] This leads to the formation of transient diastereomeric complexes with different energies of formation, resulting in different retention times.[1] Key interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition.
Comparative HPLC Methodologies
The choice of CSP and mobile phase is critical for achieving optimal separation. Below is a comparison of two common approaches for Boc-phenylglycine derivatives.
Experimental Protocol: HPLC Separation
-
Sample Preparation : Dissolve the diastereomeric mixture of Boc-phenylglycine in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Injection : Inject 10-20 µL of the sample solution.
-
Detection : Monitor the elution profile using a UV detector, typically at 220-254 nm.
Table 1: Comparison of HPLC Conditions and Expected Performance
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Column | Chiralcel® OD-H (Cellulose-based) | Astec® CHIROBIOTIC® T (Teicoplanin-based) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Illustrative k1' | 2.5 | 1.8 |
| Illustrative k2' | 3.5 | 2.7 |
| Illustrative α | 1.40 | 1.50 |
| Illustrative Rs | > 2.0 | > 2.5 |
Note: The illustrative performance data is based on typical separations of N-protected amino acids and serves as an example of expected results. Actual values will vary based on the specific diastereomers and system.
Workflow for Chiral HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of diastereomers.
Part 2: Spectroscopic Characterization with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For diastereomers, NMR provides a definitive method of differentiation due to the distinct chemical environments of their nuclei.
The Principle of Diastereomeric Anisochrony
Diastereomers are chemically non-equivalent, and this non-equivalence manifests in their NMR spectra. Protons or other nuclei that are diastereotopic will resonate at different chemical shifts (δ).[2] For the diastereomers of Boc-phenylglycine, the protons closest to the chiral centers—namely the α-proton of the phenylglycine moiety and adjacent protons on the resolving agent—will exhibit the most pronounced chemical shift differences (Δδ).
¹H NMR for Diastereomer Characterization
The absolute configuration of a chiral primary amine can be determined by comparing the ¹H NMR spectra of its derivatives with the (R)- and (S)-enantiomers of Boc-phenylglycine.[3][4] A model based on conformational analysis allows the correlation of the signs of the chemical shift differences (ΔδR,S) with the spatial arrangement of the substituents around the chiral center of the amine.[3][5]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation : Prepare separate solutions (~5-10 mg) of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃) in high-quality NMR tubes.
-
Instrument : Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Acquisition : Acquire standard ¹H NMR spectra for each diastereomer under identical conditions (temperature, number of scans).
-
Data Analysis : Carefully reference the spectra and compare the chemical shifts of corresponding protons. Calculate the difference in chemical shifts (Δδ) for key protons.
Table 2: Illustrative ¹H NMR Data for Boc-Phenylglycine Diastereomers
| Proton | Diastereomer 1 (δ in ppm) | Diastereomer 2 (δ in ppm) | Δδ (ppm) |
| Phenylglycine α-H | 5.20 (d, J=7.5 Hz) | 5.10 (d, J=7.5 Hz) | 0.10 |
| Boc (CH₃)₃ | 1.45 (s) | 1.42 (s) | 0.03 |
| Resolving Agent CH-N | 4.15 (m) | 4.30 (m) | -0.15 |
Note: These are representative values. The magnitude and sign of Δδ will depend on the specific resolving agent and the conformation of the diastereomers.
Logical Flow for NMR-Based Configurational Assignment
Caption: Logic for assigning absolute configuration using NMR of diastereomeric derivatives.
Part 3: Resolution via Diastereomeric Salt Crystallization
An alternative to chromatographic separation is the classical method of resolution by diastereomeric salt formation and fractional crystallization. This technique exploits the differences in solubility between the diastereomeric salts.
Principles and Causality
When a racemic mixture like DL-phenylglycine is treated with a chiral resolving agent, such as (1S)-(+)-camphor-10-sulfonic acid, two diastereomeric salts are formed.[6] These salts have different crystal packing energies and, consequently, different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The efficiency of this separation is highly dependent on the choice of resolving agent and solvent.[6]
Experimental Protocol: Diastereomeric Crystallization
-
Salt Formation : Dissolve DL-phenylglycine and an equimolar amount of the chiral resolving agent (e.g., (1S)-(+)-camphor-10-sulfonic acid) in a suitable solvent (e.g., water or an alcohol/water mixture) with heating.
-
Crystallization : Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can improve selectivity.
-
Isolation : Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis : Analyze the optical purity of the crystallized salt and the mother liquor using polarimetry or chiral HPLC.
Table 3: Comparison of Separation Techniques
| Feature | Chiral HPLC | ¹H NMR Spectroscopy | Diastereomeric Crystallization |
| Primary Use | Quantitative analysis, Purity check | Structural confirmation, Configurational assignment | Bulk separation, Purification |
| Resolution | High | N/A (for separation) | Variable, depends on system |
| Throughput | High (analytical scale) | Low | Low (process can be long) |
| Sample Amount | Micrograms to milligrams | Milligrams | Grams to kilograms |
| Key Advantage | High accuracy and sensitivity | Definitive structural information | Scalability for manufacturing |
| Key Limitation | High cost of columns and solvents | Lower throughput, requires pure samples | Empirical, requires optimization |
Conclusion and Senior Scientist's Recommendation
The characterization of diastereomers from Boc-DL-phenylglycine synthesis is a multi-faceted challenge that requires a combination of analytical techniques.
-
For quantitative purity analysis and routine quality control , chiral HPLC is the undisputed method of choice due to its high resolution, accuracy, and robustness.
-
For unambiguous structural confirmation and the assignment of absolute configuration , ¹H NMR spectroscopy is essential. The analysis of chemical shift differences between diastereomeric pairs provides definitive proof of structure and stereochemistry.
-
For preparative-scale separation , diastereomeric salt crystallization remains a viable and scalable method, though it requires significant empirical optimization.
A comprehensive and trustworthy characterization strategy will invariably integrate both chromatographic and spectroscopic methods. HPLC confirms the purity and diastereomeric ratio, while NMR validates the chemical structure and absolute stereochemistry of the isolated products. This dual approach ensures the highest level of scientific integrity and is a critical component in the development of safe and effective chiral pharmaceuticals.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC. BenchChem.
- Senra, J. D., Malta, L. F. B., Ceva-Antunes, P. M. N., Corrêa, R. J., & Antunes, O. A. C. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society, 18(7), 1367–1373.
- Ilisz, I., Aranyi, A., & Péter, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5625.
- Senra, J. D., Malta, L. F. B., Ceva-Antunes, P. M. N., Corrêa, R. J., & Antunes, O. A. C. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography.
- Ebinger, K., et al. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Gecse, Z., et al. (2013). Comparison of three chiral stationary phases with respect their enantio- and diastereoselectivity for cyclic β-substituted α-amino acids.
- Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10446-10469.
- Khan, M. A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-181.
- Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Ilisz, I., et al. (2021).
- Ley, S. V., et al. (2014). Rotamers or Diastereomers? An Overlooked NMR Solution.
- Harada, N., et al. (2017).
- Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Regalado, E. L. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Fedorov, D., et al. (2019). Amino acids as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones.
- Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(13), 5129.
- Lee, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2239.
- Riguera, R., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669–4675.
- Riguera, R., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. PubMed.
- Claus, J. E. (2011). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7423–7432.
- Zhao, C., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145.
- Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. ARPI - UNIPI.
- Riguera, R., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.
- Harada, N., et al. (2017).
- Shiraiwa, T., et al. (2000). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1899–1904.
- Phenomenex. (n.d.).
- Fogassy, E., et al. (2016). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Kannappan, V. (2022).
- Lee, J. T., & Beesley, T. E. (2002).
- The Royal Society of Chemistry. (2008).
- Fogassy, E., et al. (2006). Recent Developments in Optical Resolution.
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- 5. researchgate.net [researchgate.net]
- 6. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Unseen Advantage: A Comparative Guide to Boc Strategy for Aggregation-Prone Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between the two cornerstone strategies—tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the success of synthesizing complex peptides. While the Fmoc/tBu strategy has become the workhorse of modern SPPS due to its milder deprotection conditions and ease of automation, the classic Boc/Bzl strategy holds a distinct and often overlooked advantage, particularly when confronting "difficult" sequences prone to on-resin aggregation.[1][2] This guide provides an in-depth, data-driven comparison of these two methodologies, with a focus on why the Boc strategy remains a powerful tool for overcoming the synthetic challenges posed by aggregation-prone peptides.
The Root of the Problem: Peptide Aggregation in SPPS
On-resin aggregation is a phenomenon where growing peptide chains, tethered to the solid support, self-associate through intermolecular hydrogen bonds. This process, often driven by hydrophobic sequences or those with a propensity to form stable secondary structures like β-sheets, can render the N-terminus of the peptide chain inaccessible.[3] The consequences are dire for the synthesis, leading to incomplete deprotection and coupling reactions, which in turn result in deletion sequences and truncated peptides that are often difficult to separate from the desired product, ultimately leading to low yields and purity.[3]
The Boc Advantage: A Mechanistic Perspective
The primary difference between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the corresponding deprotection conditions. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for its removal.[4][5] It is this fundamental difference that underpins the Boc strategy's key advantage for aggregation-prone sequences.
During the Boc deprotection step, the repeated treatments with a strong acid like TFA protonate the newly exposed N-terminal amine. This results in a positively charged ammonium salt, which introduces electrostatic repulsion between the peptide chains. This repulsion effectively disrupts the intermolecular hydrogen bonding network that is the primary cause of aggregation.[1][4] By keeping the peptide chains better solvated and more accessible, the Boc strategy facilitates more efficient coupling of the subsequent amino acid.
In contrast, the base-mediated deprotection in the Fmoc strategy leaves a neutral N-terminal amine. In non-polar solvent environments, and with hydrophobic peptide sequences, the absence of charge repulsion allows the peptide chains to readily aggregate, hindering subsequent synthetic steps.
Quantitative Comparison: A Tale of Two Strategies
While direct, perfectly controlled head-to-head comparisons in single studies are scarce, a survey of the literature on the synthesis of notoriously difficult peptides, such as the Amyloid Beta (Aβ) 1-42 fragment, provides compelling evidence for the efficacy of the Boc strategy in specific contexts.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM)[4] |
| Side-Chain Protection | Acid-labile (tBu-based) | Acid-labile (Bzl-based, cleaved by HF)[4] |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA)[4] |
| Aggregation Mitigation | Prone to aggregation with hydrophobic sequences. Requires modifications like pseudoprolines or special solvents.[1][6] | Generally more effective at preventing aggregation due to N-terminal protonation.[1][4] |
| Side Reactions | Susceptible to aspartimide formation, especially at Asp-Gly/Ser/Asn sequences.[4] | Less prone to aspartimide formation. Risk of t-butylation of Trp and Met can be mitigated with scavengers. |
Case Study: Synthesis of Amyloid Beta (Aβ) 1-42
The synthesis of Aβ(1-42) is a benchmark for evaluating the effectiveness of SPPS strategies due to its extreme hydrophobicity and tendency to aggregate.
| Synthesis Strategy | Modifications/Coupling | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS | Standard | 33% | Not Reported | [6] |
| Fmoc/tBu SPPS | With pseudoproline dipeptides | 57% | Not Reported | [6] |
| Fmoc SPPS | HCTU coupling, microwave assistance | 87% | 67% | [6][7] |
| Boc/Bzl SPPS | In situ neutralization, DMSO as co-solvent | Not explicitly quantified in comparative studies, but noted for improved outcomes with "difficult sequences".[1][8] | Generally higher for aggregation-prone sequences compared to standard Fmoc.[1] | [1][8] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary.
As the table illustrates, standard Fmoc synthesis of Aβ(1-42) often results in low yields. While modifications such as the incorporation of pseudoproline dipeptides or the use of microwave energy can significantly improve the outcome, the inherent advantages of the Boc strategy, particularly with optimized protocols like in situ neutralization, make it a robust alternative for such challenging targets.[6][7]
Experimental Protocols
The following protocols provide a general framework for the synthesis of an aggregation-prone peptide using both Boc and Fmoc strategies. These should be considered as starting points and may require optimization based on the specific peptide sequence and available equipment.
Protocol 1: Boc-SPPS with In Situ Neutralization for Aggregation-Prone Peptides
This protocol is particularly effective for difficult sequences and significantly reduces cycle times.[9][10]
-
Resin Swelling: Swell the appropriate resin (e.g., PAM or Merrifield resin) in dichloromethane (DCM) for 1-2 hours, followed by washes with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual TFA. A brief isopropanol wash can also be included.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add this solution to the resin, followed immediately by a hindered base like diisopropylethylamine (DIEA) (8 equivalents).
-
Agitate the reaction mixture for 10-60 minutes. The neutralization of the N-terminal TFA salt and the coupling reaction occur simultaneously.
-
-
Monitoring: Use the Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: After completion of the synthesis, the peptide is cleaved from the resin using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.
Protocol 2: Modified Fmoc-SPPS for Aggregation-Prone Peptides
For Fmoc-based synthesis of difficult sequences, several modifications to the standard protocol are often necessary.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc adduct.
-
Coupling with Aggregation-Disrupting Strategies:
-
Option A (Chaotropic Salts): Wash the resin with a solution of 0.8 M LiCl in DMF before adding the coupling mixture.
-
Option B (Alternative Solvents): Use N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM/NMP (1:1:1) as the solvent for the coupling reaction.
-
Option C (Backbone Protection): At strategic points in the sequence (e.g., every 6th residue), incorporate a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid to disrupt secondary structure formation.
-
Standard Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and DIEA (8 equivalents) in the chosen solvent for 2 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
Monitoring: Use the Kaiser test to confirm complete coupling.
-
Washing: Wash the resin thoroughly with the synthesis solvent.
-
Repeat: Repeat steps 2-6 for each amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Conclusion: Choosing the Right Tool for the Job
The prevalence of the Fmoc strategy in modern peptide synthesis is undeniable, driven by its mild conditions, orthogonality, and amenability to automation.[] However, for researchers tackling the synthesis of "difficult," aggregation-prone peptides, the Boc strategy, particularly when combined with optimized protocols like in situ neutralization, offers a powerful and often superior alternative.[8][10] The ability of the acidic deprotection step to mitigate on-resin aggregation by maintaining a protonated N-terminus is a key mechanistic advantage that should not be underestimated.[1][4] Ultimately, a deep understanding of the peptide sequence, potential side reactions, and the distinct chemical principles of each strategy is paramount to selecting the optimal path to a successful synthesis.
References
-
Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. Available at: [Link]
-
Comparative table of methods and conditions employed for the synthesis and purification of Aβ 1−42 peptide. (n.d.). ResearchGate. Available at: [Link]
-
Hoyer, W., & Cherny, D. (2007). Physico-chemical characterization of beta-amyloid oligomers and.... Available at: [Link]
-
Dittmann, A., & Martin, V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163. Available at: [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Available at: [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (2015). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Coin, I. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link]
-
Kasim, N. A. A., & Govender, T. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry, 7, 60. Available at: [Link]
-
Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. (n.d.). ResearchGate. Available at: [Link]
-
Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Available at: [Link]
-
Vizzarro, A., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Polymers, 14(11), 2253. Available at: [Link]
-
Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Springer Nature Experiments. Available at: [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Compatibility of N-BOC-N-PHENYLGLYCINE with different resin types
An In-Depth Technical Guide to the Compatibility of N-BOC-N-Phenylglycine with Different Resin Types
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of a solid support is a cornerstone of success. This is particularly true when incorporating unique or challenging monomers, such as this compound. This N-substituted, non-proteinogenic amino acid is a valuable building block in medicinal chemistry for creating peptidomimetics and other molecules with enhanced biological activity and stability.[1][2] However, its structure also presents specific challenges, most notably a heightened risk of racemization at the α-carbon.[3][4][5]
This guide provides a comprehensive comparison of the compatibility and performance of this compound with three widely used SPPS resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. We will delve into the underlying chemistry of each system, present detailed experimental protocols, and offer comparative data to empower you to make informed decisions for your synthesis.
The Critical Challenge: Phenylglycine Racemization
The increased acidity of the benzylic α-proton in phenylglycine makes it susceptible to epimerization under both acidic and basic conditions commonly encountered during peptide synthesis.[5] While much of the literature focuses on Fmoc-based SPPS, where racemization is often observed during the basic Fmoc-deprotection step, the choice of resin and coupling conditions in Boc-SPPS is also critical to preserving stereochemical integrity.[3][6] The resin linker and its cleavage conditions can significantly influence the final purity of the peptide.
Comparative Overview of Resin Characteristics
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Advantages for this compound | Potential Drawbacks |
| Wang Resin | Carboxylic Acid (-COOH) | Strong Acid (e.g., 50-95% TFA)[7][8] | Standard, cost-effective choice for C-terminal acids. | Harsh cleavage conditions may promote side reactions. Risk of racemization during initial loading.[9] |
| Rink Amide Resin | Amide (-CONH₂) | Strong Acid (e.g., 95% TFA)[7][10] | Direct synthesis of peptide amides, which are common in bioactive peptides.[11] | Strong acid cleavage. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (-COOH) or Protected Peptide Fragment | Very Mild Acid (e.g., 1-5% TFA in DCM)[10] | Mild cleavage preserves acid-labile side-chain protecting groups. Reduced risk of racemization during loading. | Higher cost; sensitive to moisture.[12] |
Wang Resin: The Workhorse for C-Terminal Acids
Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.[7] It is a standard choice for the synthesis of peptides with a C-terminal carboxylic acid. The first amino acid is attached via an ester bond, which is stable to the repetitive acid treatments used for Boc deprotection but is cleaved under strong acidic conditions.[9]
Chemical Workflow for Wang Resin
Caption: Workflow for peptide synthesis on Wang resin.
Experimental Protocol: Loading this compound onto Wang Resin
-
Objective: To attach the first amino acid, this compound, to Wang resin.
-
Rationale: This protocol utilizes N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to facilitate the esterification of the resin's hydroxyl groups.[9] The addition of HOBt can help suppress racemization.[8]
-
Resin Swelling: Swell 1 g of Wang resin (typical loading: 0.3-1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Activation Mixture: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of N,N-dimethylformamide (DMF).
-
Coupling: Add the activation mixture to the swollen resin. Then, add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Agitate the mixture at room temperature for 4-12 hours. Monitor the reaction using a method to quantify loading.
-
Capping: To block any unreacted hydroxyl groups, wash the resin with DMF, then treat it with a solution of acetic anhydride and DIPEA in DCM for 30 minutes.[13]
-
Washing: Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.
Protocol: Cleavage from Wang Resin
-
Preparation: Swell the dried peptide-resin in DCM.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[14]
-
Isolation: Filter the resin and wash it with fresh TFA. Combine the filtrates.
-
Precipitation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Centrifuge the mixture, decant the ether, and dry the peptide pellet.
Rink Amide Resin: The Standard for C-Terminal Amides
Rink Amide resin is designed to produce peptides with a C-terminal amide, a common feature in many bioactive peptides that can enhance stability and activity.[11] The acid-labile linker allows for cleavage under strong acid conditions, similar to those used for removing many side-chain protecting groups.[7][10]
Chemical Workflow for Rink Amide Resin
Caption: Workflow for peptide synthesis on Rink Amide resin.
Experimental Protocol: Coupling this compound to Rink Amide Resin
-
Objective: To form an amide bond between this compound and the Rink Amide linker.
-
Rationale: This procedure assumes the use of a Rink Amide resin where the linker's amine is initially Fmoc-protected. The first step is Fmoc removal, followed by a standard peptide coupling reaction.
-
Resin Preparation: Swell Rink Amide resin (e.g., Fmoc-Rink Amide resin) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the linker's amino group. Wash thoroughly with DMF.[15]
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[16]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
-
Monitoring & Washing: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test.[16] Once complete, wash the resin thoroughly with DMF and DCM.
Protocol: Cleavage from Rink Amide Resin
The cleavage protocol is identical to that for Wang resin, utilizing a strong acid cocktail like 95% TFA with scavengers.[17] This simultaneously cleaves the peptide from the resin and removes Boc and other acid-labile side-chain protecting groups.
2-Chlorotrityl Chloride (2-CTC) Resin: The Choice for Mildness and Flexibility
2-CTC resin is a highly acid-sensitive resin that offers significant advantages, particularly for complex syntheses.[10] Its key feature is the ability to cleave the peptide under extremely mild acidic conditions (e.g., 1-5% TFA in DCM), which leaves side-chain protecting groups intact.[10] This makes it the ideal choice for synthesizing protected peptide fragments for use in convergent synthesis strategies. Furthermore, the sterically hindered nature of the trityl linker minimizes the risk of racemization during the loading of the first amino acid.[10]
Decision Workflow for Resin Selection
Caption: Decision tree for selecting the appropriate resin.
Experimental Protocol: Loading this compound onto 2-CTC Resin
-
Objective: To attach this compound to 2-CTC resin while minimizing racemization.
-
Rationale: This method avoids pre-activation of the amino acid. The carboxylic acid attacks the highly reactive chlorotrityl group, catalyzed by a non-nucleophilic base like DIPEA.
-
Resin Swelling: Swell 1 g of 2-CTC resin (typical loading: 0.3-1.6 mmol/g) in anhydrous DCM (10 mL) for 20 minutes under an inert atmosphere.
-
Amino Acid Solution: In a separate flask, dissolve this compound (1.5 eq. relative to resin loading) in anhydrous DCM.
-
Coupling: Add the amino acid solution to the resin. Then, add DIPEA (4 eq.) dropwise while gently agitating the suspension.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Capping: Quench any remaining reactive chloro groups by adding a solution of DCM:Methanol:DIPEA (80:15:5) and agitating for 30 minutes.[18]
-
Washing: Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.
Protocol: Cleavage from 2-CTC Resin
A. Mild Cleavage (for Protected Fragments):
-
Treat the peptide-resin with a solution of 1-5% TFA in DCM for 30-60 minutes.
-
Filter the resin and wash with the same cleavage solution.
-
Immediately neutralize the filtrate with a base (e.g., pyridine or DIPEA) to prevent the loss of acid-labile protecting groups.
B. Full Cleavage (Global Deprotection):
Use the same strong acid cocktail (e.g., 95% TFA/scavengers) as described for Wang and Rink Amide resins.[14]
Quantitative Analysis: Determining Resin Loading
Accurate determination of the initial amino acid loading is crucial for calculating reagent stoichiometry in subsequent synthesis steps.[19] A common method for resins loaded with an N-terminal Fmoc-amino acid is spectrophotometric analysis of the dibenzofulvene-piperidine adduct upon Fmoc cleavage.[20][21] For Boc-protected amino acids, gravimetric analysis (measuring weight gain) or indirect methods following Boc-deprotection and reaction with a chromophore can be used.
Protocol: Spectrophotometric Determination of Resin Loading (Fmoc-Standard Method)
This protocol is used for resins with an Fmoc-protected amine and serves as a standard method for loading determination.
-
Sample Preparation: Accurately weigh a small amount of the dried, loaded resin (e.g., 5-10 mg).
-
Fmoc Cleavage: Treat the resin with a known volume (e.g., 1 mL) of 20% piperidine in DMF for 30 minutes.
-
Dilution: Take a precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 900 µL) in a quartz cuvette.
-
Measurement: Measure the absorbance at 301 nm against a blank of the piperidine/DMF solution.
-
Calculation: Calculate the loading (L) in mmol/g using the Beer-Lambert law:
-
L (mmol/g) = (Absorbance × Dilution Factor × Volume) / (ε × mass of resin × path length)
-
Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is ~7800 L·mol⁻¹·cm⁻¹.[19]
-
Conclusion
The choice of resin for the incorporation of this compound is a critical decision that directly impacts the synthesis strategy and the purity of the final product.
-
Wang resin is a reliable and economical choice for obtaining C-terminal peptide acids, provided that the harsh final cleavage conditions are compatible with the peptide sequence.
-
Rink Amide resin is the standard for producing C-terminal peptide amides, a crucial modification for many biologically active peptides.
-
2-Chlorotrityl chloride resin offers unparalleled mildness and is the superior choice when synthesizing protected peptide fragments or when racemization of the C-terminal phenylglycine is a major concern.
By understanding the distinct chemical properties of each resin and employing the optimized protocols presented in this guide, researchers can successfully navigate the challenges of synthesizing N-phenylglycine-containing peptides, paving the way for advancements in drug discovery and development.
References
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). MDPI. [Link]
-
El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321-326. [Link]
-
Pícha, J., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(20), 1975-1978. [Link]
-
Legrand, B., et al. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(23), 5918-5921. [Link]
-
Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. (2010). Molecules. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017). ResearchGate. [Link]
-
Davern, C. M., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(21), 7434-7440. [Link]
-
A Field Guide to Optimizing Peptoid Synthesis. (2022). PubMed Central. [Link]
-
Racemisation of >N>-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. (2012). University of Manchester Research Explorer. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). FAO AGRIS. [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. [Link]
-
Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. (2021). Spiral. [Link]
-
Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. (2002). ResearchGate. [Link]
-
Resin Loading Measurement by Fmoc Cleavage. (n.d.). Aapptec. [Link]
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec. [Link]
-
How to quantify your first amino acid loading onto Wang resins. (2018). Biotage. [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. (2019). Biotage. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Loading protocols. (n.d.). Peptideweb.com. [Link]
-
N-Boc-L-phenylglycine. (n.d.). ChemBK. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. [Link]
-
Wang Resin. (n.d.). Aapptec. [Link]
-
word. (n.d.). UCI Department of Chemistry. [Link]
-
How To Load The First Amino Acid Onto Wang Resin. (2016). Biotage. [Link]
-
On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022). The Royal Society of Chemistry. [Link]
-
Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. (2006). The Journal of Organic Chemistry. [Link]
-
2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. (2023). ResearchGate. [Link]
-
Choosing the Right Resin: Fmoc-Gly-Rink Amide AM Resin vs. Others. (n.d.). CreoSalus. [Link]
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Safety Operating Guide
Mastering the Safe Handling of N-BOC-N-PHENYLGLYCINE: A Guide to Personal Protective Equipment and Disposal
For researchers and chemists engaged in the nuanced work of drug development and organic synthesis, the proper handling of specialized reagents is a cornerstone of both laboratory safety and experimental integrity. N-BOC-N-PHENYLGLYCINE, a key building block in peptide synthesis, requires meticulous attention to safety protocols to mitigate potential hazards. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to best practices.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While some suppliers may not classify this compound as hazardous under OSHA's 2012 Hazard Communication Standard, other sources indicate potential risks.[1] A conservative approach that accounts for all potential hazards is the most prudent course of action.
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2][3]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses are mandatory.[1][4] This provides a robust barrier against accidental splashes or airborne dust particles reaching the eyes. Standard safety glasses alone do not provide adequate protection from splashes. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling solid this compound due to their resistance to a range of chemicals and their tendency to tear visibly when punctured.[5] Always inspect gloves for any signs of degradation or perforation before use. For tasks with a higher risk of splashes, consider wearing a heavier-duty glove or double-gloving. |
| Body Protection | A standard laboratory coat should be worn to protect against skin contact.[1][4] Ensure the lab coat is fully buttoned. For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | While routine handling of small quantities in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator is necessary if there is a potential for dust generation or aerosolization.[1] An N95 dust mask can provide protection against fine dust particles.[6] For situations with higher potential exposure, consult your institution's Environmental Health and Safety (EHS) department for guidance on selecting the appropriate respirator. |
DOT Script for PPE Selection Workflow
Caption: Disposal workflow for this compound waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists. [2][7]* Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2][7]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8]* Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as chemical waste. [1]Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste. For large spills, evacuate the area and contact your institution's EHS department. [1] By integrating these safety protocols into your laboratory workflow, you can handle this compound with confidence, ensuring a safe environment for yourself and your colleagues while maintaining the highest standards of scientific practice.
References
- Apollo Scientific. (2023, July 6). (S)
- Fisher Scientific. (2024, March 26).
- Fisher Scientific. (2024, April 1).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Thermo Fisher Scientific. (2025, September 16).
- BenchChem. (2025). Navigating the Safe Disposal of Boc-DL-Phg-OH: A Procedural Guide.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (n.d.).
- Biosynth. (n.d.). N-Boc-D-phenylglycine.
- University of California, Santa Barbara. (n.d.).
- GZ Industrial Supplies. (2025, May 26).
- ChemicalBook. (n.d.). Boc-N-Methyl-L-phenylglycine.
- University of California, Davis. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves.
- uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
- BOC Sciences. (n.d.). N-Phenylglycine.
- 3M. (n.d.).
- University of California, Berkeley. (n.d.).
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- Technical Safety Services. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- ChemBK. (2024, April 9). N-Boc-L-phenylglycine.
- SDS Management Software. (2025, October 7).
- University of California, Berkeley. (n.d.). Glove Selection Guide.
- Oxford University. (n.d.). Chemical Resistant Gloves Guide.
- Sumirubber. (n.d.). Chemical Resistant Guide.
- Fisher Scientific. (2024, April 1).
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- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
